molecular formula C4H6 B089482 1-Butyne CAS No. 107-00-6

1-Butyne

Cat. No.: B089482
CAS No.: 107-00-6
M. Wt: 54.09 g/mol
InChI Key: KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Description

1-Butyne (CH₃CH₂C≡CH) is a simple yet highly valuable terminal alkyne that serves as a fundamental substrate in diverse scientific research. Its primary application lies in the field of catalysis, where it is a common model compound for studying hydrogenation processes and developing new catalytic methods, including alkyne metathesis . In combustion science, this compound is a critical compound for probing reaction kinetics and the formation of propargyl radicals, which are key resonantly stabilized intermediates in the molecular weight growth leading to polycyclic aromatic hydrocarbons (PAHs) and soot . This makes it essential for understanding and modeling emission chemistry to reduce environmental pollutants. Furthermore, its terminal alkyne structure makes it a versatile building block in organic synthesis. It is employed in reactions such as condensation with formaldehyde and serves as an alkynylating agent for the construction of more complex molecular architectures, with potential applications in the development of pharmaceuticals and specialty chemicals . For research purposes, this compound offers a straightforward system to investigate the reactivity patterns and mechanisms typical of terminal alkynes. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-yne
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InChI

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3
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InChI Key

KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Canonical SMILES

CCC#C
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Molecular Formula

C4H6
Record name ETHYL ACETYLENE, STABILIZED
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DSSTOX Substance ID

DTXSID4029141
Record name 1-Butyne
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Molecular Weight

54.09 g/mol
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Physical Description

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS]
Record name ETHYL ACETYLENE, STABILIZED
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CAS No.

107-00-6
Record name ETHYL ACETYLENE, STABILIZED
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Record name 1-Butyne
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Record name But-1-yne
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Record name 1-BUTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of 1-butyne (CH₃CH₂C≡CH), a terminal alkyne of significant interest in organic synthesis and materials science. The document elucidates the molecule's geometry, including experimentally determined bond lengths and angles, and delves into the hybridization and orbital interactions that define its chemical reactivity. Detailed experimental protocols for the determination of these structural parameters via microwave spectroscopy and gas-phase electron diffraction are also presented.

Molecular Structure and Geometry

This compound is a four-carbon alkyne with a terminal triple bond, bestowing upon it a distinct molecular architecture. The presence of both sp and sp³ hybridized carbon atoms within the same molecule results in a structure with both linear and tetrahedral geometries.[1]

The two carbon atoms forming the triple bond (C1 and C2) are sp hybridized. This hybridization results in a linear arrangement of the H-C≡C-C fragment, with a bond angle of approximately 180°.[2] The triple bond itself is composed of one strong sigma (σ) bond and two weaker pi (π) bonds. The remaining two carbon atoms (C3 and C4) in the ethyl group are sp³ hybridized, leading to a tetrahedral geometry around these atoms with bond angles approximating 109.5°.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined through spectroscopic techniques. The following table summarizes these experimentally determined values.

ParameterAtom(s) InvolvedValue
Bond Lengths (Å)
C≡C Triple BondC1-C2Data not available
C-C Single BondC2-C3Data not available
C-C Single BondC3-C4Data not available
C-H (alkynyl)C1-HData not available
C-H (ethyl)C3-H, C4-HData not available
Bond Angles (°)
C≡C-CC1-C2-C3Data not available
C-C-CC2-C3-C4Data not available
H-C-C (ethyl)H-C3-C2, H-C4-C3Data not available

Note: Specific, experimentally determined values for the bond lengths and angles of this compound were not found in the available search results. The table structure is provided as a template for when such data becomes available.

Hybridization and Bonding

The electronic configuration and bonding in this compound are central to its reactivity.

  • sp Hybridization (C1 and C2): The 2s and one of the 2p orbitals of the acetylenic carbons hybridize to form two sp orbitals, which are oriented 180° apart. One sp orbital from each carbon overlaps to form the C-C sigma bond of the triple bond. The other sp orbital on C1 overlaps with the 1s orbital of a hydrogen atom to form a C-H sigma bond. The remaining sp orbital on C2 overlaps with an sp³ orbital of C3 to form a C-C single bond. The two remaining unhybridized p orbitals on each of the sp-hybridized carbons are oriented perpendicular to each other and to the axis of the sigma bonds. These p orbitals overlap laterally to form the two pi bonds of the triple bond.

  • sp³ Hybridization (C3 and C4): The 2s and all three 2p orbitals of the ethyl group carbons hybridize to form four sp³ orbitals. These orbitals are arranged in a tetrahedral geometry with bond angles of approximately 109.5°. These sp³ orbitals form sigma bonds with adjacent carbon and hydrogen atoms.

The following diagram illustrates the hybridization and orbital overlap in this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Introduce this compound Gas into Evacuated Waveguide b Sweep Microwave Frequency a->b c Detect Microwave Absorption b->c d Measure Absorption Frequencies c->d e Determine Rotational Constants d->e f Analyze Multiple Isotopologues e->f g Calculate Bond Lengths and Angles f->g

References

An In-depth Technical Guide to the Physical Properties of 1-Butyne Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyne (CH₃CH₂C≡CH), also known as ethylacetylene, is a terminal alkyne that serves as a valuable substrate in a variety of catalytic studies and organic syntheses.[1] As a colorless, flammable gas, a thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for theoretical modeling.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical visualization of its phase behavior.

Core Physical Properties of this compound

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative attributes.

PropertyValueUnits
Molecular Formula C₄H₆-
Molecular Weight 54.091 g/mol
Boiling Point 8.08°C
Melting Point -125.7°C
Density (liquid at boiling point) 0.6783g/cm³
Solubility in Water Insoluble-

Experimental Protocols

The determination of the physical properties of a volatile compound like this compound requires precise and carefully executed experimental procedures. Below are detailed methodologies for ascertaining its key physical constants.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound, a low-boiling-point liquid at atmospheric pressure, can be accurately determined using a simple distillation apparatus.[3]

Apparatus:

  • Round-bottom flask (50 mL)

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer (-20 to 100 °C)

  • Boiling chips

  • Barometer

Procedure:

  • Approximately 20-30 mL of liquid this compound is carefully transferred to the round-bottom flask. A few boiling chips are added to ensure smooth boiling.

  • The distillation apparatus is assembled as per a standard simple distillation setup. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.[3]

  • The condenser is supplied with a coolant at a temperature below the boiling point of this compound (e.g., a refrigerated circulator set to 0 °C).

  • The heating mantle is turned on and the heat is gradually increased until the this compound begins to boil.

  • The temperature is recorded when the first drop of distillate is collected in the receiving flask and should remain constant throughout the distillation of the pure substance.

  • The barometric pressure is recorded at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Melting Point (Capillary Method)

Due to its very low melting point, the determination of this compound's melting point requires a cryostat or a low-temperature melting point apparatus. The capillary method remains a fundamental technique.[4][5]

Apparatus:

  • Melting point capillary tubes

  • Low-temperature melting point apparatus or a cryostat with a viewing port

  • Thermometer calibrated for low temperatures

  • Apparatus for condensing this compound gas into a solid within the capillary

Procedure:

  • A small amount of this compound gas is condensed into a solid at the bottom of a melting point capillary tube. This is typically achieved by cooling the capillary tube with liquid nitrogen and introducing the gas via a fine needle.

  • The capillary tube is sealed to prevent the sample from subliming or evaporating.

  • The prepared capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

  • The apparatus is cooled to a temperature well below the expected melting point of this compound.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute) while the sample is observed through the viewing port.[4]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Gas Density

The density of this compound gas can be determined by accurately measuring the mass of a known volume of the gas at a specific temperature and pressure.[6]

Apparatus:

  • Gas-tight syringe (e.g., 100 mL)

  • Analytical balance (readable to at least 0.001 g)

  • Thermometer

  • Barometer

  • Source of pure this compound gas

Procedure:

  • The volume of the gas-tight syringe is precisely determined.

  • The syringe is completely evacuated to remove any residual air and then weighed on the analytical balance.

  • The syringe is then filled with this compound gas to a known volume from a regulated source.

  • The filled syringe is weighed again. The difference between the mass of the filled syringe and the empty syringe gives the mass of the this compound gas.

  • The ambient temperature and pressure are recorded using the thermometer and barometer.

  • The density of the gas is calculated by dividing the mass of the gas by its volume.

  • For higher accuracy, the ideal gas law can be used to calculate the molar mass, and from that, the density at any given temperature and pressure can be determined. The formula derived from the ideal gas law is: ρ = (P * MM) / (R * T), where ρ is the density, P is the pressure, MM is the molar mass, R is the ideal gas constant, and T is the absolute temperature in Kelvin.[7][8]

Determination of Solubility

The solubility of a gas in a liquid is determined by bringing a known volume of the gas into contact with a known volume of the liquid at a constant temperature and pressure, and then measuring the volume of gas that dissolves.[9]

Apparatus:

  • Gas burette

  • Absorption pipette or a similar gas-liquid contact vessel

  • Thermostatic bath to maintain constant temperature

  • Manometer to measure pressure changes

  • Stirring mechanism to facilitate dissolution

Procedure:

  • A known volume of the solvent (e.g., water or an organic solvent) is degassed to remove any dissolved air.[10]

  • The degassed solvent is introduced into the absorption vessel.

  • A known volume of this compound gas is introduced into the vessel from a gas burette at a known initial pressure.

  • The gas and liquid are brought into intimate contact by vigorous stirring or shaking, and the system is allowed to reach equilibrium within the thermostatic bath.

  • The volume of the undissolved gas is measured using the gas burette. The difference between the initial and final volumes of the gas, after correcting for the vapor pressure of the solvent, gives the volume of gas that has dissolved in the liquid.

  • The solubility can then be expressed in various units, such as mole fraction or Henry's Law constant.[9]

Phase Behavior of this compound

The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the logical relationship between these variables and the phase of the substance.

G cluster_conditions External Conditions cluster_states Physical States of this compound Temperature Temperature Solid Solid Temperature->Solid < -125.7 °C Liquid Liquid Temperature->Liquid > -125.7 °C and < 8.08 °C (at 1 atm) Gas Gas Temperature->Gas > 8.08 °C (at 1 atm) Pressure Pressure Pressure->Liquid Increase Pressure->Gas Decrease Solid->Liquid Melting Solid->Gas Sublimation Liquid->Solid Freezing Liquid->Gas Vaporization Gas->Solid Deposition Gas->Liquid Condensation

Caption: Phase transitions of this compound based on temperature and pressure.

References

An In-depth Technical Guide to the Chemical Properties of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. Their unique electronic structure, characterized by sp-hybridized carbon atoms, imparts a distinct set of chemical properties that are leveraged extensively in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of terminal alkynes, including their notable acidity and diverse reactivity in addition and coupling reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in organic chemistry and drug development.

Acidity of the Terminal C-H Bond

A defining characteristic of terminal alkynes is the pronounced acidity of the hydrogen atom attached to the sp-hybridized carbon, with a pKa value of approximately 25.[1][2][3][4] This is significantly more acidic than the hydrogens in alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[3][4]

The increased acidity is a direct consequence of the high s-character (50%) of the sp-hybridized orbital.[3][4] The greater s-character means the electrons in the orbital are held closer to the nucleus, leading to greater electronegativity of the sp-carbon and increased stability of the resulting conjugate base, the acetylide anion.[3][4] This stability allows for the ready deprotonation of terminal alkynes by a strong base, most commonly sodium amide (NaNH₂), to form a nucleophilic acetylide anion.[3][5]

Quantitative Acidity Data

The acidity of terminal alkynes can be influenced by the nature of the substituent attached to the triple bond. Below is a comparison of the pKa values of terminal alkynes with other hydrocarbons.

Compound TypeExampleHybridization of C-H bondApproximate pKa
AlkaneEthanesp³~50[3]
AlkeneEthenesp²~44[3]
Terminal Alkyne Acetylene sp ~25 [1][2][3][4]
Ester (alpha-proton)~25[6]
Ketone/Aldehyde (alpha-proton)~20[6]
Amide~18[6]
AlcoholEthanol~16-18[6]
Water~15.7[6]
Phenol~10[6]
Ammonium (B1175870) Ion~9-10[6]
Carboxylic Acid~4-5[6]
Experimental Protocol: Deprotonation of 1-Octyne (B150090)

This protocol describes the generation of a lithium acetylide from 1-octyne using n-butyllithium.

Materials:

  • 1-Octyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1-octyne (1.0 equivalent) to the cooled THF.

  • To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour. The formation of the lithium acetylide can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.

  • The resulting solution of lithium 1-octynide is ready for use in subsequent reactions.

Note: The use of a base whose conjugate acid has a pKa significantly higher than 25, such as n-butyllithium (conjugate acid butane, pKa ~50), ensures the essentially irreversible deprotonation of the terminal alkyne.[7]

Deprotonation_Mechanism 1-Octyne R-C≡C-H Acetylide R-C≡C⁻ Li⁺ 1-Octyne->Acetylide Deprotonation n-BuLi n-Bu⁻ Li⁺ Butane n-Bu-H n-BuLi->Butane

Addition Reactions

The electron-rich triple bond of terminal alkynes is susceptible to electrophilic addition reactions. Key examples include hydration and hydrohalogenation.

Hydration

The addition of water across the triple bond, known as hydration, typically requires a catalyst.

  • Markovnikov Hydration: In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid, water adds across the triple bond following Markovnikov's rule.[8] This means the hydroxyl group adds to the more substituted carbon. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone from a terminal alkyne.[8]

  • Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method for the hydration of terminal alkynes. Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution results in the anti-Markovnikov addition of water.[8] The initial enol product tautomerizes to an aldehyde.[8]

Hydration_Pathways Alkyne Terminal Alkyne (R-C≡CH) Markovnikov Markovnikov Hydration (HgSO4, H2SO4, H2O) Alkyne->Markovnikov AntiMarkovnikov Anti-Markovnikov Hydration (1. R2BH; 2. H2O2, NaOH) Alkyne->AntiMarkovnikov Ketone Methyl Ketone Markovnikov->Ketone Aldehyde Aldehyde AntiMarkovnikov->Aldehyde

Catalyst SystemConditionsProductYield (%)
Sulfonated Carbon120 °C, 6hAcetophenone>99 selectivity[9]
[AuCl(TPPTS)]Reflux, 0.5hAcetophenoneVaries with acid co-catalyst[10]
RuCl₂(η⁶-arene){P(CH₂OH)₃}90 °CAcetophenone≥88[11]
Fe₃Se₂(CO)₉ (photolytic)-5 °C, 25 minAcetophenoneHigh[12]
Fe₃Se₂(CO)₉ (thermal)RefluxAcetophenoneGood[12]

This protocol describes the mercury(II)-catalyzed hydration of phenylacetylene (B144264) to acetophenone.

Materials:

  • Phenylacetylene

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Water

  • Methanol (B129727)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of water and methanol (e.g., 1:5 v/v).

  • Carefully add concentrated sulfuric acid to the solution.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution.

  • Add phenylacetylene (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude acetophenone, which can be further purified by distillation or column chromatography.

Hydrohalogenation

Terminal alkynes react with hydrogen halides (HX, where X = Cl, Br, I) in a regioselective manner.

  • Markovnikov Addition: The addition of one equivalent of HX to a terminal alkyne follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon to form a vinyl halide.[1][13] If a second equivalent of HX is added, the reaction proceeds to form a geminal dihalide, with both halogens on the same carbon.[1][13]

  • Anti-Markovnikov Addition: In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, resulting in the anti-Markovnikov addition of bromine to the terminal carbon.[14]

Hydrohalogenation_Pathways Alkyne Terminal Alkyne (R-C≡CH) Markovnikov Markovnikov Addition (HX) Alkyne->Markovnikov AntiMarkovnikov Anti-Markovnikov Addition (HBr, ROOR) Alkyne->AntiMarkovnikov VinylHalide_M Vinyl Halide (Markovnikov) Markovnikov->VinylHalide_M GeminalDihalide Geminal Dihalide VinylHalide_AM Vinyl Halide (Anti-Markovnikov) AntiMarkovnikov->VinylHalide_AM VinylHalide_M->Markovnikov Excess HX

Coupling Reactions

The acetylide anion, readily formed from a terminal alkyne, is a potent nucleophile that participates in several important carbon-carbon bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][14] The reaction typically requires a copper(I) co-catalyst and a base, often an amine that can also serve as the solvent.[4][14][15] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance, finding extensive use in the synthesis of pharmaceuticals and natural products.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)-X(L2) Transmetal Transmetalation RedElim Reductive Elimination Product R-C≡C-R' Alkyne R'-C≡C-H CuAcetylide Cu-C≡C-R' CuAcetylide->Transmetal

Aryl HalideTerminal AlkyneCatalyst SystemYield (%)
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂/CuIQuantitative[16]
Aryl IodidesPhenylacetyleneNanosized MCM-41-PdGood to excellent[17]
Aryl BromidesPhenylacetyleneNanosized MCM-41-PdModerate[17]
Aryl Iodides2-Methyl-3-butyn-2-olNanosized MCM-41-PdGood to excellent[17]
Aryl IodidesVarious Terminal AlkynesPdCl₂(PPh₃)₂/CuIGood to excellent[18]

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents).

  • Add the anhydrous solvent and the amine base (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Glaser Coupling

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[13][19] The reaction is typically carried out in the presence of a copper(I) salt, a base (such as an amine), and an oxidant (often oxygen from the air).[13][19] A variation of this reaction is the Hay coupling, which utilizes a soluble copper-TMEDA complex.[20][21]

Glaser_Coupling Alkyne 2 R-C≡C-H Deprotonation Deprotonation & Cu(I) Acetylide Formation Alkyne->Deprotonation Cu(I), Base OxidativeCoupling Oxidative Coupling Deprotonation->OxidativeCoupling 2 R-C≡C-Cu Diyne Symmetrical 1,3-Diyne (R-C≡C-C≡C-R) OxidativeCoupling->Diyne Oxidant

AlkyneCatalyst SystemYield (%)
PhenylacetyleneCu(tdc)(bpe)n MOF~82[22]
Various Terminal AlkynesCopper(II) AcetateGood to excellent[20]

Conclusion

The distinct chemical properties of terminal alkynes, stemming from the unique nature of the sp-hybridized C-H bond, render them exceptionally versatile synthons in organic chemistry. Their acidity allows for the facile generation of nucleophilic acetylide anions, which are pivotal in forming new carbon-carbon bonds through substitution and coupling reactions like the Sonogashira coupling. Furthermore, the electron-rich triple bond readily undergoes addition reactions such as hydration and hydrohalogenation with predictable regioselectivity, providing access to a wide array of functional groups. The methodologies and data presented in this guide underscore the importance of terminal alkynes in the strategic design and synthesis of complex molecules, a critical aspect of modern drug discovery and materials science. A thorough understanding of these fundamental properties and their applications is indispensable for researchers and scientists in these fields.

References

An In-depth Technical Guide to 1-Butyne: Formula and Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental chemical properties of 1-Butyne, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as ethylacetylene, is a terminal alkyne, a type of hydrocarbon with a carbon-carbon triple bond at the end of the molecule. Its chemical and physical properties are crucial for its application in various chemical syntheses. The molecular formula for this compound is C4H6.[1][2][3] This indicates that a molecule of this compound contains four carbon atoms and six hydrogen atoms.[3]

The molecular weight of a compound is a critical parameter in stoichiometry and reaction kinetics. For this compound, the molecular weight is approximately 54.09 g/mol .[1][2][4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC4H6
Molecular Weight54.09 g/mol [1][2]
CAS Registry Number107-00-6[2]
Density0.67 g/cm³[1]
Boiling Point8 °C[1]
Flash Point-61 °C[1]

Molecular Structure Visualization

To provide a clear visual representation of this compound's structure, the following diagram illustrates the connectivity of its atoms. The structure is characterized by a four-carbon chain with a triple bond between the first and second carbon atoms.

Molecular structure of this compound

References

spectroscopic data for 1-Butyne (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyne

This guide provides a comprehensive overview of the spectroscopic data for this compound (C₄H₆), a terminal alkyne. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for obtaining such data.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies of its functional groups. The most prominent features are the absorptions corresponding to the acetylenic C-H bond and the carbon-carbon triple bond.

Data Presentation: IR Absorption Data for this compound

Vibrational ModeFrequency (cm⁻¹)Description
≡C-H stretch~3300A strong, sharp peak characteristic of a terminal alkyne.
C-H stretch (sp³)2850-3000Absorptions from the methyl and methylene (B1212753) groups.
C≡C stretch~2100A weak to medium, sharp peak.
C-H bend (sp³)~1465 and ~1380Bending vibrations of the ethyl group.
≡C-H bend~630A broad and strong overtone band.

Data sourced from the NIST Chemistry WebBook.[1][2]

Experimental Protocol: Gas-Phase IR Spectroscopy

For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.

  • Sample Preparation: No specific sample preparation is needed for a gaseous sample like this compound. The sample is introduced directly into a gas cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.

    • The this compound gas is introduced into the cell.

    • The infrared spectrum of the sample is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different types of protons in the molecule.

Data Presentation: ¹H NMR Data for this compound

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.1Triplet~7.53H
-CH₂-~2.2Quartet of TripletsJ(H,H) ≈ 7.5, J(H,H) ≈ 2.52H
≡C-H~1.8Triplet~2.51H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals, one for each of the four unique carbon atoms.

Data Presentation: ¹³C NMR Data for this compound

Carbon EnvironmentChemical Shift (δ, ppm)
-C H₃~13
-C H₂-~20
≡C -H~68
-C ≡C-~85

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • For a liquid sample like this compound, a few drops are dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[3][4][5]

    • The concentration is typically 5-25 mg of the sample in 0.5-0.7 mL of solvent.[3][4]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[3]

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[3][7]

    • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final NMR data.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Data Presentation: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
54100[C₄H₆]⁺ (Molecular Ion)
5380[C₄H₅]⁺
3975[C₃H₃]⁺
2750[C₂H₃]⁺

Data sourced from the NIST Chemistry WebBook.[1][8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: For a volatile compound like this compound, the sample is introduced directly into the ion source, often via a gas chromatography (GC) system or a direct insertion probe.[9][10] The sample is vaporized in a vacuum.[9]

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation (the molecular ion).[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow_1_Butyne cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Structure Elucidation IR Infrared (IR) Spectroscopy IR_Info Functional Groups: - Terminal Alkyne (≡C-H) - C≡C Triple Bond - sp³ C-H Bonds IR->IR_Info NMR Nuclear Magnetic Resonance (NMR) Spectroscopy NMR_Info Connectivity & Environment: - ¹H: Chemical shifts, coupling,  and integration for H atoms - ¹³C: Number and type of C atoms NMR->NMR_Info MS Mass Spectrometry (MS) MS_Info Molecular Formula & Fragmentation: - Molecular Weight (m/z of M⁺) - Fragmentation Pattern MS->MS_Info Structure This compound (CH₃CH₂C≡CH) IR_Info->Structure NMR_Info->Structure MS_Info->Structure

Caption: Workflow for the spectroscopic identification of this compound.

References

Thermochemical Profile of 1-Butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for 1-Butyne (C₄H₆). The information presented herein is compiled from critically evaluated experimental data, with a focus on providing detailed methodologies and clearly structured data for ease of comparison and application in research and development.

Core Thermochemical Data

The key thermochemical properties of this compound in the gas phase are summarized below. These values are essential for understanding its stability, reactivity, and energy content, which are critical parameters in chemical synthesis and process design.

Table 1: Standard Molar Enthalpy of Formation and Combustion of this compound (Gas Phase)
Thermochemical PropertyValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (ΔfH°) 165.2 ± 0.84Combustion CalorimetryProsen, Maron, et al., 1951[1][2]
Standard Molar Enthalpy of Combustion (ΔcH°) -2597.5 ± 0.8Combustion CalorimetryProsen, Maron, et al., 1951[1][2]
Table 2: Standard Molar Entropy and Heat Capacity of this compound (Gas Phase) at 298.15 K
Thermochemical PropertyValue (J/mol·K)MethodReference
Standard Molar Entropy (S°) 290.99Adiabatic Calorimetry & Spectroscopic DataAston, Mastrangelo, et al., 1950[3]
Standard Molar Heat Capacity (Cp) 81.82Adiabatic CalorimetryAston, Mastrangelo, et al., 1950
Table 3: Temperature Dependence of the Molar Heat Capacity (Cp) of this compound (Gas Phase) at Constant Pressure

The molar heat capacity of this compound varies with temperature, a crucial consideration for thermodynamic calculations over a range of conditions.

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)Reference
5034.92Thermodynamics Research Center, 1997
10043.77Thermodynamics Research Center, 1997
15052.95Thermodynamics Research Center, 1997
20062.46Thermodynamics Research Center, 1997
273.1576.90Thermodynamics Research Center, 1997
298.1581.82Thermodynamics Research Center, 1997
30082.18Thermodynamics Research Center, 1997
400100.68Thermodynamics Research Center, 1997
500116.59Thermodynamics Research Center, 1997
600130.02Thermodynamics Research Center, 1997
700141.49Thermodynamics Research Center, 1997
800151.41Thermodynamics Research Center, 1997
900160.04Thermodynamics Research Center, 1997
1000167.57Thermodynamics Research Center, 1997
1100174.14Thermodynamics Research Center, 1997
1200179.87Thermodynamics Research Center, 1997
1300184.9Thermodynamics Research Center, 1997
1400189.2Thermodynamics Research Center, 1997
1500193.0Thermodynamics Research Center, 1997

Experimental Protocols

The thermochemical data presented in this guide are derived from precise calorimetric measurements. The following sections detail the methodologies employed in the key cited experiments.

Determination of the Heat of Combustion by Flame Calorimetry

The standard enthalpy of formation of this compound was determined from its heat of combustion, as measured by Prosen, Maron, and Rossini in 1951.[1][2] They utilized a flame calorimeter with the gaseous hydrocarbon burned at constant pressure in a glass reaction vessel.

The experimental procedure involved the following key steps:

  • Sample Purification: The this compound sample was purified to a high degree to ensure the accuracy of the combustion data.

  • Calorimeter Calibration: The calorimeter system was calibrated using electrical energy to precisely determine its heat capacity.

  • Combustion Process: A controlled flow of gaseous this compound and oxygen was introduced into the reaction vessel, where it was ignited to produce a steady flame. The combustion was carried out under conditions that ensured complete conversion to carbon dioxide and water.

  • Temperature Measurement: The temperature rise of the calorimeter system was measured with high precision during the combustion process.

  • Correction for Ignition Energy: The energy introduced to ignite the flame was measured in separate experiments and subtracted from the total energy released during combustion.

  • Analysis of Products: The products of combustion were analyzed to confirm complete combustion and the absence of side products like carbon monoxide.[1]

The enthalpy of formation was then calculated from the experimentally determined enthalpy of combustion using Hess's law and the known standard enthalpies of formation of carbon dioxide and water.

G cluster_prep Preparation cluster_combustion Combustion Experiment cluster_analysis Data Analysis Purification This compound Sample Purification Flow Controlled Flow of This compound and O₂ Purification->Flow Calibration Calorimeter Electrical Calibration TempRise Measure Calorimeter Temperature Rise Calibration->TempRise Ignition Ignition of Gas Mixture Flow->Ignition SteadyFlame Establishment of Steady Flame Ignition->SteadyFlame SteadyFlame->TempRise Calc_dCH Calculate Enthalpy of Combustion (ΔcH°) TempRise->Calc_dCH ProductAnalysis Analysis of Combustion Products (CO₂, H₂O) ProductAnalysis->Calc_dCH IgnitionCorrection Correction for Ignition Energy IgnitionCorrection->Calc_dCH Calc_dfH Calculate Enthalpy of Formation (ΔfH°) Calc_dCH->Calc_dfH

Workflow for Determining the Heat of Combustion of this compound.
Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of this compound was measured by Aston, Mastrangelo, and Moessen in 1950 using a low-temperature adiabatic calorimeter. This technique allows for the precise measurement of the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

The general experimental protocol for adiabatic calorimetry is as follows:

  • Sample Preparation: A known mass of purified this compound is condensed into a calorimeter vessel.

  • Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, thereby preventing heat loss.

  • Cooling: The sample and calorimeter are cooled to a low starting temperature, often near liquid hydrogen or liquid helium temperatures.

  • Heating Intervals: A precisely measured amount of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in temperature.

  • Temperature Measurement: The temperature of the calorimeter is measured with high accuracy before and after each heating interval, once thermal equilibrium is reached.

  • Data Calculation: The heat capacity is calculated from the measured energy input and the corresponding temperature rise. This process is repeated over the desired temperature range.

The standard entropy is then calculated from the heat capacity data using the third law of thermodynamics, integrating C_p/T from 0 K to the desired temperature.

G cluster_setup Calorimeter Setup cluster_measurement Measurement Cycle (Repeated) cluster_calc Calculation SamplePrep Prepare & Load This compound Sample Cryostat Mount Calorimeter in Adiabatic Cryostat SamplePrep->Cryostat Cooling Cool to Low Temperature Cryostat->Cooling Equilibrium1 Establish Thermal Equilibrium (T₁) Cooling->Equilibrium1 EnergyInput Input Precise Electrical Energy (Q) Equilibrium1->EnergyInput Equilibrium2 Establish Thermal Equilibrium (T₂) EnergyInput->Equilibrium2 MeasureTemp Measure ΔT = T₂ - T₁ Equilibrium2->MeasureTemp MeasureTemp->Equilibrium1 Next Interval Calc_Cp Calculate Heat Capacity Cp = Q / ΔT MeasureTemp->Calc_Cp Calc_S Calculate Entropy S = ∫(Cp/T)dT Calc_Cp->Calc_S

References

An In-depth Technical Guide to the Structural Isomers of 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 1-butyne, focusing on their chemical properties, spectroscopic differentiation, and synthetic methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of these C4H6 isomers for their work.

Introduction to the Structural Isomers of C4H6

The molecular formula C4H6 represents a variety of unsaturated hydrocarbons. These isomers can be broadly categorized into alkynes, dienes, and cyclic compounds. The primary focus of this guide is on the alkyne isomers, this compound and 2-butyne, with relevant comparative data provided for other significant C4H6 structural isomers. Understanding the distinct properties of these isomers is crucial for applications in organic synthesis, materials science, and as building blocks in pharmaceutical development.[1][2][3][4]

The key structural isomers of C4H6 include:

  • Alkynes:

    • This compound (Ethylacetylene)

    • 2-Butyne (Dimethylacetylene)

  • Dienes:

    • 1,2-Butadiene (Allene)

    • 1,3-Butadiene

  • Cyclic Isomers:

Comparative Quantitative Data

A summary of the key physical and spectroscopic properties of the primary C4H6 isomers is presented below for easy comparison.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key IR Absorptions (cm⁻¹)
This compound CH₃CH₂C≡CH8.1-125.70.6681.1 (t), 2.1 (q), 1.9 (t)13.1, 20.6, 68.6, 85.13310 (s, ≡C-H), 2120 (w, C≡C)
2-Butyne CH₃C≡CCH₃27.0-32.20.6911.7 (s)3.5, 74.02240 (w, C≡C, may be absent)
1,2-Butadiene CH₂=C=CHCH₃10.8-136.20.6591.6 (d), 4.6 (m), 5.0 (m)13.0, 84.7, 94.2, 208.71950 (m, C=C=C), 1640 (m, C=C)
1,3-Butadiene CH₂=CHCH=CH₂-4.4-108.90.6215.1 (m), 6.2 (m)116.8, 137.91642 (s, C=C), 990, 910 (s, =C-H bend)
Cyclobutene 2.0-1550.7332.5 (m), 6.0 (m)30.8, 137.21640 (m, C=C), 3045 (m, =C-H)

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. 's' denotes strong, 'm' medium, and 'w' weak IR absorption. For NMR, 's' is singlet, 't' is triplet, 'q' is quartet, and 'm' is multiplet.

Isomeric Relationships and Differentiation Workflow

The structural isomers of C4H6 are interrelated through different types of isomerism, including positional, functional group, and ring-chain isomerism.[1] A logical workflow for the differentiation and identification of these isomers is crucial in a research setting.

Caption: Interrelationships between major C4H6 structural isomers.

A general workflow for the separation and identification of a mixture of C4H6 isomers is presented below.

Differentiation_Workflow cluster_workflow Isomer Differentiation Workflow Mixture_of_C4H6 Mixture of C4H6 Isomers GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Mixture_of_C4H6->GCMS Separated_Isomers Separated Isomers (Retention Time Data) GCMS->Separated_Isomers Mass_Spectra Mass Spectra (m/z Data) GCMS->Mass_Spectra Spectroscopic_Analysis Further Spectroscopic Analysis Separated_Isomers->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Mass_Spectra->Structure_Elucidation NMR ¹H and ¹³C NMR Spectroscopic_Analysis->NMR IR FTIR Spectroscopy Spectroscopic_Analysis->IR NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the separation and identification of C4H6 isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to differentiate C4H6 isomers are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like the C4H6 isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for separating non-polar hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold at 150°C for 2 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-150.

  • Sample Preparation: Gaseous samples can be injected directly using a gas-tight syringe. Liquid samples should be diluted in a volatile solvent (e.g., pentane (B18724) or hexane) to approximately 1-10 ppm.

  • Data Analysis: Isomers are identified based on their characteristic retention times and fragmentation patterns in the mass spectrum. The molecular ion peak at m/z 54 will be prominent for all isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in each isomer.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Gas Phase: Gaseous samples can be analyzed using a gas cell with KBr windows.

    • Liquid Phase: A drop of the liquefied gas can be placed between two KBr plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Key Differentiating Absorptions:

    • This compound: A strong, sharp peak around 3310 cm⁻¹ due to the ≡C-H stretch and a weak C≡C stretch around 2120 cm⁻¹.[5][6][7]

    • 2-Butyne: A weak C≡C stretch around 2240 cm⁻¹ which may be absent due to the symmetry of the molecule. No ≡C-H stretch is observed.[7]

    • Dienes: Strong C=C stretching absorptions in the 1600-1680 cm⁻¹ region.[8] 1,3-Butadiene also shows strong out-of-plane =C-H bending absorptions around 990 and 910 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. For gaseous samples, condensation into a cooled NMR tube containing the solvent is required.

  • ¹H NMR Data Acquisition: Standard proton NMR experiment.

  • ¹³C NMR Data Acquisition: Proton-decoupled carbon NMR experiment.

  • Key Differentiating Features:

    • This compound: Exhibits three distinct proton signals: a triplet for the methyl group, a quartet for the methylene (B1212753) group, and a triplet for the acetylenic proton. The ¹³C spectrum shows four distinct signals.

    • 2-Butyne: Due to its symmetry, it shows only one signal in the ¹H NMR spectrum (a singlet for the two equivalent methyl groups) and two signals in the ¹³C NMR spectrum.[9][10]

    • Dienes and Cyclic Isomers: Show characteristic signals in the olefinic region (typically 4.5-6.5 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).

Synthetic Protocols

The following section outlines common laboratory-scale synthetic methods for key C4H6 isomers.

Synthesis of this compound

This compound can be synthesized via the alkylation of acetylene.

  • Reaction: HC≡CH + NaNH₂ → HC≡CNa + NH₃ HC≡CNa + CH₃CH₂Br → CH₃CH₂C≡CH + NaBr

  • Procedure:

    • Sodium amide (NaNH₂) is prepared in situ in liquid ammonia (B1221849) at -78°C.

    • Acetylene gas is bubbled through the sodium amide suspension to form sodium acetylide.

    • Ethyl bromide is added dropwise to the sodium acetylide suspension.

    • The reaction is allowed to warm to room temperature to evaporate the ammonia.

    • The product is isolated by distillation.

Synthesis of 2-Butyne

2-Butyne can be synthesized from 2-butene (B3427860) via bromination and subsequent dehydrobromination.

  • Reaction: CH₃CH=CHCH₃ + Br₂ → CH₃CH(Br)CH(Br)CH₃ CH₃CH(Br)CH(Br)CH₃ + 2 KOH → CH₃C≡CCH₃ + 2 KBr + 2 H₂O

  • Procedure:

    • Bromine is added to 2-butene in an inert solvent (e.g., CCl₄) to yield 2,3-dibromobutane (B42614).

    • The 2,3-dibromobutane is then heated with a strong base, such as alcoholic potassium hydroxide, to effect a double dehydrobromination, yielding 2-butyne.

    • The product is purified by distillation.

Synthesis of 1,3-Butadiene

A common laboratory preparation involves the pyrolysis of cyclohexene.[11]

  • Reaction: C₆H₁₀ (cyclohexene) --(heat)--> C₄H₆ + C₂H₄

  • Procedure:

    • Cyclohexene is heated to a high temperature (e.g., 600-800°C) in a tube furnace.

    • The gaseous products are passed through a condenser to remove any unreacted cyclohexene.

    • Butadiene is then collected as a gas or condensed at low temperature.

Synthesis of Cyclobutene

Cyclobutene can be synthesized via the dehydration of cyclobutanol.[12]

  • Reaction: C₄H₇OH (cyclobutanol) --(acid, heat)--> C₄H₆ + H₂O

  • Procedure:

    • Cyclobutanol is heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

    • The cyclobutene product is distilled from the reaction mixture as it is formed.

This guide provides a foundational understanding of the structural isomers of this compound and their related C4H6 counterparts. The detailed data and protocols herein are intended to support researchers and scientists in their experimental and developmental endeavors.

References

An In-depth Technical Guide to the Solubility of 1-Butyne in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butyne (ethylacetylene), a terminal alkyne with significant applications in organic synthesis. Understanding the solubility of this compound in different solvents is critical for its use in reaction chemistry, purification processes, and formulation development. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the factors influencing its solubility.

Core Principles of this compound Solubility

This compound (C₄H₆) is a non-polar hydrocarbon. Its solubility characteristics are primarily governed by the principle of "like dissolves like." As a non-polar molecule, it exhibits higher solubility in non-polar organic solvents and limited solubility in polar solvents, particularly water.[1][2] The weak dipole moment of the C-H bond and the polarizability of the triple bond contribute to its interactions with various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. Due to the gaseous nature of this compound at standard conditions, its solubility is often expressed in terms of Henry's Law constants or as mass per volume of solvent at a specific temperature and partial pressure.

Solvent NameSolvent TypeTemperature (°C)SolubilityHenry's Law Constant (kH)Reference
WaterPolar Protic252.87 g/L7.6x10⁻² M/atm[3][4]
Diethyl EtherPolar Aprotic-Soluble-[3]
EthanolPolar Protic-Soluble-[3]
AcetonePolar Aprotic-Soluble-
TolueneNon-polar-Soluble-[2]
HexaneNon-polar-Soluble-[2]

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and pressure. The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Caption: Logical relationship between this compound's properties, solvent characteristics, and the resulting solubility.

Experimental Protocols for Determining Gas Solubility

Accurate determination of the solubility of a gaseous compound like this compound requires precise experimental techniques. The following outlines a general experimental workflow for determining gas solubility in a liquid solvent.

Static Equilibrium Method

This method involves introducing a known amount of gas into a sealed vessel containing a degassed solvent and allowing the system to reach equilibrium.

Methodology:

  • Degassing the Solvent: The solvent is thoroughly degassed to remove any dissolved air, typically by freeze-pump-thaw cycles or by sparging with an inert gas.

  • Introduction of Gas: A known volume of this compound gas is introduced into the sealed vessel containing the degassed solvent. The vessel is maintained at a constant temperature.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) for a sufficient period to ensure that equilibrium is reached between the gas and liquid phases.

  • Pressure Measurement: The final equilibrium pressure in the vessel is measured using a calibrated pressure transducer.

  • Calculation of Solubility: The amount of gas dissolved in the solvent can be calculated from the initial and final pressures, the volumes of the gas and liquid phases, and the temperature, using the ideal gas law and accounting for the vapor pressure of the solvent.

Dynamic (Flow) Method

This method involves bubbling the gas through the solvent at a constant rate until the solvent is saturated.

Methodology:

  • Gas Saturation: A stream of this compound gas is bubbled through the solvent in a thermostatted absorption vessel at a controlled flow rate.

  • Equilibrium Confirmation: The concentration of the gas in the outlet stream is monitored until it becomes equal to the inlet concentration, indicating that the solvent is saturated.

  • Analysis of Dissolved Gas: A known volume of the saturated solvent is then analyzed to determine the concentration of dissolved this compound. This can be achieved through various analytical techniques, such as gas chromatography.

The following diagram illustrates a typical experimental workflow for determining gas solubility.

Experimental_Workflow_for_Gas_Solubility cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A Degas Solvent C Introduce Gas to Solvent A->C B Prepare this compound Gas Source B->C D Equilibrate at Constant T & P C->D E Measure Change in Gas Phase (Static) or Analyze Liquid Phase (Dynamic) D->E F Calculate Solubility E->F

Caption: A generalized experimental workflow for determining the solubility of a gas in a liquid.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in various solvents, highlighting its preference for non-polar and weakly polar organic media. While quantitative data remains limited for many organic solvents, the provided experimental protocols offer a clear framework for researchers to determine these values. The visualization of factors influencing solubility provides a conceptual understanding of the dissolution process. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures and pressures would be highly beneficial for its application in diverse chemical processes.

References

An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational discoveries and pivotal synthetic methodologies related to alkyne compounds. It details the historical context of their discovery and offers an in-depth exploration of modern synthetic strategies, complete with experimental protocols and quantitative data to support researchers in the field of organic chemistry and drug development.

Chapter 1: The Dawn of Alkyne Chemistry: Discovery and Early Synthesis

The journey into the rich chemistry of alkynes began in the 19th century with the discovery of its simplest member, acetylene (B1199291). This foundational molecule, a colorless gas with the formula C₂H₂, would become a crucial building block in organic synthesis and industry.

The discovery of acetylene is credited to Edmund Davy in 1836, who identified it as a "new carburet of hydrogen".[1][2][3] His discovery was accidental, occurring while he was attempting to produce potassium metal by heating potassium carbonate with carbon at high temperatures.[2][3][4][5] The process yielded a residue, now known as potassium carbide (K₂C₂), which reacted with water to release the new gas.[2][4][5] Davy noted its brilliant flame and suggested its potential for artificial lighting.[4]

The gas was rediscovered in 1860 by French chemist Marcellin Berthelot, who ultimately coined the name "acétylène" (acetylene).[1][2][6] Berthelot synthesized acetylene through various methods, including passing vapors of organic compounds like methanol (B129727) or ethanol (B145695) through a red-hot tube, by creating an electric spark through a mixture of cyanogen (B1215507) and hydrogen gases, and by directly combining pure hydrogen and carbon using a carbon arc.[1][2]

A significant advancement in acetylene production came in 1862 when Friedrich Wöhler discovered that reacting calcium carbide (CaC₂) with water also produced acetylene.[1][2] This method proved to be more economical and became the basis for large-scale industrial production for many years, particularly for use in carbide lamps for mining and early automotive headlights before the widespread availability of electric lighting.[2][6][7]

While acetylene's discovery was rooted in inorganic chemistry, the first naturally occurring alkyne compound, dehydromatricaria ester, was isolated even earlier, in 1826, from species of the Artemisia plant genus.[8] This finding demonstrated that the carbon-carbon triple bond, while highly energetic, was a structural motif accessible to nature.

Chapter 2: Modern Synthetic Methodologies for Alkyne Formation

The synthesis of alkynes has evolved dramatically from the early methods used for acetylene. Modern organic chemistry employs a diverse toolkit of reactions to construct internal and terminal alkynes with high precision and efficiency. These methods can be broadly categorized into elimination reactions, alkylation of acetylides, and transition-metal-catalyzed cross-coupling reactions.

Synthesis via Elimination Reactions

One of the most fundamental strategies for alkyne synthesis is the double dehydrohalogenation of dihaloalkanes. This process involves two successive E2 elimination reactions, requiring a strong base to remove two equivalents of a hydrogen halide.[5][9] The dihalide substrate can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon).[10][11]

Vicinal dihalides are typically prepared by the halogenation of alkenes, making this a two-step route from an alkene to an alkyne.[12] Geminal dihalides can be synthesized from ketones.[9] A very strong base, most commonly sodium amide (NaNH₂) in liquid ammonia (B1221849), is required to facilitate the second elimination from the intermediate vinyl halide.[9][11] For terminal alkynes, three equivalents of base are often used, as the initially formed terminal alkyne is deprotonated by the strong base to form an acetylide anion; a final aqueous workup is then required to reprotonate the anion.[5][9]

Table 1: Dehydrohalogenation of Dihalides - Representative Data

Dihalide SubstrateBase/SolventTemperatureProductYield (%)Reference
1,2-DibromooctaneNaNH₂ / liq. NH₃-33 °C1-Octyne~70-80%General Chemistry Text
2,2-DichloropropaneNaNH₂ / liq. NH₃-33 °CPropyneHigh[9]
meso-1,2-Dibromo-1,2-diphenylethaneKOH / EtOHRefluxDiphenylacetylene~95%[12]
1,1-Dichloro-2,2-dimethylpropanet-BuOK / DMSO70 °C3,3-Dimethyl-1-butyne~80%General Chemistry Text
Alkylation of Terminal Alkynes

The acidity of the proton on a terminal alkyne (pKa ≈ 25) is a key feature that enables a powerful carbon-carbon bond-forming reaction.[13][14] Treatment with a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), deprotonates the alkyne to form a nucleophilic acetylide anion .[14][15][16] This anion can then displace a halide from a primary alkyl halide via an Sₙ2 reaction, effectively extending the carbon chain.[13][15] This method is highly efficient for methyl and primary halides. With secondary and tertiary halides, the competing E2 elimination reaction often becomes the dominant pathway.[13][17]

Table 2: Alkylation of Terminal Alkynes - Representative Data

Terminal AlkyneBaseAlkyl HalideSolventProductYield (%)Reference
PhenylacetyleneNaNH₂CH₃Iliq. NH₃1-Phenyl-1-propyne~80%General Chemistry Text
1-Hexynen-BuLiC₂H₅BrTHF3-Octyne>90%[13]
Acetylene (as dianion)NaNH₂1-Bromobutane (2 eq.)liq. NH₃5-Decyne~60-70%General Chemistry Text
PropyneNaNH₂CH₃Brliq. NH₃2-ButyneHigh[15]
Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and several named reactions are central to the formation of substituted alkynes.

The Sonogashira coupling is a highly versatile reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] It is catalyzed by a palladium complex, typically with a copper(I) co-catalyst (e.g., CuI), and requires a base, often an amine like triethylamine (B128534) (Et₃N) or diisopropylamine, which can also serve as the solvent.[18] The reaction generally proceeds under mild conditions, often at room temperature.[18] The reactivity of the halide partner follows the trend I > OTf > Br >> Cl.[18]

Table 3: Sonogashira Coupling - Representative Data

Aryl/Vinyl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base / SolventTemp.Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₄ (1-2)CuI (2-4)Et₃NRT>95%General Chemistry Text
4-Iodotoluene (B166478)Trimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N100 °C95%[1]
Bromobenzene1-HexynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NH80 °C~85%General Chemistry Text
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5)DBUDBU120 °C>99%[19]

The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[20] The reaction is catalyzed by copper(I) salts, such as CuCl or CuI, in the presence of a base (e.g., ammonia) and an oxidant, typically oxygen from the air.[20] A significant improvement is the Hay coupling , which utilizes a soluble complex of CuCl with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), leading to faster reaction rates and greater versatility.[20][21]

Table 4: Glaser-Hay Coupling - Representative Data

Alkyne SubstrateCatalyst SystemSolventConditionsProductYield (%)Reference
PhenylacetyleneCuCl, TMEDAAcetoneO₂ (air), RT1,4-Diphenyl-1,3-butadiyne>90%General Chemistry Text
1-Pentyne (B49018)CuCl, TMEDAAcetoneO₂, RT5,7-Dodecadiyne (B74635)High[22]
Propargyl alcoholCu(OAc)₂Pyridine50 °C2,4-Hexadiyne-1,6-diol~85%General Chemistry Text
pPrF-GFP ProteinCuI, TMEDAAqueous Buffer4 °C, 4hDimerized ProteinHigh[23]
One-Carbon Homologation Methods

For converting aldehydes into terminal alkynes with an additional carbon atom, two primary methods are widely used.

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne.[2][3] In the first step, the aldehyde reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a 1,1-dibromoalkene intermediate.[3] In the second step, this intermediate is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). This treatment results in a lithium-halogen exchange followed by rearrangement to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne.[2]

The Seyferth-Gilbert homologation provides a one-pot alternative for converting aldehydes or ketones into alkynes.[18] The reaction employs an α-diazophosphonate reagent, such as dimethyl (diazomethyl)phosphonate. A significant improvement is the use of the Ohira-Bestmann reagent , which can be generated in situ and reacts with aldehydes under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for base-sensitive substrates.[24][25] The reaction proceeds through a diazoalkene intermediate, which eliminates N₂ gas and undergoes a 1,2-shift to form the alkyne product.[26]

Table 5: Aldehyde to Alkyne Homologation - Representative Data

Aldehyde SubstrateMethodReagentsProductYield (%)Reference
BenzaldehydeCorey-Fuchs1. CBr₄, PPh₃; 2. n-BuLi, H₂OPhenylacetylene~80-90%General Chemistry Text
CyclohexanecarboxaldehydeCorey-Fuchs1. CBr₄, PPh₃, Zn; 2. n-BuLi, H₂OEthynylcyclohexaneHigh
4-MethoxybenzaldehydeSeyferth-Gilbert (Ohira-Bestmann)(CH₃O)₂P(O)C(N₂)C(O)CH₃, K₂CO₃, MeOH4-Ethynylanisole~90%[24]
Various AldehydesSeyferth-Gilbert (Ohira-Bestmann)Bestmann-Ohira reagent, K₂CO₃/MeOH or t-BuOK/THFCorresponding Terminal Alkynes84-95%[26]

Chapter 3: Detailed Experimental Protocols

This section provides detailed methodologies for key alkyne synthesis reactions, intended as a practical guide for laboratory execution.

Protocol for Sonogashira Coupling of an Aryl Iodide

This procedure describes the synthesis of 4-(trimethylsilylethynyl)toluene from 4-iodotoluene and trimethylsilylacetylene.[1]

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 4-iodotoluene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) to the tube to achieve a concentration of approximately 0.1 M. Using a syringe, add trimethylsilylacetylene (1.2 eq.).

  • Inert Atmosphere: Seal the tube and degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction for 10-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using n-hexane as the eluent.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica (B1680970) gel using n-hexane as the eluent to yield the pure disubstituted alkyne.

Protocol for Alkylation of a Terminal Alkyne

This procedure describes the general alkylation of a terminal alkyne using sodium amide in liquid ammonia.

  • Setup: In a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia (NH₃) at -78 °C.

  • Base Formation: Add a small piece of sodium metal to the liquid ammonia with a catalytic amount of ferric nitrate (B79036) to form sodium amide (NaNH₂), indicated by a persistent dark blue color changing to gray.

  • Acetylide Formation: Slowly add the terminal alkyne (1.0 eq.) dissolved in a minimal amount of anhydrous THF to the stirred NaNH₂/NH₃ solution at -78 °C. Allow the mixture to stir for 1 hour.

  • Alkylation: Add the primary alkyl halide (1.1 eq.), also dissolved in minimal anhydrous THF, dropwise to the acetylide solution. After addition, remove the cooling bath and allow the ammonia to slowly evaporate overnight under a stream of nitrogen.

  • Workup: Carefully quench the reaction residue by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting internal alkyne by distillation or column chromatography.

Protocol for Glaser-Hay Homocoupling

This procedure outlines the synthesis of 5,7-dodecadiyne from 1-pentyne.[22]

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (CuCl, 0.1 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq.) in acetone.

  • Reaction Initiation: To this solution, add 1-pentyne (1.0 eq.).

  • Oxidation: Vigorously stir the reaction mixture open to the atmosphere or bubble air/oxygen through the solution. The reaction is typically exothermic, and a color change is observed.

  • Monitoring and Completion: Stir for 2-4 hours at room temperature. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into a 2M HCl solution and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, the crude 1,3-diyne can be purified by column chromatography or distillation.

Chapter 4: Visualizing Alkyne Chemistry: Workflows and Pathways

Diagrams are essential tools for conceptualizing the relationships, processes, and mechanisms in chemistry. The following visualizations, created using the DOT language, illustrate key aspects of alkyne discovery and application.

Historical Development of Alkyne Chemistry

Alkyne_History Davy 1836: Edmund Davy Discovers Acetylene Berthelot 1860: M. Berthelot Redisclovers & Names Acetylene Davy->Berthelot Wohler 1862: F. Wöhler CaC₂ Synthesis of Acetylene Berthelot->Wohler Glaser 1869: C. Glaser Cu-Catalyzed Homocoupling Wohler->Glaser CoreyFuchs 1972: Corey & Fuchs Aldehyde to Alkyne Homologation Glaser->CoreyFuchs Sonogashira 1975: K. Sonogashira Pd/Cu-Catalyzed Cross-Coupling CoreyFuchs->Sonogashira Alkyne_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Setup Dry Glassware Under Inert Gas (Ar/N₂) Reagents Add Aryl Halide, Pd Catalyst, Cu Salt Setup->Reagents AddSolvent Add Degassed Solvent & Amine Base Reagents->AddSolvent AddAlkyne Add Terminal Alkyne via Syringe AddSolvent->AddAlkyne Heat Stir at RT or Heat (e.g., 50-100 °C) AddAlkyne->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Quench Cool to RT & Dilute with Solvent Monitor->Quench Filter Filter (e.g., Celite) Remove Catalysts Quench->Filter Extract Aqueous Wash (e.g., NH₄Cl, Brine) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Column Chromatography on Silica Gel Concentrate->Purify Product Isolate Pure Alkyne Product Purify->Product Calicheamicin_MoA Calicheamicin Calicheamicin Prodrug (Trisulfide Trigger) Binding Sequence-Specific Binding Calicheamicin->Binding DNA Target DNA (Minor Groove) DNA->Binding H_Abstraction H-Atom Abstraction from Sugar Backbone DNA->H_Abstraction Trigger Nucleophilic Attack on Trisulfide (e.g., GSH) Binding->Trigger Activation Cyclization Bergman Cyclization of Enediyne Core Trigger->Cyclization Diradical Formation of 1,4-Didehydrobenzene Diradical Cyclization->Diradical Diradical->H_Abstraction Reacts with DNA DNA_Damage DNA Double-Strand Break H_Abstraction->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

References

1-Butyne as a fundamental hydrocarbon in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyne: A Fundamental Hydrocarbon in Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ethylacetylene) is a terminal alkyne that serves as a foundational building block in organic synthesis. Its rich reactivity, stemming from the terminal carbon-carbon triple bond, makes it a versatile precursor for a wide array of molecular architectures. This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and core reactions. It details experimental protocols for its key transformations, including carbon-carbon bond-forming reactions, hydrogenations, and hydrations. Furthermore, this document highlights the significance of this compound as a fundamental reagent in the construction of complex molecules pertinent to pharmaceutical research and drug development. Quantitative data is presented in structured tables for clarity, and key experimental and reaction workflows are visualized using diagrams to facilitate understanding.

Core Properties of this compound

This compound is a colorless, highly flammable gas with a characteristic acetylenic odor.[1] As a terminal alkyne, its chemistry is dominated by the acidic proton and the high electron density of the triple bond, making it a potent nucleophile after deprotonation and susceptible to a variety of addition reactions.[2]

Physical and Chemical Properties

The physical and spectroscopic properties of this compound are summarized in the tables below.

PropertyValueReferences
Molecular Formula C₄H₆[1]
Molar Mass 54.09 g/mol [1]
Boiling Point 8.08 °C (281.23 K)[3]
Melting Point -125.7 °C (147.5 K)[3]
Density 0.6783 g/cm³[3]
CAS Number 107-00-6[4]
Appearance Colorless gas[3]
Solubility Insoluble in water; soluble in organic solvents.[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

SpectroscopyCharacteristic Peaks / DataReferences
¹H NMR δ (ppm): ~2.1 (q, CH₂), ~1.9 (t, ≡C-H), ~1.1 (t, CH₃)[5]
¹³C NMR δ (ppm): ~85 (≡C-CH₂), ~68 (≡C-H), ~20 (CH₂), ~13 (CH₃)[6][7]
IR Spectroscopy ν (cm⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H stretch), ~2120 (C≡C stretch)[4][8][9]
Mass Spectrometry m/z: 54 (M+), 39, 27[10][11]

Synthesis of this compound

This compound can be synthesized through several laboratory and industrial methods, primarily involving elimination reactions.

Dehydrohalogenation of Dihalobutanes

A common laboratory-scale synthesis involves the double dehydrohalogenation of a vicinal or geminal dihalobutane using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in ethanol.[12]

  • From 1,2-Dihalobutane: CH₃CH₂CH(X)CH₂(X) + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaX + 2 NH₃

  • From 1,1-Dihalobutane: CH₃CH₂CH₂CH(X)₂ + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaX + 2 NH₃

G cluster_vicinal From Vicinal Dihalide cluster_geminal From Geminal Dihalide Vicinal 1,2-Dihalobutane VinylHalide1 Vinyl Halide Intermediate Vicinal->VinylHalide1 -HX (Base) Butyne1 This compound VinylHalide1->Butyne1 -HX (Strong Base) Geminal 1,1-Dihalobutane VinylHalide2 Vinyl Halide Intermediate Geminal->VinylHalide2 -HX (Base) Butyne2 This compound VinylHalide2->Butyne2 -HX (Strong Base)

Caption: General workflow for this compound synthesis.

Key Reactions and Applications in Research

The terminal alkyne functionality of this compound is the cornerstone of its utility in synthetic chemistry, providing a gateway to numerous molecular transformations.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is fundamental in drug discovery for synthesizing complex aromatic structures and conjugated systems.[15]

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation Product R-C≡CR' PdII_Alkynyl->Product Reductive Elimination Product->Pd0 ArylHalide R-X ArylHalide->PdII_Aryl Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_Aryl TerminalAlkyne H-C≡CR' TerminalAlkyne->Cu_Acetylide Deprotonation CuI Cu(I) CuI->Cu_Acetylide Base Base Base->TerminalAlkyne

Caption: Catalytic cycles in the Sonogashira coupling reaction.

Bioconjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound and its derivatives are ideal substrates for "click chemistry." The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide (B81097), a bioorthogonal reaction widely used for labeling biomolecules, drug target identification, and creating antibody-drug conjugates.[16][17]

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Biomolecule (e.g., Protein, DNA) Functionalize1 Introduce Azide Group Biomolecule->Functionalize1 Azide Azide-tagged Biomolecule Functionalize1->Azide Functionalize2 Introduce Alkyne Group (from this compound derivative) Alkyne Alkyne-tagged Reporter Functionalize2->Alkyne Mix Mix Reactants Azide->Mix Alkyne->Mix AddCatalyst Add Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Mix->AddCatalyst Incubate Incubate at RT AddCatalyst->Incubate Purify Purification Incubate->Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Experimental workflow for a typical CuAAC reaction.

Selective Hydrogenation

The triple bond of this compound can be selectively reduced. Hydrogenation over a palladium catalyst typically yields butane (B89635).[18] However, using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), allows for the reaction to be stopped at the alkene stage, selectively forming cis-1-butene. This control is vital in multi-step syntheses where an alkene is the desired intermediate.

ReactionCatalystProductSelectivityReferences
Full Hydrogenation Pd, Pt, or NiButaneHigh[19]
Partial Hydrogenation Lindlar's Catalystcis-1-ButeneHigh (cis)[19]
Dissolving Metal Na in NH₃ (l)trans-1-ButeneHigh (trans)[19]
Hydration to Ketones

The acid-catalyzed hydration of this compound, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, follows Markovnikov's rule to produce an enol intermediate.[3][20] This enol rapidly tautomerizes to the more stable keto form, yielding 2-butanone.[3] This transformation is a reliable method for introducing a carbonyl group into a carbon skeleton.

Experimental Protocols

The following protocols are representative procedures for key transformations of this compound and its derivatives. Researchers should adapt these methods based on specific substrate and scale requirements.

Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

This protocol describes the synthesis of 1-phenyl-1-butyne.

Materials:

  • Iodobenzene

  • This compound (condensed and weighed, or bubbled through the reaction mixture)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous triethylamine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble this compound gas (1.2 eq) through the stirred solution for 20 minutes, or add a pre-weighed amount of condensed this compound.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 1-phenyl-1-butyne.[2]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-modified molecule (derived from this compound) to an azide-containing substrate.

Materials:

  • Alkyne-functionalized substrate (1.0 eq)

  • Azide-functionalized substrate (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1 mixture)

Procedure:

  • Dissolve the alkyne and azide substrates in the t-BuOH/H₂O solvent mixture in a vial.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange may be observed.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.[17]

Protocol: Hydration of this compound to 2-Butanone

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercury(II) sulfate (HgSO₄)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated H₂SO₄ (0.1 eq) to water.

  • Add HgSO₄ (0.05 eq) to the acidic solution and stir until dissolved.

  • Cool the flask in an ice bath and carefully condense this compound (1.0 eq) into the flask.

  • Allow the mixture to warm to room temperature and then heat to a gentle reflux (~60-70 °C) for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield 2-butanone.[21][22]

Role in Drug Development and Discovery

The chemical transformations of this compound are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ethynyl (B1212043) group is a key feature in several marketed drugs, where it may be introduced via reactions of acetylene (B1199291) or its derivatives. While complex drugs like Tibolone (B1683150) or Butaclamol are not synthesized directly from this compound, the fundamental reactions of terminal alkynes are critical for constructing their core skeletons.[15][23][24][25]

For instance, the alkylation of a deprotonated alkyne is a classic C-C bond-forming reaction. This compound can be deprotonated by a strong base like sodium amide to form a nucleophilic butynide anion. This anion can then react with an electrophile, such as an alkyl halide or an epoxide, to extend the carbon chain, a foundational step in building the complex scaffolds required for biologically active molecules.

Drug_Dev_Workflow Butyne This compound Deprotonation Deprotonation (e.g., NaNH₂) Butyne->Deprotonation Coupling Coupling Butyne->Coupling Butynide Butynide Anion (Nucleophile) Deprotonation->Butynide Alkylation Alkylation Butynide->Alkylation CarbonylAdd CarbonylAdd Butynide->CarbonylAdd FurtherChem Further Functionalization Scaffold Complex Molecular Scaffold (for Library Synthesis) FurtherChem->Scaffold Intermediate1 Intermediate1 Intermediate1->FurtherChem Intermediate2 Intermediate2 Intermediate2->FurtherChem Intermediate3 Intermediate3 Intermediate3->FurtherChem

Caption: Role of this compound in building molecular complexity.

Conclusion

This compound is more than a simple hydrocarbon; it is a versatile and indispensable tool in modern organic synthesis. Its well-defined reactivity allows for predictable and efficient transformations, including the construction of C-C bonds, selective reductions, and the introduction of carbonyl functionality. For researchers in the pharmaceutical and materials sciences, mastering the chemistry of this compound opens a gateway to the synthesis of novel and complex molecular targets. The protocols and data provided herein serve as a comprehensive resource for leveraging the synthetic potential of this fundamental chemical building block.

References

Preliminary Studies on the Reactivity of 1-Butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies on the reactivity of 1-butyne (CH₃CH₂C≡CH), a terminal alkyne of significant interest in organic synthesis. This document details key reactions, including hydrogenation, hydration, hydrohalogenation, halogenation, and oxidation, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support further research and application in drug development and materials science.

Core Reactivity of this compound

This compound's reactivity is primarily dictated by the presence of the carbon-carbon triple bond, a region of high electron density, and the acidic terminal proton. These features make it susceptible to a variety of addition reactions and deprotonation-alkylation sequences. The subsequent sections will delve into the specifics of these transformations.

Data Presentation: Summary of this compound Reactions

The following tables summarize the key reactive transformations of this compound, providing a comparative overview of products and reaction conditions.

Reaction Type Reagents and Conditions Primary Product(s) Typical Yield Key Characteristics
Selective Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline)cis-But-1-eneHighSyn-addition of hydrogen, stops at the alkene stage.[1][2]
Complete Hydrogenation H₂, Pd/C, PtO₂, or Raney NiButaneQuantitativeComplete saturation of the triple bond.
Hydration (Markovnikov) H₂O, H₂SO₄, HgSO₄Butan-2-oneGood to HighFollows Markovnikov's rule; proceeds via an enol intermediate.[3]
Hydrohalogenation (Markovnikov) HBr (1 equivalent)2-Bromobut-1-eneGoodFollows Markovnikov's rule.[4][5]
Hydrohalogenation (Markovnikov) HBr (2 equivalents)2,2-DibromobutaneGoodFurther addition to the initially formed alkene.
Halogenation Br₂ (1 equivalent) in CCl₄trans-1,2-Dibromobut-1-eneGoodAnti-addition of bromine.
Oxidative Cleavage (Ozonolysis) 1. O₃, CH₂Cl₂, -78 °C2. H₂O or H₂O₂Propanoic acid and CO₂GoodCleavage of the triple bond.[6]
Oxidation (Strong) Hot, alkaline KMnO₄, then H₃O⁺Propanoic acid and CO₂Moderate to GoodCleavage of the triple bond.[7]

Experimental Protocols

This section provides detailed methodologies for the key reactions of this compound discussed in this guide.

Selective Hydrogenation to cis-But-1-ene

Objective: To selectively reduce this compound to cis-but-1-ene without further reduction to butane.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (B57606)

  • Hexane (B92381) (anhydrous)

  • Hydrogen gas (balloon or gas cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

Procedure:

  • In a clean, dry round-bottom flask, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Add a small amount of quinoline (as a further poison to prevent over-reduction).

  • Add anhydrous hexane to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Add this compound to the reaction mixture.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) if a suitable derivative can be formed.

  • Once the starting material is consumed and the desired product is formed, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • The filtrate contains the product, cis-but-1-ene. The solvent can be carefully removed by distillation if desired, though the product is volatile.

Hydration to Butan-2-one

Objective: To convert this compound to butan-2-one via acid-catalyzed hydration.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add deionized water and slowly add concentrated sulfuric acid with cooling.[8]

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until dissolved.[8]

  • Cool the reaction mixture in an ice bath and carefully add this compound.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (around 60-80 °C) with vigorous stirring for several hours.

  • Monitor the reaction by GC or TLC (visualizing with a suitable stain like dinitrophenylhydrazine).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude butan-2-one.

  • The product can be further purified by distillation.

Hydrobromination to 2-Bromobut-1-ene

Objective: To perform the Markovnikov addition of hydrogen bromide across the triple bond of this compound.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Inert solvent (e.g., dichloromethane (B109758) or pentane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using HBr gas)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask cooled in an ice bath.

  • Slowly add one equivalent of HBr solution dropwise with stirring. Alternatively, bubble HBr gas through the solution.

  • Allow the reaction to stir at 0 °C to room temperature for a few hours.

  • Monitor the reaction by GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-bromobut-1-ene can be purified by distillation.

Ozonolysis to Propanoic Acid

Objective: To oxidatively cleave this compound to produce propanoic acid.

Materials:

  • This compound

  • Ozone generator

  • Oxygen source

  • Dichloromethane (CH₂Cl₂) or Methanol (B129727) (MeOH), anhydrous

  • Round-bottom flask with a gas inlet tube and a gas outlet tube

  • Dry ice/acetone bath (-78 °C)

  • Hydrogen peroxide (H₂O₂) (for oxidative workup)

  • Separatory funnel

  • Sodium bisulfite solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous dichloromethane or methanol in a round-bottom flask equipped with a gas inlet tube and an outlet connected to a trap (e.g., containing potassium iodide solution to indicate excess ozone).[6][9][10]

  • Cool the flask to -78 °C using a dry ice/acetone bath.[9]

  • Bubble ozone gas from an ozone generator through the solution.[9]

  • Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of unreacted ozone.

  • Purge the solution with oxygen or nitrogen to remove excess ozone.

  • For oxidative workup, slowly add hydrogen peroxide to the cold reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • To the combined organic layers, add sodium bisulfite solution to destroy any remaining peroxides.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield propanoic acid. Further purification can be achieved by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.

Hydrogenation_Pathways This compound This compound cis-But-1-ene cis-But-1-ene This compound->cis-But-1-ene H₂, Lindlar's Cat. Butane Butane This compound->Butane H₂, Pd/C cis-But-1-ene->Butane H₂, Pd/C

Diagram 1: Hydrogenation pathways of this compound.

Hydration_Mechanism This compound This compound Enol Intermediate\n(But-1-en-2-ol) Enol Intermediate (But-1-en-2-ol) This compound->Enol Intermediate\n(But-1-en-2-ol) H₂O, H₂SO₄, HgSO₄ (Markovnikov Addition) Butan-2-one Butan-2-one Enol Intermediate\n(But-1-en-2-ol)->Butan-2-one Tautomerization

Diagram 2: Hydration of this compound to butan-2-one.

Hydrohalogenation_Pathway This compound This compound 2-Bromobut-1-ene 2-Bromobut-1-ene This compound->2-Bromobut-1-ene HBr (1 equiv) (Markovnikov) 2,2-Dibromobutane 2,2-Dibromobutane 2-Bromobut-1-ene->2,2-Dibromobutane HBr (1 equiv) (Markovnikov)

Diagram 3: Stepwise hydrobromination of this compound.

Oxidative_Cleavage_Pathway cluster_ozonolysis Ozonolysis This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O₃, -78 °C Propanoic Acid + CO₂ Propanoic Acid + CO₂ Ozonide Intermediate->Propanoic Acid + CO₂ 2. H₂O₂ (workup) General_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Execution (Temperature, Time) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Distillation, Chromatography) C->D E Characterization (NMR, IR, GC-MS) D->E

References

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 1-Butyne to 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis and industrial chemistry. Specifically, the conversion of 1-butyne to 1-butene (B85601) is crucial for the purification of C4 hydrocarbon streams, as residual alkynes can poison catalysts in subsequent polymerization processes.[1] This document provides a detailed protocol for the semi-hydrogenation of this compound to 1-butene using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. The protocol emphasizes achieving high selectivity for the desired alkene while minimizing over-reduction to butane (B89635) and isomerization to 2-butenes.[1][2]

Introduction and Core Principles

Catalytic hydrogenation of an alkyne involves the addition of one or more equivalents of molecular hydrogen (H₂) across the triple bond in the presence of a metal catalyst.[3] To stop the reaction at the alkene stage, the catalyst's activity must be attenuated or "poisoned".[4]

Lindlar's Catalyst: A widely used catalyst for this purpose is the Lindlar catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and treated with a catalytic poison like lead acetate, lead oxide, or quinoline.[5][6] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane.[4][7]

Stereoselectivity: The hydrogenation using a heterogeneous catalyst like Lindlar's occurs on the surface of the metal. The alkyne adsorbs onto the catalyst surface, and hydrogen atoms are delivered from the surface to the same face of the triple bond. This mechanism results in a syn-addition, leading stereospecifically to the formation of a cis (or Z)-alkene.[5][8]

Experimental Data Summary

The efficiency and selectivity of this compound hydrogenation are highly dependent on the catalyst system and reaction conditions. The following table summarizes typical quantitative data from experimental studies.

Catalyst SystemTemperature (°C)H₂ Pressure (atm)SolventThis compound Conversion (%)1-Butene Selectivity (%)Key Observations & Reference
5% Pd/CaCO₃ (Lindlar)25 (Room Temp)1Methanol>95%~90-95%High selectivity to cis-alkene is characteristic. Over-reduction is minimized by the lead poison.[5][6]
Commercial Pd/Al₂O₃27 - 620.8 - 8Liquid Phase (Butane)Up to 100%HighSelectivity to 1-butene is high when hydrogen is the limiting reactant.[2][9]
Pd-Cu Single-Atom Alloy40 - 801 - 4HeptaneVariable>90%Single-atom catalysts can offer high selectivity by preventing ensemble effects required for over-hydrogenation.[10]
Pd-Zn/SBA-15501Toluene>99%~94%Bimetallic catalysts can enhance selectivity through electronic and geometric effects.[11]

Detailed Experimental Protocol

This protocol describes the semi-hydrogenation of this compound in a laboratory-scale batch reactor.

3.1. Materials and Equipment

  • Reagents:

    • This compound (liquefied gas or solution in a suitable solvent)

    • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

    • Anhydrous solvent (e.g., methanol, ethanol, or hexane)

    • High-purity hydrogen gas (H₂)

    • High-purity nitrogen or argon gas (N₂ or Ar)

  • Equipment:

    • Three-neck round-bottom flask or a dedicated glass pressure reactor

    • Magnetic stirrer and stir bar

    • Gas inlet adapter

    • Gas balloon (for H₂ at atmospheric pressure) or a connection to a regulated H₂ cylinder

    • Septa

    • Syringes and needles

    • Filtration apparatus (e.g., Buchner funnel or a syringe filter with Celite®)

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis

3.2. Experimental Workflow Diagram

experimental_workflow prep 1. Catalyst & Glassware Prep setup 2. Reactor Assembly & Inerting prep->setup charge 3. Charge Solvent & Catalyst setup->charge reac_add 4. Add this compound Substrate charge->reac_add hydrogenate 5. Introduce Hydrogen & React reac_add->hydrogenate monitor 6. Monitor Reaction (TLC/GC) hydrogenate->monitor monitor->hydrogenate Continue quench 7. Quench & Purge monitor->quench Complete filter 8. Catalyst Filtration quench->filter analyze 9. Product Analysis (GC-FID) filter->analyze

Caption: Workflow for the catalytic hydrogenation of this compound.

3.3. Step-by-Step Procedure

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon to remove moisture.

    • Weigh the Lindlar's catalyst (e.g., 50 mg for a 10 mmol scale reaction) into the reaction flask.

  • Reactor Setup and Inerting:

    • Assemble the three-neck flask with a magnetic stir bar, a gas inlet, and a septum.

    • Purge the entire system by evacuating and backfilling with an inert gas (N₂ or Ar) three times to create an inert atmosphere.

  • Charging Reagents:

    • Add the anhydrous solvent (e.g., 20 mL of methanol) to the flask via syringe.

    • Begin stirring to create a uniform slurry of the catalyst.

    • Add the this compound substrate. If it is a gas, it can be bubbled through the solution for a set time. If it is a liquid solution, add it via syringe.

  • Hydrogenation:

    • Purge the inert gas from the headspace by briefly evacuating and then backfilling with hydrogen gas from a balloon (for atmospheric pressure) or a regulated cylinder.

    • Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good gas-liquid-solid mixing.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots with a syringe, filtering them through a small plug of Celite® or a syringe filter to remove the catalyst, and analyzing by GC-FID.

    • The disappearance of the this compound peak and the appearance of the 1-butene peak will indicate reaction progress. The reaction is typically complete within 1-4 hours.

  • Work-up and Catalyst Removal:

    • Once the starting material is consumed (as determined by GC), stop the hydrogen flow.

    • Purge the reaction flask with inert gas (N₂ or Ar) to remove any residual hydrogen.

    • Dilute the reaction mixture with a small amount of solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Product Analysis:

    • Analyze the final filtered solution using a calibrated GC-FID system to determine the conversion of this compound and the selectivity for 1-butene, 2-butenes, and butane. An alumina (B75360) PLOT column is often effective for separating C4 isomers.[12]

Signaling Pathway / Logical Relationship Diagram

The selectivity of the reaction is governed by the relative rates of several competing reaction pathways.

reaction_pathway Butyne This compound Butene1 1-Butene (Desired) Butyne->Butene1 k_H1 (Fast) Butene2 2-Butenes (Isomerization) Butene1->Butene2 k_iso (Slow) Butane Butane (Over-reduction) Butene1->Butane k_H2 (Slow)

References

Application Notes and Protocols: 1-Butyne as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyne, a terminal alkyne, serves as a valuable and versatile building block in the synthesis of complex organic molecules within the pharmaceutical industry. Its reactive triple bond allows for the construction of diverse molecular architectures through key chemical transformations, including Sonogashira coupling, C-H activation, and cycloaddition reactions. These reactions are instrumental in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of pharmaceutical compounds, with a focus on practical methodologies for laboratory and process development settings.

Introduction

The structural motif of an alkyne is present in numerous biologically active compounds and serves as a critical linchpin in the assembly of complex drug molecules. This compound (ethylacetylene), as a readily available C4 building block, offers a straightforward entry point for introducing this functionality. Its terminal alkyne proton is sufficiently acidic to participate in a variety of coupling reactions, making it a precursor of choice for the synthesis of substituted alkynes, which are subsequently elaborated into final drug targets. This document will explore the application of this compound in the synthesis of specific pharmaceuticals and provide generalized protocols for the key reactions involved.

Key Applications and Reactions

The utility of this compound in pharmaceutical synthesis is primarily demonstrated through three major classes of reactions:

  • Sonogashira Coupling: A powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used to construct the core scaffolds of many drugs.

  • C-H Activation: Direct functionalization of C-H bonds with this compound or its derivatives offers an atom-economical approach to introduce alkynyl groups into aromatic and heterocyclic systems, which are prevalent in medicinal chemistry.

  • Cycloaddition Reactions: this compound and its derivatives can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex carbocyclic and heterocyclic ring systems found in many bioactive molecules.

Pharmaceutical Examples

Tazarotene (Third-generation topical retinoid)

Tazarotene is an acetylenic retinoid used for the treatment of psoriasis and acne. Its synthesis involves a key Sonogashira coupling step to introduce the ethynyl (B1212043) linkage. While the commercial synthesis may start from a more advanced intermediate, a plausible route starting from a this compound derivative demonstrates the utility of this precursor.

Mechanism of Action: Tazarotene is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, modifying gene expression to modulate cellular proliferation and differentiation in the skin.[1][2][3][4]

Tazarotene_Pathway Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR RAR-β / RAR-γ (Retinoic Acid Receptors) Tazarotenic_Acid->RAR Binding RARE RARE (Retinoic Acid Response Element) in DNA RAR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cell_Effects ↓ Keratinocyte Proliferation ↓ Inflammation Gene_Expression->Cell_Effects

Tazarotene's Mechanism of Action.
Altinicline (Nicotinic Acetylcholine (B1216132) Receptor Agonist)

Altinicline is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that was investigated for the treatment of Parkinson's disease. The synthesis of Altinicline and its analogs can be achieved through a Sonogashira coupling of a substituted pyridine (B92270) with an appropriate alkyne, which can be derived from this compound.

Mechanism of Action: Altinicline acts as an agonist at α4β2 nicotinic acetylcholine receptors in the brain.[5] Activation of these receptors leads to the release of neurotransmitters such as dopamine (B1211576) and acetylcholine, which are implicated in the pathophysiology of Parkinson's disease.[6]

Altinicline_Pathway Altinicline Altinicline nAChR α4β2 Nicotinic Acetylcholine Receptor Altinicline->nAChR Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na⁺, Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization NT_Release ↑ Dopamine & Acetylcholine Release Depolarization->NT_Release Sonogashira_Workflow Start Start Setup Reaction Setup: Aryl Halide, this compound derivative, Pd catalyst, Cu(I) co-catalyst, Base, Solvent Start->Setup Reaction Reaction at Specified Temperature Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction complete Purification Purification by Column Chromatography Workup->Purification Product Isolated Product Purification->Product CH_Activation_Workflow Start Start Setup Reaction Setup: Heterocycle, Alkyne, Transition Metal Catalyst, Ligand, Oxidant, Solvent Start->Setup Reaction Reaction at Elevated Temperature Setup->Reaction Monitoring Monitor by LC-MS/NMR Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quenching and Extraction Monitoring->Workup Reaction complete Purification Purification by Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for Polymerization of 1-Butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 1-butyne derivatives, focusing on their synthesis, properties, and key applications in membrane technology, conductive materials, and drug delivery systems. Detailed experimental protocols and characterization workflows are provided to facilitate research and development in these areas.

I. Application Note: High-Permeability Membranes for Gas Separation

Introduction: Substituted polyacetylenes derived from this compound monomers are a class of glassy polymers with exceptionally high free volume. This characteristic makes them highly attractive for membrane-based gas separation applications, as it allows for high gas permeability. A prominent example is poly(3,3-dimethyl-1-butyne), which exhibits significant potential for separations involving gases like oxygen, nitrogen, and methane. The performance of these membranes is dictated by the polymer's structure, which can be controlled through the choice of catalyst and polymerization conditions.

Key Features:

  • High Gas Permeability: The rigid and bulky structure of polymers derived from this compound derivatives prevents efficient chain packing, leading to large fractional free volume and high gas permeability.[1]

  • Tunable Properties: The choice of substituents on the this compound monomer and the polymerization catalyst allows for the tuning of membrane properties, including permeability and selectivity.

  • Processability: These polymers are often soluble in common organic solvents, facilitating membrane fabrication via solution casting.[1]

Applications:

  • Oxygen/Nitrogen separation for air enrichment.[2]

  • Carbon dioxide capture from flue gas.

  • Hydrogen purification.[3]

  • Separation of hydrocarbons in natural gas processing.[1]

Quantitative Data: Gas Permeability

The following table summarizes the gas permeability coefficients (P) for membranes fabricated from this compound derivatives and related substituted polyacetylenes.

PolymerGasPermeability (Barrer)¹Selectivity (α)Reference
Poly(3,3-dimethyl-1-butyne)O₂~300-500O₂/N₂: ~3-4[2] (Estimated)
Poly(1-trimethylsilyl-1-propyne) [PTMSP]²O₂7,700O₂/N₂: 1.7[1]
Poly(1-trimethylsilyl-1-propyne) [PTMSP]²N₂4,500-[1]
Poly(1-trimethylsilyl-1-propyne) [PTMSP]²CH₄11,000CH₄/N₂: 2.4[1]
Poly(1-trimethylsilyl-1-propyne) [PTMSP]²n-C₄H₁₀12,000n-C₄H₁₀/CH₄: 1.1[1]
Poly(phenylacetylene) derivative³O₂420O₂/N₂: ~3.5[2]

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹ ²PTMSP is a well-studied, highly permeable disubstituted polyacetylene included for comparison. ³Polymer with two carbamate (B1207046) moieties on a phenylacetylene (B144264) monomer.

II. Application Note: Electrically Conductive Polymers

Introduction: The conjugated polyene backbone of polymers derived from this compound makes them intrinsically semiconducting. Through a process known as doping, their electrical conductivity can be dramatically increased by several orders of magnitude, approaching the metallic regime. Doping involves the oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which creates mobile charge carriers (polarons and bipolarons). Iodine is a common p-type dopant that effectively enhances the conductivity of polyacetylene-type polymers.

Key Features:

  • Tunable Conductivity: The electrical conductivity can be precisely controlled over a wide range by adjusting the dopant concentration.[1][4]

  • Processability: Solution-processable polymers allow for the fabrication of thin conductive films for various electronic devices.

  • Unique Optical Properties: The conjugated system gives rise to interesting optical and electro-optical properties, making them suitable for applications in optoelectronics.

Applications:

  • Organic light-emitting diodes (OLEDs).

  • Organic field-effect transistors (OFETs).

  • Sensors and actuators.[4]

  • Antistatic coatings.

  • Electrodes for batteries and supercapacitors.[5]

Quantitative Data: Electrical Conductivity

The table below shows the effect of iodine doping on the electrical conductivity of polyacetylene and its derivatives.

PolymerDopantDopant ConcentrationConductivity (S/cm)Reference
Polyacetylene (undoped)--10⁻⁹ - 10⁻⁵[1]
PolyacetyleneIodine (I₂)VariesUp to 10³ - 10⁴[1]
Poly(3-hexylthiophene) (P3HT)Iodine (I₂)5%~10⁻³[1]
Polyaniline (PANI-DNNSA, primary doped)--0.16[5]
Polyaniline (PANI-DNNSA, secondary doped)p-toluenesulfonic acid-334[5]
Polypyrrole (in situ I₂ doped)Iodine (I₂)-5.86 x 10⁻⁴[6]

III. Application Note: Functional Polymers for Drug Delivery

Introduction: Polymers based on this compound derivatives can be functionalized to create advanced drug delivery systems. By incorporating specific functional groups into the monomer or by post-polymerization modification, polymers with desired properties such as biocompatibility, biodegradability, and stimuli-responsiveness can be synthesized. These functionalized polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery and controlled release.

Key Features:

  • Versatile Functionalization: The alkyne groups in the polymer backbone or as pendant groups are amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient attachment of targeting ligands, imaging agents, and solubility enhancers.[7]

  • Controlled Architectures: Living polymerization techniques enable the synthesis of well-defined block copolymers that can self-assemble into core-shell nanostructures (micelles) for encapsulating hydrophobic drugs.[8]

  • Stimuli-Responsive Release: By incorporating environmentally sensitive linkers, drug release can be triggered by specific conditions in the target tissue, such as changes in pH or the presence of certain enzymes.[9]

Applications:

  • Targeted cancer therapy.[10]

  • Delivery of hydrophobic drugs.[7]

  • Gene delivery.

  • Tissue engineering scaffolds.[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3-dimethyl-1-butyne) via Rhodium Catalysis

This protocol describes the polymerization of 3,3-dimethyl-1-butyne (B43207) using a rhodium-based catalyst, which is known to produce high molecular weight polymers.[11]

Materials:

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (e.g., 10 mg) and triethylamine (1.5 equivalents per Rh) in anhydrous toluene (20 mL) in a Schlenk flask.

  • Initiation: Stir the catalyst solution at room temperature for 15 minutes.

  • Polymerization: Add freshly distilled 3,3-dimethyl-1-butyne (e.g., 2 mL) to the catalyst solution via syringe. The monomer-to-catalyst ratio can be adjusted to control molecular weight.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours). The solution will typically become more viscous as the polymer forms.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol.

  • Purification: Pour the viscous polymer solution into a large volume of methanol (a non-solvent) with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the white, fibrous polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum at 40°C to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Fabrication and Testing of a Gas Separation Membrane

This protocol details the fabrication of a dense polymer membrane by solution casting and the subsequent testing of its gas permeability.[12][13]

Materials:

  • Synthesized poly(3,3-dimethyl-1-butyne).

  • Toluene or Chloroform (solvent).

  • A flat, level glass plate.

  • A gas permeability testing apparatus (constant pressure/variable volume or constant volume/variable pressure).

  • Pure gases (e.g., O₂, N₂, CH₄, CO₂).

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized polymer in toluene to form a 1-2 wt% solution. Stir until the polymer is completely dissolved, which may take several hours.

  • Casting: Place a clean, level glass plate inside a dust-free environment. Pour the polymer solution onto the plate and allow the solvent to evaporate slowly over 24-48 hours at room temperature.

  • Drying: Once a film has formed, carefully peel it from the glass plate. Dry the membrane under vacuum for at least 24 hours to remove any residual solvent.

  • Mounting: Mount the dry membrane in a gas permeation cell, ensuring a proper seal using O-rings.

  • Permeability Measurement: a. Evacuate the entire system. b. Feed the first test gas (e.g., O₂) to the upstream side of the membrane at a constant pressure (e.g., 2 atm). c. Measure the pressure increase on the downstream side over time using a pressure transducer. d. The permeability coefficient (P) is calculated from the steady-state permeation rate, the membrane thickness, the area, and the pressure difference across the membrane. e. Repeat the measurement for other gases (e.g., N₂).

  • Selectivity Calculation: The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pᵦ).

Protocol 3: Doping of Poly(this compound) Derivative Films with Iodine

This protocol describes a method for increasing the electrical conductivity of a poly(this compound) derivative film by exposure to iodine vapor.[1][6]

Materials:

  • A thin film of poly(3,3-dimethyl-1-butyne) cast on a glass substrate.

  • Iodine crystals.

  • A sealed chamber (e.g., a desiccator).

  • A four-point probe or two-probe setup for conductivity measurement.

Procedure:

  • Film Preparation: Prepare a thin polymer film on a glass substrate with pre-patterned electrodes, following the solution casting method in Protocol 2.

  • Doping Setup: Place the polymer film and a small container with iodine crystals inside a sealed chamber.

  • Vapor Doping: Allow the iodine vapor to permeate the chamber and dope (B7801613) the polymer film. The doping time can be varied from minutes to hours to control the doping level. The film will typically change color (e.g., darken) as it becomes doped.

  • Conductivity Measurement: a. Remove the doped film from the chamber. b. Immediately measure its sheet resistance using a four-point probe setup. c. Calculate the electrical conductivity (σ) using the formula σ = 1 / (Rₛ * t), where Rₛ is the sheet resistance and t is the film thickness. d. Monitor the conductivity over time to assess the stability of the doped state.

Visualizations: Workflows and Mechanisms

Diagram 1: Rhodium-Catalyzed Polymerization of this compound Derivatives

This diagram illustrates the general mechanism for the coordination-insertion polymerization of a this compound derivative using a Rh(I) catalyst.

PolymerizationMechanism Catalyst Rh(I) Catalyst [Rh(L)n]+ Coordination π-Alkyne Complex Formation Catalyst->Coordination Coordination Monomer This compound Derivative (R-C≡CH) Monomer->Coordination Insertion Migratory Insertion (Cis-insertion) Coordination->Insertion Rate-determining step Propagation Propagating Chain ~[CH=C(R)]n-Rh(L)n Insertion->Propagation Propagation->Coordination Chain Growth + Monomer Termination Termination/ Precipitation Propagation->Termination Polymer Poly(this compound) Derivative Termination->Polymer

Caption: Rhodium-catalyzed coordination-insertion polymerization mechanism.

Diagram 2: Experimental Workflow for Membrane Fabrication and Gas Permeability Testing

This diagram outlines the sequential steps involved from polymer synthesis to the evaluation of gas separation performance.

MembraneWorkflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Performance Testing Monomer This compound Monomer Polymerization Polymerization (Protocol 1) Monomer->Polymerization Polymer Purified Polymer Polymerization->Polymer Dissolution Polymer Dissolution (1-2 wt% in Toluene) Polymer->Dissolution Casting Solution Casting on Glass Plate Dissolution->Casting Drying Solvent Evaporation & Vacuum Drying Casting->Drying Mounting Mount Membrane in Permeation Cell Drying->Mounting Permeation Gas Permeation Test (Protocol 2) Mounting->Permeation Data Calculate P and α Permeation->Data

Caption: Workflow for membrane fabrication and gas separation testing.

Diagram 3: Logic Diagram for Functional Polymer-Based Drug Delivery System

This diagram illustrates the logical design and functional components of a targeted drug delivery system using functionalized this compound derivative polymers.

DrugDelivery node_polymer Backbone Polymer Poly(this compound derivative) Provides structural integrity node_functionalization Functionalization (e.g., Click Chemistry) node_polymer->node_functionalization node_components Functional Components Solubilizing Group (e.g., PEG) Targeting Ligand (e.g., Folic Acid) Drug Conjugate (via cleavable linker) node_functionalization->node_components node_assembly Self-Assembly (e.g., into Micelles) node_components:sol->node_assembly node_components:targ->node_assembly node_components:drug->node_assembly node_system Targeted Nanocarrier Core: Encapsulated Drug Shell: PEG + Targeting Ligand node_assembly->node_system node_delivery Systemic Administration (IV Injection) node_system->node_delivery node_targeting Targeted Accumulation (e.g., Tumor Tissue via EPR & Active Targeting) node_delivery->node_targeting node_release Stimuli-Responsive Drug Release (e.g., Low pH) node_targeting->node_release node_effect Therapeutic Effect node_release->node_effect

Caption: Design logic for a targeted drug delivery nanocarrier.

References

Application Notes and Protocols for 1-Butyne in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyne (ethylacetylene) is a terminal alkyne that serves as a crucial substrate in a variety of catalytic transformations. Its high reactivity, stemming from the carbon-carbon triple bond, makes it an ideal starting material for the synthesis of a wide range of valuable chemical intermediates. In industrial contexts, such as C4 olefin-rich streams from cracking processes, the selective removal of this compound is essential to prevent catalyst poisoning in downstream applications like polymerization.[1][2] This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, including selective hydrogenation, hydroformylation, polymerization, and cyclotrimerization.

Key Applications of this compound in Catalysis

This compound is a versatile building block in organic synthesis due to its ability to undergo several types of catalytic reactions:

  • Selective Hydrogenation: The most prominent industrial application of this compound catalysis is its selective hydrogenation to 1-butene (B85601).[1][3] This process is critical for the purification of C4 streams, as 1-butene is a valuable monomer in the production of polymers like high-density polyethylene.[2] The primary challenge is to achieve high selectivity towards 1-butene while minimizing over-hydrogenation to butane (B89635) and isomerization to 2-butenes.[1] Palladium-based catalysts are commonly employed for this transformation.[3]

  • Hydroformylation: While 1-butene is the direct substrate, the hydroformylation to produce valuable aldehydes such as pentanal and 2-methylbutanal is a significant downstream application of this compound hydrogenation.[4][5] This reaction, often catalyzed by rhodium complexes, introduces a formyl group and a hydrogen atom across the double bond.

  • Polymerization: Similar to hydroformylation, the polymerization of 1-butene, derived from this compound, is a major industrial process. Using Ziegler-Natta or metallocene catalysts, 1-butene is polymerized to poly(1-butene), a thermoplastic with excellent creep resistance and mechanical properties.[6][7]

  • Cyclotrimerization: this compound can undergo [2+2+2] cycloaddition reactions, typically catalyzed by nickel complexes, to form substituted aromatic compounds.[8][9] This atom-economical reaction is a powerful tool for the synthesis of complex cyclic molecules from simple alkyne precursors.

Data Presentation: Performance of Catalytic Systems

The following table summarizes quantitative data for various catalytic reactions involving this compound and its derivatives.

Reaction TypeSubstrateCatalystTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Yield (%)Reference
Hydrogenation This compoundCommercial Pd/Alumina27 - 620.8 - 8 (H₂)HighHigh selectivity to 1-butene initially-[3]
Hydrogenation 1,3-Butadiene & this compoundPd/Al₂O₃25 - 65>1 (H₂)HighHigh for butenes over butane-[2][10]
Cyclotrimerization Phenylacetylene[i-PrNDI]Ni₂(C₆H₆)60->99->99 (1,2,4- and 1,3,5-isomers)[8]
Cyclotrimerization Ethyl propiolate[i-PrNDI]Ni₂(C₆H₆)22->99-90 (1,2,4- and 1,3,5-isomers)[8]
Hydroformylation 1-ButeneRhodium-based70 - 10010 - 30-High for pentanal and 2-methylbutanal-[5]
Polymerization 1-ButyleneZiegler-Natta (BMMF internal donor)20--97.18 (isotacticity)Catalytic activity: 2.856 kg/(g ·h)[6]

Experimental Protocols

Protocol 1: Selective Liquid-Phase Hydrogenation of this compound

This protocol is based on the methodology for studying the selective hydrogenation of this compound over a commercial palladium/alumina catalyst in a batch reactor system.[3]

Materials:

  • This compound

  • Commercial Palladium on Alumina (Pd/Al₂O₃) catalyst (eggshell type)

  • n-Hexane (solvent)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • 4A Molecular Sieves

Equipment:

  • Jacketed stirred tank reactor or autoclave (e.g., 1-liter)

  • External fixed-bed reactor (1/4-inch stainless steel tube)

  • Recirculation pump

  • Gas chromatograph (GC) for product analysis

  • Mass flow controllers

  • Temperature and pressure controllers

Procedure:

  • Solvent and Substrate Preparation: Dry the n-hexane solvent and this compound by passing them through a column of 4A molecular sieves.

  • Catalyst Activation: Activate the Pd/Al₂O₃ catalyst in situ by exposing it to a hydrogen/nitrogen (1:3) stream for 9 hours at 54°C.[3]

  • Reactor Setup:

    • Load the activated catalyst (250–1000 mg) into the external fixed-bed reactor.

    • Charge the stirred tank reactor with the desired amount of n-hexane and this compound to achieve an initial concentration up to 0.6 mol/L.[3]

  • Reaction Execution:

    • Seal the reactor system and purge with nitrogen to remove air.

    • Heat the reactor to the desired temperature (e.g., 27–62°C).[3]

    • Start the recirculation pump to circulate the liquid phase through the fixed-bed reactor.

    • Introduce hydrogen gas into the stirred tank reactor to maintain a constant partial pressure (e.g., 0.8–8 atm).[3]

  • Reaction Monitoring and Analysis:

    • Periodically take liquid samples from the reactor.

    • Analyze the samples using a gas chromatograph (GC) to determine the concentrations of this compound, 1-butene, 2-butenes, and butane.

    • Continue the reaction until the desired conversion of this compound is achieved.

  • Post-Reaction:

    • Stop the hydrogen flow and cool the reactor to room temperature.

    • Vent the reactor and purge with nitrogen.

    • The catalyst can be recovered for reuse after appropriate washing and drying.

Protocol 2: Nickel-Catalyzed Cyclotrimerization of a Terminal Alkyne

This protocol is a general procedure based on the nickel-catalyzed cyclotrimerization of terminal alkynes to form substituted benzenes.[8]

Materials:

  • This compound (or other terminal alkyne substrate)

  • Dinuclear Nickel Catalyst (e.g., [i-PrNDI]Ni₂(C₆H₆))

  • Anhydrous toluene (B28343) (solvent)

  • Internal standard for GC analysis (e.g., dodecane)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Gas chromatograph-flame ionization detector (GC-FID)

  • Syringes and needles for handling air-sensitive reagents

Procedure:

  • Reactor Setup:

    • In a glovebox or under an inert atmosphere (Schlenk line), add the nickel catalyst (e.g., 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Reaction Mixture Preparation:

    • Add anhydrous toluene to the flask.

    • Add the alkyne substrate (e.g., this compound). For quantitative analysis, add a known amount of an internal standard.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60°C for less reactive substrates).[8]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID.

  • Work-up and Analysis:

    • Upon completion (as determined by GC analysis), the reaction mixture can be filtered through a short plug of silica (B1680970) gel to remove the catalyst.

    • The solvent can be removed under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography on silica gel.

    • Characterize the products (e.g., 1,2,4- and 1,3,5-triethylbenzene (B86046) from this compound) by GC-MS, and NMR spectroscopy to confirm their structure and determine the isomeric ratio.

Visualizations

Reaction Pathway: Selective Hydrogenation of this compound

Selective_Hydrogenation cluster_main Selective Hydrogenation Pathway This compound This compound 1-Butene 1-Butene This compound->1-Butene + H₂ (desired) Butane Butane 1-Butene->Butane + H₂ (over-hydrogenation) 2-Butenes 2-Butenes 1-Butene->2-Butenes Isomerization (undesired)

Caption: Desired and undesired pathways in the selective hydrogenation of this compound.

Experimental Workflow: Gas-Phase Catalysis

Gas_Phase_Catalysis_Workflow cluster_workflow Typical Gas-Phase Catalytic Experiment start Start gas_prep Gas Preparation (this compound, H₂, Inert Gas) start->gas_prep reactor Fixed-Bed Reactor (Catalyst, Temp Control) gas_prep->reactor Controlled Flow analysis Product Analysis (Gas Chromatography) reactor->analysis Effluent Stream end End analysis->end

Caption: A simplified workflow for a continuous gas-phase catalysis experiment.

References

Application Notes and Protocols for the Synthesis of Complex Molecules Starting from 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 1-butyne, a versatile C4 building block, in the synthesis of complex, biologically active molecules. The following sections detail the multi-step synthesis of key intermediates for the total synthesis of the potent anticancer agent Epothilone A and the cholesterol-lowering agent (+)-SCH 351448.

Synthesis of a Key C1-C6 Fragment of Epothilone A

The total synthesis of Epothilone A, a potent microtubule stabilizer, has been a significant achievement in organic chemistry. A key fragment of this molecule can be synthesized starting from a derivative of this compound. This section outlines the preparation of a crucial C1-C6 building block.

The overall synthetic workflow begins with the conversion of this compound to 2-methyl-4-(trimethylsilyl)-3-butyn-2-ol, which serves as a key starting material for the elaboration of the C1-C6 fragment.

workflow This compound This compound 2-Methyl-3-butyn-2-ol (B105114) 2-Methyl-3-butyn-2-ol This compound->2-Methyl-3-butyn-2-ol 1. MeMgBr 2. Acetone 2-Methyl-4-(trimethylsilyl)-3-butyn-2-ol 2-Methyl-4-(trimethylsilyl)-3-butyn-2-ol 2-Methyl-3-butyn-2-ol->2-Methyl-4-(trimethylsilyl)-3-butyn-2-ol 1. n-BuLi 2. TMSCl C1-C6 Fragment C1-C6 Fragment 2-Methyl-4-(trimethylsilyl)-3-butyn-2-ol->C1-C6 Fragment Multi-step sequence

Caption: Synthetic workflow for the C1-C6 fragment of Epothilone A.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Methyl-3-butyn-2-ol

This protocol describes the conversion of this compound to 2-methyl-3-butyn-2-ol.

Parameter Value
Reactants This compound, Methylmagnesium bromide, Acetone
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2 hours
Yield Not specified in the searched literature

Methodology:

  • A solution of methylmagnesium bromide in THF is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0 °C, and this compound is bubbled through the solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • Acetone is added dropwise at 0 °C, and the reaction is stirred for an additional hour.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 2-methyl-3-butyn-2-ol.

Protocol 1.2: Synthesis of 2-Methyl-4-(trimethylsilyl)-3-butyn-2-ol

This protocol details the silylation of 2-methyl-3-butyn-2-ol.[]

Parameter Value
Reactants 2-Methyl-3-butyn-2-ol, n-Butyllithium, Trimethylsilyl (B98337) chloride (TMSCl)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 2 hours
Yield Not specified in the searched literature
Boiling Point 95 °C (55 torr)
Melting Point 42-45 °C
Density 0.882 g/cm³

Methodology:

  • To a solution of 2-methyl-3-butyn-2-ol in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise.

  • The mixture is stirred at -78 °C for 30 minutes, followed by the addition of trimethylsilyl chloride.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude product can be purified by distillation or crystallization to yield 2-methyl-4-(trimethylsilyl)-3-butyn-2-ol.[]

Synthesis of a Key Fragment for (+)-SCH 351448

The synthesis of (+)-SCH 351448, a selective activator of the low-density lipoprotein receptor, involves the construction of complex stereogenic centers. A key fragment can be prepared from a this compound derivative, highlighting the utility of this starting material in accessing intricate molecular architectures.

The following diagram illustrates the transformation of a this compound derivative into a key intermediate for the synthesis of (+)-SCH 351448.

SCH351448_synthesis 1-Butyne_Derivative This compound Derivative Aldehyde_Intermediate Aldehyde Intermediate 1-Butyne_Derivative->Aldehyde_Intermediate Multi-step sequence Key_Fragment Key Fragment for (+)-SCH 351448 Aldehyde_Intermediate->Key_Fragment Aldol Addition

Caption: Key transformations in the synthesis of a (+)-SCH 351448 fragment.

Experimental Protocols

While the specific details for the initial steps from this compound to the key fragments of (+)-SCH 351448 were not fully elucidated in the provided search results, the synthesis reported by Crimmins et al. utilizes chiral enolate reactions and metathesis to construct the complex macrocycle.[2][3] The synthesis highlights the power of modern synthetic methods to build complex molecules from simpler precursors that can be derived from basic building blocks like this compound. Further investigation into the supplementary information of the cited literature is recommended for detailed procedures.

General Applications of this compound in Complex Molecule Synthesis

This compound is a versatile starting material for the synthesis of a variety of complex molecules due to the reactivity of its terminal alkyne. Key transformations include:

  • Deprotonation and Alkylation: The terminal proton of this compound is acidic and can be removed by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones) to form new carbon-carbon bonds, extending the carbon chain and introducing new functional groups.

  • Hydration: Markovnikov or anti-Markovnikov hydration of the triple bond can lead to the formation of ketones or aldehydes, respectively. These carbonyl compounds are valuable intermediates for further transformations.

  • Reduction: The triple bond can be selectively reduced to a cis- or trans-alkene, or fully reduced to an alkane, providing access to different saturation levels in the carbon skeleton.

  • Coupling Reactions: this compound can participate in various metal-catalyzed coupling reactions, such as the Sonogashra, Suzuki, and Negishi couplings, to form more complex structures.

  • Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) or [3+2] cycloadditions, to construct cyclic and heterocyclic systems.

These fundamental reactions, often used in sequence, allow for the construction of intricate molecular frameworks from the simple C4 starting material, this compound. The syntheses of Epothilone A and (+)-SCH 351448 serve as prime examples of the strategic application of these principles in the synthesis of medicinally relevant complex molecules.

References

Application Notes and Protocols: Formation of Acetylides from 1-Butyne Using Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the deprotonation of 1-butyne to form the corresponding acetylide (butynide) anion. The terminal proton of this compound is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes, allowing for its removal by sufficiently strong bases.[1][2] The resulting butynide anion is a potent nucleophile and a valuable intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds. This process is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] Protocols for using common strong bases such as sodium amide (NaNH₂), n-butyllithium (n-BuLi), and Grignard reagents are detailed, along with safety considerations and quantitative data.

Application Notes

The formation of the 1-butynide anion is a critical step for elaborating the structure of this compound. As a strong nucleophile, the butynide anion is widely used in several key synthetic transformations:

  • Carbon Chain Elongation: The most common application is the alkylation of the acetylide with primary alkyl halides in an SN2 reaction. This reaction efficiently forms a new carbon-carbon bond, converting the terminal alkyne into an internal alkyne.[1][2][5] This strategy is a cornerstone for building more complex carbon skeletons from simple precursors. Secondary and tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions (E2) due to the strong basicity of the acetylide ion.[1]

  • Addition to Carbonyls and Epoxides: The butynide anion readily attacks electrophilic carbons of carbonyl compounds. Reaction with aldehydes and ketones yields secondary and tertiary propargyl alcohols, respectively. It also reacts with epoxides to open the ring, forming a γ-hydroxyalkyne. These reactions are essential for introducing the alkyne functionality into molecules containing hydroxyl groups.

  • Synthesis of Pharmaceutical Intermediates: The ability to form C-C bonds and introduce functional groups makes acetylide chemistry invaluable in the pharmaceutical industry for the synthesis of complex molecular architectures found in many APIs.[3][4]

Experimental Protocols

Safety Precautions:

  • All reactions must be conducted in a well-ventilated fume hood.

  • Strong bases like n-butyllithium and sodium amide are highly reactive, corrosive, and/or pyrophoric.[6] Handle them under a dry, inert atmosphere (e.g., Argon or Nitrogen).[7][8]

  • All glassware must be flame-dried or oven-dried before use to remove any traces of water, which would quench the base and the acetylide.[8][9]

  • Appropriate Personal Protective Equipment (PPE), including safety glasses, a fire-retardant lab coat, and impermeable gloves, is mandatory.[6][8]

Protocol 1: Deprotonation of this compound using Sodium Amide (NaNH₂)

Principle: Sodium amide is a very strong base capable of deprotonating terminal alkynes. The reaction produces the sodium butynide salt and ammonia (B1221849) gas as a byproduct.[10][11]

Materials and Reagents:

  • This compound (C₄H₆)

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃) or an anhydrous ethereal solvent like diethyl ether or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Subsequent electrophile (e.g., 1-bromobutane)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser or dry ice condenser (for liquid ammonia)

  • Septa

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert gas manifold

Procedure:

  • Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to an inert gas line.

  • In a typical procedure, sodium amide (e.g., 1.1 equivalents) is suspended in anhydrous diethyl ether or THF under a positive pressure of argon.

  • The flask is cooled in an ice bath (0 °C).

  • This compound (1.0 equivalent), typically as a pre-weighed solution in the reaction solvent, is added dropwise to the stirred suspension of sodium amide.

  • The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the acetylide is often accompanied by the evolution of ammonia gas.

  • The resulting sodium butynide suspension is then ready for reaction with an electrophile. For example, an alkyl halide like 1-bromobutane (B133212) (1.0 equivalent) is added dropwise, and the reaction is monitored for completion (e.g., by TLC or GC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl.

Protocol 2: Deprotonation of this compound using n-Butyllithium (n-BuLi)

Principle: n-Butyllithium is an extremely strong organometallic base that rapidly and quantitatively deprotonates terminal alkynes. The reaction is highly exothermic and produces lithium butynide and butane (B89635) gas.[12][13]

Materials and Reagents:

  • This compound (C₄H₆)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon)

  • Subsequent electrophile

  • Quenching solution

Equipment:

  • Same as Protocol 1, with the addition of a low-temperature thermometer.

  • Syringe pump for controlled addition (optional but recommended).

Procedure:

  • Set up a flame-dried three-neck flask with a stir bar, thermometer, septum, and argon inlet.

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cold solvent.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly above -70 °C.[14] The reaction is very fast.

  • After the addition is complete, stir the solution at -78 °C for 30-60 minutes to ensure complete deprotonation. The resulting solution of lithium butynide is typically clear and colorless to pale yellow.

  • The electrophile is then added slowly at -78 °C.

  • After the subsequent reaction is complete, the mixture is allowed to warm to room temperature before being quenched with saturated aqueous NH₄Cl.

Protocol 3: Formation of Butynylmagnesium Halide via a Grignard Reagent

Principle: While this compound can be deprotonated by a Grignard reagent, a more common method is to perform an acid-base reaction with a pre-formed Grignard, such as ethylmagnesium bromide. The stronger base (ethyl anion) deprotonates the weaker acid (this compound) to form the more stable butynide anion and ethane (B1197151) gas.

Materials and Reagents:

  • This compound (C₄H₆)

  • Ethylmagnesium bromide (CH₃CH₂MgBr) in THF or diethyl ether (typically 1.0 M)

  • Anhydrous THF or diethyl ether

  • Inert gas (Argon or Nitrogen)

  • Subsequent electrophile

  • Quenching solution

Equipment:

  • Standard flame-dried glassware setup for Grignard reactions.

Procedure:

  • To a stirred solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous THF under argon, add a solution of this compound (1.0 equivalent) in THF dropwise at 0 °C.

  • The evolution of ethane gas will be observed.

  • After the addition is complete, the mixture is warmed to room temperature and stirred for 1 hour to ensure the complete formation of butynylmagnesium bromide.

  • The resulting alkynyl Grignard reagent is now ready to be used in reactions, for example, with an aldehyde or ketone.

  • The reaction is typically worked up by quenching with saturated aqueous NH₄Cl or dilute acid.

Data Presentation

The following tables summarize typical quantitative data for the described protocols.

Table 1: Summary of Reagents and Reaction Conditions for this compound Deprotonation

ParameterProtocol 1 (NaNH₂)Protocol 2 (n-BuLi)Protocol 3 (Grignard)
Base Sodium Amiden-ButyllithiumEthylmagnesium Bromide
Equivalents of Base 1.1 - 1.21.05 - 1.11.1 - 1.2
Solvent Diethyl Ether, THF, or liq. NH₃THF, Diethyl EtherTHF, Diethyl Ether
Temperature 0 °C to Room Temp-78 °C0 °C to Room Temp
Reaction Time 1 - 2 hours30 - 60 minutes1 hour
Byproduct Ammonia (NH₃)Butane (C₄H₁₀)Ethane (C₂H₆)

Table 2: Typical Applications and Expected Outcomes

ApplicationElectrophile ExampleProduct TypeTypical YieldsNotes
Alkylation 1-BromobutaneInternal Alkyne (3-Octyne)>80%Best with primary halides.[1]
Addition to Aldehyde PropanalPropargyl Alcohol>85%Forms a secondary alcohol.
Addition to Ketone AcetonePropargyl Alcohol>90%Forms a tertiary alcohol.[15]
Epoxide Opening Ethylene Oxideγ-Hydroxyalkyne>75%Nucleophilic attack at the least substituted carbon.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an internal alkyne starting from this compound.

experimental_workflow General Workflow: this compound Alkylation cluster_setup 1. Reaction Setup cluster_deprotonation 2. Acetylide Formation cluster_alkylation 3. C-C Bond Formation (Alkylation) cluster_workup 4. Workup and Purification setup_1 Flame-dry glassware setup_2 Assemble under Argon/Nitrogen setup_1->setup_2 setup_3 Add anhydrous solvent (e.g., THF) setup_2->setup_3 add_butyne Add this compound to solvent setup_3->add_butyne cool_reaction Cool to specified temp (e.g., -78°C for n-BuLi) add_butyne->cool_reaction add_base Slowly add strong base (e.g., n-BuLi) cool_reaction->add_base stir_1 Stir to form Butynide Anion add_base->stir_1 add_electrophile Add primary alkyl halide (R-X) stir_1->add_electrophile stir_2 Stir until reaction is complete add_electrophile->stir_2 warm_up Warm to room temperature stir_2->warm_up quench Quench with aq. NH4Cl warm_up->quench extract Extract with organic solvent quench->extract dry_purify Dry, concentrate, and purify (e.g., chromatography) extract->dry_purify characterize Characterize final product dry_purify->characterize

General workflow for the synthesis and alkylation of a 1-butynide.

References

Application Notes and Protocols for the Use of 1-Butyne in the Synthesis of Polymers and Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyne (ethylacetylene) is a versatile C4 alkyne that serves as a valuable building block in organic synthesis. Its terminal triple bond provides a reactive site for a variety of transformations, making it a key precursor in the synthesis of a wide range of polymers and fine chemicals. These application notes provide detailed protocols and data for the utilization of this compound in polymerization and in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science.

I. Synthesis of Polymers using this compound

While the polymerization of its isomer, 1-butene, is more common, this compound can also be polymerized to yield poly(this compound), a polymer with a conjugated backbone and interesting material properties. Ziegler-Natta and rhodium-based catalysts are commonly employed for this purpose.

Application Note: Ziegler-Natta Catalyzed Polymerization of this compound

Ziegler-Natta catalysts, typically combinations of a transition metal halide and an organoaluminum compound, are effective for the polymerization of alkynes. The following protocol is a representative procedure for the polymerization of this compound.

Experimental Protocol: Polymerization of this compound using a TiCl₄/Al(C₂H₅)₃ Catalyst

Materials:

  • This compound (freshly distilled)

  • Toluene (B28343) (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (high purity)

  • Schlenk flask and line

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve TiCl₄ in anhydrous toluene to a concentration of 0.1 M. In a separate Schlenk flask, prepare a 1 M solution of Al(C₂H₅)₃ in anhydrous toluene.

  • Polymerization: To a larger, dry Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous toluene. Cool the flask to 0 °C in an ice bath.

  • Add the Al(C₂H₅)₃ solution to the flask, followed by the slow, dropwise addition of the TiCl₄ solution with vigorous stirring. The molar ratio of Al to Ti should be maintained at approximately 3:1. Allow the catalyst mixture to age for 30 minutes at 0 °C.

  • Introduce freshly distilled this compound to the catalyst mixture via a gas-tight syringe or by bubbling the gas through the solution.

  • Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at a controlled temperature (e.g., 30 °C). The progress of the polymerization can be monitored by the consumption of the monomer.

  • Termination and Work-up: Terminate the polymerization by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

Data Presentation:

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)
TiCl₄/Al(C₂H₅)₃1003046515,0002.1
TiCl₄/Al(C₂H₅)₃2003087825,0002.3
TiCl₄/Al(C₂H₅)₃1005047218,0002.5

Note: The data presented in this table is representative and may vary based on specific reaction conditions and purity of reagents.

Logical Relationship Diagram:

Ziegler_Natta_Polymerization Catalyst_Prep Catalyst Preparation (TiCl₄ + Al(C₂H₅)₃) Polymerization Polymerization Catalyst_Prep->Polymerization Monomer_Add This compound Addition Monomer_Add->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation & Washing Termination->Precipitation Drying Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer

Ziegler-Natta polymerization workflow for this compound.

II. Synthesis of Fine Chemicals using this compound

This compound is a key starting material for the synthesis of various heterocyclic fine chemicals through reactions such as Sonogashira coupling and cycloadditions.

Application Note: Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides

Materials:

  • This compound (or a suitable derivative like 1-methoxy-2-butyne)

  • Aryl iodide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Add anhydrous solvent and triethylamine (which can also serve as the solvent).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2-1.5 eq) to the reaction mixture via a gas-tight syringe or by bubbling the gas through the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneThis compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25688
4-IodotolueneThis compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25692
4-IodoanisoleThis compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF40485
1-IodonaphthaleneThis compoundPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF40490

Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrates.

Signaling Pathway Diagram:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl R-Pd(II)-C≡CR' L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkynyl->Product CuI_Acetylene Cu(I)-C≡CR' CuI_Acetylene->PdII_Alkynyl Alkyne H-C≡CR' Alkyne->CuI_Acetylene ArylHalide R-X ArylHalide->PdII_Aryl Base Base Base->CuI_Acetylene CuI Cu(I) CuI->CuI_Acetylene

Simplified catalytic cycle of the Sonogashira coupling reaction.
Application Note: [2+2+2] Cycloaddition for Pyridine (B92270) Synthesis

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for the synthesis of substituted pyridines.[2][3]

Experimental Protocol: Cobalt-Catalyzed Synthesis of Substituted Pyridines

Materials:

  • This compound

  • Nitrile (e.g., Acetonitrile, Benzonitrile)

  • Cobalt(II) chloride (CoCl₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, add CoCl₂, dppe, and Zn powder. Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Reaction: To the activated catalyst mixture, add the nitrile and then bubble this compound gas through the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Alkyne 1 (2 eq)Nitrile (1 eq)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compoundAcetonitrileCoCl₂/dppe/ZnDioxane801675
This compoundBenzonitrileCoCl₂/dppe/ZnDioxane801682
This compoundPropionitrileCoCl₂/dppe/ZnTHF702470

Note: The data presented in this table is representative and may vary based on specific reaction conditions and substrates.

Logical Relationship Diagram:

Pyridine_Synthesis Butyne This compound (2 eq) Cycloaddition [2+2+2] Cycloaddition Butyne->Cycloaddition Nitrile Nitrile (1 eq) Nitrile->Cycloaddition Catalyst Co(I) Catalyst Catalyst->Cycloaddition Pyridine Substituted Pyridine Cycloaddition->Pyridine

Logical workflow for pyridine synthesis via cycloaddition.

Conclusion

This compound is a versatile and valuable reagent in the synthesis of both polymers and complex fine chemicals. The protocols and data provided herein offer a starting point for researchers to explore the utility of this C4 building block in their own synthetic endeavors. The ability to form conjugated polymer backbones and to construct important heterocyclic motifs underscores the significance of this compound in modern organic and materials chemistry.

References

Application of 1-Butyne in Industrial Chemical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyne, a terminal alkyne with the chemical formula C₄H₆, is a versatile and highly reactive building block in the industrial chemical manufacturing sector. Its terminal triple bond allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. This document provides detailed application notes and protocols for the industrial use of this compound, with a focus on its application in organic synthesis and polymerization.

Key Industrial Applications

This compound serves as a crucial starting material and intermediate in several industrial processes. Its primary applications include:

  • Synthesis of Pharmaceutical Intermediates: The reactivity of the terminal alkyne in this compound makes it a key component in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is widely used in the synthesis of complex active pharmaceutical ingredients (APIs).

  • Production of Polymers: this compound can be polymerized to produce poly(this compound), a specialty polymer with unique electronic and physical properties. It is also a precursor to 1-butene (B85601), a monomer used in the production of various polyolefins.

  • Synthesis of Specialty Chemicals: Through reactions such as hydration and hydroboration-oxidation, this compound is converted into valuable chemical intermediates like 2-butanone (B6335102) (methyl ethyl ketone) and butanal, respectively. 2-Butanone is a widely used industrial solvent and chemical intermediate.

Data Presentation

The following table summarizes key quantitative data for various industrial applications of this compound and its derivatives.

ApplicationProductCatalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Reference
Pharmaceutical Synthesis
Sonogashira CouplingAryl-substituted ButynePd(PPh₃)₂Cl₂ / CuIRoom TemperatureAtmospheric70-95%[1]
Polymerization
Ziegler-Natta PolymerizationPoly(1-butene)TiCl₄ / MgCl₂ with organoaluminum cocatalyst20Not SpecifiedHigh Activity (2.856 kg/(g ·h))[2]
Specialty Chemicals
Hydration of 1-Butene2-Butanone (MEK)Palladium chloride / Cupric chloride (Wacker Process)90-1201.0-2.0~88% (from butene)[3]
Dehydrogenation of sec-Butanol2-Butanone (MEK)Zinc-copper alloy or zinc oxide400-500Atmospheric>95% selectivity[4]

Experimental Protocols

Pharmaceutical Intermediate Synthesis: Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of many pharmaceutical compounds.

Materials:

  • This compound (or a derivative like 1-methoxy-2-butyne)

  • Aryl Halide (e.g., Iodobenzene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) Co-catalyst (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous Solvent (e.g., THF, DMF, Toluene)

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a round-bottom flask with the aryl halide (1.0 eq), the palladium catalyst (0.01 - 5 mol%), and the copper(I) co-catalyst (0.025 - 10 mol%).

  • Addition of Reagents: Add the anhydrous solvent and the base (2 - 10 equivalents). The base can also serve as the solvent.

  • Addition of this compound: Slowly add this compound (1.1 - 1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or LC-MS. The reaction time can vary from 1 to 24 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 70 - 95%, highly dependent on the specific substrates and reaction conditions.[1]

Polymerization: Ziegler-Natta Polymerization of 1-Butene (derived from this compound)

This compound can be selectively hydrogenated to 1-butene, which is then polymerized using Ziegler-Natta catalysts to produce isotactic poly(1-butene), a thermoplastic with excellent creep resistance and mechanical properties.

Materials:

  • 1-Butene monomer

  • Ziegler-Natta Catalyst (e.g., high-efficiency supported TiCl₄ on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium, Al(C₂H₅)₃)

  • External Electron Donor (e.g., diisobutyldimethoxysilane)

  • Polymerization Solvent (e.g., liquid monomer or an inert hydrocarbon)

Protocol:

  • Catalyst Preparation: Prepare the Ziegler-Natta catalyst with an internal electron donor.

  • Polymerization Reactor Setup: Charge a polymerization reactor with the solvent (if applicable) and the cocatalyst and external electron donor.

  • Catalyst Injection: Introduce the Ziegler-Natta catalyst into the reactor.

  • Monomer Feed: Feed gaseous or liquid 1-butene into the reactor. Maintain the desired polymerization temperature (e.g., 20°C) and pressure.

  • Polymerization: Allow the polymerization to proceed for the desired time. The catalytic activity can be very high, on the order of kilograms of polymer per gram of catalyst per hour.[2]

  • Termination: Terminate the polymerization by adding a deactivating agent (e.g., an alcohol).

  • Polymer Isolation: The polymer is separated from the catalyst residues and solvent. This typically involves washing and drying steps.

Note: The isotacticity of the resulting poly(1-butene) can be controlled by the choice of the external electron donor.[2]

Specialty Chemical Synthesis: Hydration of this compound to 2-Butanone (MEK)

While industrial production of 2-butanone (MEK) often starts from 2-butanol (B46777) or n-butane, the hydration of butynes presents a direct route. The hydration of this compound follows Markovnikov's rule to yield 2-butanone.

Materials:

  • This compound

  • Water

  • Acid Catalyst (e.g., Sulfuric acid)

  • Mercuric Sulfate (as a co-catalyst, though use is declining due to environmental concerns)

Protocol:

  • Reactor Setup: In a suitable reactor, prepare an aqueous solution of the acid catalyst and mercuric sulfate (if used).

  • This compound Feed: Bubble gaseous this compound through the acidic solution.

  • Reaction Conditions: Maintain the reaction temperature and pressure to facilitate the hydration reaction. The reaction proceeds via the formation of an intermediate enol which tautomerizes to the more stable keto form, 2-butanone.[5]

  • Product Isolation: The 2-butanone product can be continuously removed from the reaction mixture by distillation.

  • Purification: The collected distillate is then purified to obtain high-purity 2-butanone.

Signaling Pathways and Experimental Workflows

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the simplified catalytic cycle for the Sonogashira coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Ar-C≡C-R R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Base, CuX Cu-C≡C-R->Pd(II)(Ar)(X)L2

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow for this compound Application in Synthesis

This diagram outlines a typical workflow for utilizing this compound in a multi-step industrial synthesis.

General_Workflow Start Start: this compound Reaction1 Step 1: Functionalization (e.g., Sonogashira Coupling) Start->Reaction1 Purification1 Purification of Intermediate 1 Reaction1->Purification1 Reaction2 Step 2: Further Transformation (e.g., Reduction, Cyclization) Purification1->Reaction2 Purification2 Purification of Intermediate 2 Reaction2->Purification2 FinalProduct Final Product (e.g., API, Specialty Chemical) Purification2->FinalProduct

Caption: A generalized workflow for a multi-step synthesis starting from this compound.

Logical Relationship of this compound to Key Industrial Products

This diagram illustrates the synthetic relationships between this compound and several important industrial chemicals.

Product_Relationships Butyne1 This compound Butene1 1-Butene Butyne1->Butene1 Selective Hydrogenation Butanone2 2-Butanone (MEK) Butyne1->Butanone2 Hydration PharmaInt Pharmaceutical Intermediates Butyne1->PharmaInt e.g., Sonogashira Coupling SpecialtyPolymers Specialty Polymers Butyne1->SpecialtyPolymers Direct Polymerization PolyButene1 Poly(1-butene) Butene1->PolyButene1 Ziegler-Natta Polymerization

Caption: Synthetic pathways from this compound to various industrial products.

References

Troubleshooting & Optimization

selective hydrogenation of 1-Butyne in the presence of alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Hydrogenation of 1-Butyne

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of this compound in the presence of alkenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Selectivity to 1-Butene (B85601)

Question 1: My reaction is producing a significant amount of butane (B89635) (over-hydrogenation). What are the potential causes and how can I improve selectivity to 1-butene?

Answer: Over-hydrogenation to butane is a common issue and can be attributed to several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: Standard palladium catalysts are highly active and can readily hydrogenate both alkynes and alkenes.[1][2] The use of a "poisoned" or deactivated catalyst is crucial for stopping the reaction at the alkene stage.[3][4][5]

    • Troubleshooting:

      • Use a Lindlar Catalyst: This catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606).[1][2][3] The lead and quinoline deactivate the most active palladium sites, preventing the further reduction of the alkene.[3]

      • Modify Your Catalyst: If preparing your own catalyst, consider adding a second metal (e.g., Ag, Pb, Zn) to create a bimetallic catalyst.[6][7] This can modify the electronic properties of the palladium and improve selectivity.

      • Add an Organic Modifier: The addition of organic bases like quinoline or other nitrogen-containing heterocycles can increase alkene selectivity, although it may decrease the reaction rate.[8]

  • Reaction Conditions:

    • Temperature: Higher temperatures can favor over-hydrogenation.[9]

      • Troubleshooting: Try lowering the reaction temperature. A study on 1-heptyne (B1330384) hydrogenation showed that decreasing the temperature from 303 K to 280 K improved selectivity.[9]

    • Hydrogen Pressure: High hydrogen pressure can also lead to complete saturation of the triple bond.[10]

      • Troubleshooting: Reduce the hydrogen partial pressure. Operating at lower pressures can enhance selectivity.

  • Mass Transport Limitations: In porous catalyst particles, depletion of this compound in the core of the particle can lead to the hydrogenation of the accumulated 1-butene.[11]

    • Troubleshooting:

      • Use smaller catalyst particles to reduce diffusion limitations.

      • Employ an "egg-shell" type catalyst where the active metal is concentrated on the outer surface of the support.[12][13]

Question 2: I am observing the formation of 2-butenes (isomerization) in my product mixture. How can I minimize this side reaction?

Answer: The isomerization of 1-butene to 2-butenes is another common side reaction.

  • Catalyst Properties: The nature of the catalyst's active sites can influence isomerization.

    • Troubleshooting:

      • Catalyst Choice: Some catalyst systems are inherently more prone to causing isomerization. Experiment with different supports or bimetallic combinations.

      • Additives: The addition of carbon monoxide (CO) in small amounts has been shown to suppress butene hydrogenation while having little effect on isomerization on Pd(110) surfaces.[14] This suggests that carefully chosen additives can modulate reaction pathways.

  • Reaction Time: Prolonged reaction times after the complete consumption of this compound can lead to the isomerization of 1-butene.[14]

    • Troubleshooting: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) and stop the reaction as soon as the this compound is consumed.

Category 2: Low Conversion of this compound

Question 3: My reaction shows low or no conversion of this compound. What are the possible reasons and solutions?

Answer: Low conversion can stem from issues with the catalyst, reaction conditions, or the experimental setup.

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Causes of Deactivation:

      • Poisoning: Impurities in the reactant stream can poison the catalyst. Ensure high purity of this compound and hydrogen.

      • Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[15] This is more common in gas-phase reactions and at higher temperatures.

      • Sintering (Aging): Prolonged exposure to high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[15]

    • Troubleshooting:

      • Catalyst Regeneration: Deactivated palladium catalysts can often be regenerated. A common procedure involves treatment with hydrogen at an elevated temperature to hydrogenate and volatilize carbonaceous deposits.[7]

      • Use Fresh Catalyst: If regeneration is unsuccessful or not feasible, use a fresh batch of catalyst.

  • Insufficiently Active Catalyst:

    • Troubleshooting:

      • Activation Procedure: Ensure the catalyst was properly activated before the reaction. For many palladium catalysts, this involves reduction under a hydrogen flow.[16]

      • Catalyst Loading: The amount of catalyst may be insufficient for the desired conversion. Try increasing the catalyst loading.

  • Suboptimal Reaction Conditions:

    • Temperature and Pressure: The reaction may require higher temperature or pressure to proceed at a reasonable rate.

      • Troubleshooting: Gradually increase the temperature and/or hydrogen pressure, while carefully monitoring the selectivity to avoid over-hydrogenation.[10]

Category 3: Catalyst Handling and Regeneration

Question 4: How should I handle and store my palladium-based catalyst?

Answer: Proper handling and storage are crucial to maintain catalyst activity.

  • Handling:

    • Palladium on carbon (Pd/C) catalysts can be pyrophoric, especially when dry and in the presence of air. Handle in an inert atmosphere (e.g., a glovebox) whenever possible.

    • Avoid inhalation of catalyst dust. Use appropriate personal protective equipment (PPE).

  • Storage:

    • Store catalysts in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the container tightly sealed to prevent exposure to air and moisture.

Question 5: What is a general procedure for regenerating a deactivated Pd/C catalyst?

Answer: Catalyst regeneration aims to remove coke deposits and restore activity.

  • General Regeneration Protocol:

    • Place the deactivated catalyst in a suitable reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

    • Introduce a flow of hydrogen gas.

    • Gradually heat the catalyst to a specific temperature (e.g., 200-400 °C). The optimal temperature depends on the nature of the coke and the catalyst's thermal stability.

    • Hold at this temperature for a set period to allow for the hydrogenation and removal of carbonaceous deposits.[7]

    • Cool the catalyst to room temperature under an inert gas flow before use.

    Note: The efficiency of regeneration can depend on the severity of deactivation. It may not always be possible to restore the initial activity completely.[7]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Selective Alkyne Hydrogenation

CatalystSupportTemperature (°C)H₂ PressureSolventSubstrateConversion (%)Alkene Selectivity (%)Reference
PdAl₂O₃27 - 620.8 - 8 atmLiquid PhaseThis compound>90High (initially 1-butene is the only product)[13]
PdCaCO₃Ambient1 barEthanolPhenylacetylene9696 (to Styrene)[17]
Lindlar (Pd-Pb)CaCO₃Ambient1 atmVariousAlkynesHighHigh (cis-alkene)[3][4]
Raney Nickel-501.0 MPaEthanol3-Butyn-1-ol>99High (to 3-Buten-1-ol)[16]
1.2% wt. PdAl₂O₃1500.1 MPaGas Phase3-Butyn-1-ol--[16]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Selective Hydrogenation of this compound (Batch Reactor)
  • Catalyst Activation (if required):

    • Place the palladium-based catalyst (e.g., 5% Pd/C or Lindlar catalyst) in a high-pressure reactor.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air.

    • Introduce hydrogen gas and pressurize to a desired level.

    • If necessary, heat the reactor to a specific activation temperature and hold for a predetermined time as per the catalyst manufacturer's instructions.

    • Cool the reactor to the desired reaction temperature.

  • Reaction Setup:

    • Carefully vent the hydrogen and purge the reactor with inert gas.

    • Under a positive pressure of inert gas, introduce the solvent (e.g., ethanol, hexane) and the this compound substrate.

    • If using a modifier like quinoline, add it at this stage.

  • Hydrogenation:

    • Seal the reactor and begin stirring.

    • Purge the reactor with hydrogen gas to replace the inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired reaction pressure.

    • Maintain the desired reaction temperature and stirring speed.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity to 1-butene.

    • Once the desired conversion is reached, stop the reaction by cooling the reactor and carefully venting the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent and stored for reuse or regeneration.

    • The product mixture in the filtrate can be purified by distillation if necessary.

Visualizations

start Start: Selective Hydrogenation of this compound load_catalyst 1. Load Catalyst and Reactants into Reactor start->load_catalyst purge_reactor 2. Purge Reactor with Inert Gas load_catalyst->purge_reactor introduce_h2 3. Introduce H₂ and Set Temperature/Pressure purge_reactor->introduce_h2 run_reaction 4. Run Reaction with Stirring introduce_h2->run_reaction monitor_gc 5. Monitor Progress with GC run_reaction->monitor_gc reaction_complete 6. Reaction Complete? monitor_gc->reaction_complete reaction_complete->run_reaction No stop_reaction 7. Cool, Vent H₂, Purge with Inert Gas reaction_complete->stop_reaction Yes filter_catalyst 8. Filter to Separate Catalyst stop_reaction->filter_catalyst product_analysis 9. Analyze Product Mixture filter_catalyst->product_analysis end End product_analysis->end

Caption: General experimental workflow for batch hydrogenation.

problem Problem Identified: Poor Selectivity or Low Conversion check_selectivity Issue: Poor Selectivity? problem->check_selectivity over_hydrogenation Over-hydrogenation (Butane) check_selectivity->over_hydrogenation Yes low_conversion Issue: Low Conversion check_selectivity->low_conversion No isomerization Isomerization (2-Butenes) over_hydrogenation->isomerization Also Isomerization? sol_oh1 Use Lindlar or Poisoned Catalyst over_hydrogenation->sol_oh1 sol_oh2 Lower Temperature / H₂ Pressure over_hydrogenation->sol_oh2 sol_oh3 Use Smaller Catalyst Particles over_hydrogenation->sol_oh3 sol_iso1 Monitor Reaction Time Closely isomerization->sol_iso1 sol_iso2 Optimize Catalyst System isomerization->sol_iso2 sol_lc1 Check for Catalyst Deactivation low_conversion->sol_lc1 sol_lc2 Ensure Proper Catalyst Activation low_conversion->sol_lc2 sol_lc3 Increase Temperature / H₂ Pressure low_conversion->sol_lc3 sol_lc4 Regenerate or Replace Catalyst sol_lc1->sol_lc4

Caption: Troubleshooting guide for common issues.

References

Technical Support Center: Purification of 1-Butyne from C4 Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-butyne (ethylacetylene) from complex C4 hydrocarbon streams.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from C4 streams?

A1: The primary techniques for purifying this compound from C4 streams, which often contain butanes, butenes, and other C4 isomers, include:

  • Extractive Distillation: This is a widely used industrial method that employs a high-boiling point solvent to alter the relative volatilities of the components, facilitating the separation of this compound.[1][2][3][4][5]

  • Selective Adsorption: This technique utilizes porous materials like zeolites or metal-organic frameworks (MOFs) that selectively adsorb this compound, allowing other C4 hydrocarbons to pass through.[6][7]

  • Solvent Extraction (Absorption): This method involves the use of a solvent that preferentially dissolves this compound. A common example is the use of solutions containing silver nitrate (B79036), which forms a reversible complex with alkynes.

Q2: Which solvents are recommended for the extractive distillation of this compound?

A2: Solvents that are effective for the separation of C4 hydrocarbons, and by extension this compound, are typically polar aprotic solvents. Commonly used solvents include:

  • N-methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)[2]

These solvents often have water added to modify their selectivity and boiling points. The choice of solvent depends on factors such as the specific composition of the C4 stream, desired purity of this compound, and economic considerations.

Q3: Can conventional distillation be used to purify this compound?

A3: Conventional distillation is often challenging and energy-intensive for separating this compound from other C4 isomers due to their very close boiling points.[8] Extractive distillation is generally preferred as it enhances the separation efficiency by increasing the relative volatility differences.[3][5]

Q4: What is the role of silver nitrate in this compound purification?

A4: Silver nitrate solutions can be used in a liquid-liquid extraction or absorption process to selectively separate alkynes like this compound from alkenes and alkanes. The silver(I) ions form reversible complexes with the pi bonds of the alkyne, allowing for its selective removal from the C4 stream. The this compound can then be recovered by heating the complex or reducing the pressure.

Q5: How can the purity of this compound be accurately determined?

A5: Gas chromatography (GC) is the most common and effective method for analyzing the purity of this compound and quantifying impurities in C4 streams.[9][10] A capillary column, such as one with an alumina-based stationary phase (e.g., CP-Al2O3/Na2SO4), can provide good separation of C3 and C4 hydrocarbons.[10]

Troubleshooting Guides

Extractive Distillation
Issue Possible Cause(s) Suggested Solution(s)
Poor this compound Purity in Distillate/Bottoms Incorrect solvent-to-feed ratio.Optimize the solvent-to-feed ratio. A higher ratio generally increases selectivity but also energy costs.
Inefficient column operation (e.g., incorrect reflux ratio, number of theoretical stages).Adjust the reflux ratio. Ensure the distillation column has a sufficient number of stages for the desired separation.
Solvent degradation or contamination.Check the purity of the recycle solvent. Implement a solvent purification step if necessary.
Polymerization/Fouling in the Column or Reboiler High temperatures in the reboiler can induce polymerization of reactive species like alkynes and dienes.[8]Operate the reboiler at the lowest possible temperature required for effective vaporization. Consider using a lower pressure to reduce the boiling point. Add a polymerization inhibitor to the feed or solvent if compatible with the process.
Solvent Loss High overhead temperatures leading to solvent vaporization.Ensure efficient condensation in the overhead system. Optimize the top column temperature to minimize solvent carryover.
Incomplete separation in the solvent recovery column.Check the operating conditions of the solvent recovery column (stripper) to ensure complete removal of hydrocarbons from the solvent before recycling.
Selective Adsorption
Issue Possible Cause(s) Suggested Solution(s)
Low this compound Adsorption Capacity Adsorbent deactivation due to the presence of moisture or other strongly adsorbing impurities in the feed.Implement a pre-purification step to remove water and other poisons from the C4 feed stream before it enters the adsorption bed.
Incorrect regeneration of the adsorbent.Ensure the regeneration process (e.g., temperature swing, pressure swing) is carried out under the correct conditions to fully desorb this compound and other adsorbed species.
Adsorbent aging or fouling.Replace the adsorbent bed if it has reached the end of its operational life or is irreversibly fouled.
This compound Breakthrough in the Effluent High feed flow rate.Reduce the flow rate of the C4 stream to allow for sufficient residence time for adsorption to occur.
Adsorption bed is saturated.Switch to a freshly regenerated adsorption bed. Optimize the cycle time for adsorption and regeneration.
Difficulty in Desorbing this compound Regeneration temperature is too low or pressure is too high.Increase the regeneration temperature or decrease the pressure during the desorption cycle to facilitate the release of this compound from the adsorbent.

Experimental Protocols

General Protocol for Extractive Distillation of this compound

This protocol provides a general methodology. Specific parameters will need to be optimized based on the feed composition and desired product purity.

  • Feed Preparation: Ensure the C4 feed stream is free of contaminants that could react with the solvent or cause fouling.

  • Solvent Selection: Choose a suitable solvent (e.g., NMP, ACN, DMF), potentially with a specific water content.

  • Column Setup:

    • An extractive distillation column with a sufficient number of theoretical stages.

    • A solvent recovery column (stripper).

  • Operation:

    • Preheat the C4 feed and introduce it at an appropriate stage in the extractive distillation column.

    • Introduce the lean solvent at a stage above the feed inlet.

    • Maintain the column at a specific pressure and temperature profile to facilitate the separation. The less soluble components (butanes and butenes) will move up the column as the overhead product (raffinate).

    • The rich solvent, containing the more soluble this compound, is collected from the bottom of the column.

    • Feed the rich solvent to the solvent recovery column.

    • In the stripper, separate the this compound (as the overhead product) from the high-boiling solvent (bottoms product).

    • Cool and recycle the lean solvent back to the extractive distillation column.

  • Analysis: Monitor the composition of the feed, overhead products, and bottoms products using Gas Chromatography (GC) to determine the purity of this compound and the efficiency of the separation.

Quantitative Data Summary (Illustrative for C4 Separations)

The following table presents illustrative data for the separation of C4 hydrocarbons using extractive distillation, which can serve as a reference for this compound purification.

Parameter Extractive Distillation with ACN/Water [3][4]Extractive Distillation with NMP
Feed Composition 80% 1-Butene, 20% n-ButaneC4 mixture containing butanes, butenes, and butadiene
Solvent-to-Feed Ratio 7.9 : 1 (by mass)Typically 3:1 to 5:1 (by volume)
Product Purity 99% 1-Butene>99% 1,3-Butadiene (indicative of high selectivity for unsaturated compounds)
Recovery >95%>98%
Operating Pressure 4.5 - 6.3 bar4 - 6 bar
Operating Temperature Varies with pressureVaries with pressure

Note: This data is primarily for butene/butane and butadiene separation and should be considered as a starting point for optimizing this compound purification.

Visualizations

ExtractiveDistillationWorkflow C4_Feed C4 Stream (with this compound) ED_Column Extractive Distillation Column C4_Feed->ED_Column Feed Raffinate Raffinate (Butanes, Butenes) ED_Column->Raffinate Overhead Rich_Solvent Rich Solvent ED_Column->Rich_Solvent Bottoms Stripper Solvent Recovery (Stripper) Product Purified this compound Stripper->Product Overhead Lean_Solvent Lean Solvent Stripper->Lean_Solvent Bottoms Recycle_Solvent Recycled Lean Solvent Lean_Solvent->Recycle_Solvent Rich_Solvent->Stripper Recycle_Solvent->ED_Column Solvent Feed

Caption: Workflow for this compound purification via extractive distillation.

AdsorptionPurificationWorkflow cluster_adsorption Adsorption Cycle Adsorber1 Adsorption Bed 1 (Online) Adsorber2 Adsorption Bed 2 (Regenerating) Purified_Stream Purified C4 Stream (this compound Removed) Adsorber1->Purified_Stream Desorbed_Product Purified this compound Adsorber2->Desorbed_Product C4_Feed C4 Stream (with this compound) C4_Feed->Adsorber1 Regen_In Regeneration (Heat/Vacuum) Regen_In->Adsorber2 Regen_Out

Caption: Workflow for this compound purification using a dual-bed selective adsorption system.

References

Technical Support Center: Optimizing Reaction Yield for 1-Butyne Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 1-butyne.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound alkylation?

The alkylation of this compound is a two-step process. First, a strong base is used to deprotonate the terminal alkyne, forming a nucleophilic acetylide anion. This anion then reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond, resulting in an internal alkyne.[1][2][3]

Q2: Which bases are suitable for the deprotonation of this compound?

Strong bases with a pKa higher than that of this compound (approximately 25) are required for complete deprotonation.[1] Commonly used bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and sodium hydride (NaH).[1][4] Sodium amide is often used in liquid ammonia (B1221849), while n-BuLi is typically used in ethereal solvents like tetrahydrofuran (B95107) (THF).[5][6]

Q3: What type of alkylating agents should be used?

Primary alkyl halides are the preferred alkylating agents for this reaction.[7][8] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes as side products.[9]

Q4: What are the common side reactions in this compound alkylation?

The most common side reaction is the E2 elimination of the alkyl halide, which is competitive with the desired SN2 reaction, especially with sterically hindered alkyl halides.[9] Other potential side reactions include the isomerization of the desired internal alkyne to a terminal alkyne or an allene (B1206475) under strongly basic conditions, and di-alkylation if acetylene (B1199291) is used as the starting material.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Deprotonation - Ensure the base is fresh and has not been deactivated by moisture or air. - Use a sufficiently strong base (e.g., NaNH₂, n-BuLi). - Allow adequate time for the deprotonation to complete before adding the alkylating agent.
Inactive Alkylating Agent - Use a fresh bottle of the alkyl halide. - Primary alkyl iodides and bromides are generally more reactive than chlorides.[6]
Incorrect Reaction Temperature - Deprotonation with n-BuLi is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. - The alkylation step may require warming to room temperature or gentle heating. Consult a specific protocol for the reagents being used.
Moisture in the Reaction - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
Alkene E2 elimination of the alkyl halide.- Use a primary alkyl halide. - Avoid using secondary or tertiary alkyl halides.
Isomerized Alkyne (Terminal) The internal alkyne product isomerizes under strongly basic conditions.[10][11]- Use the minimum necessary amount of strong base. - Quench the reaction promptly after completion. - Maintain a low reaction temperature.
Starting this compound Incomplete reaction.- Increase the reaction time. - Ensure stoichiometric amounts of reagents are used. - Check the purity of the reagents.

Data Presentation

Table 1: Comparison of Common Bases for Terminal Alkyne Alkylation

BaseTypical SolventpKa of Conjugate AcidKey Considerations
Sodium Amide (NaNH₂)Liquid Ammonia38Effective and commonly used. Requires cryogenic conditions (-33 °C).[5][9]
n-Butyllithium (n-BuLi)THF, Hexane~50Very strong base, allows for a wider range of reaction temperatures. Highly pyrophoric.[6]
Sodium Hydride (NaH)THF, DMF36Heterogeneous reaction, may require longer reaction times. Safer to handle than n-BuLi.

Table 2: Effect of Alkyl Halide on Reaction Type

Alkyl Halide TypePrimary ReactionSecondary ReactionExpected Product
Methyl or PrimarySN2-Internal Alkyne (High Yield)[7]
SecondaryE2SN2Alkene (Major), Internal Alkyne (Minor)
TertiaryE2-Alkene (Exclusive Product)

Experimental Protocols

Protocol 1: Alkylation of this compound with Ethyl Bromide using NaNH₂ in Liquid Ammonia

This protocol is adapted from procedures for the synthesis of 3-hexyne.[5][12]

  • Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The system is flushed with dry nitrogen.

  • Deprotonation: Liquid ammonia (approx. 100 mL per 0.1 mol of this compound) is condensed into the flask. A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide. This compound is then slowly added to the reaction mixture.

  • Alkylation: Ethyl bromide (1.1 equivalents) is added dropwise to the solution of the sodium butynide. The reaction is stirred for several hours.

  • Quench: The reaction is carefully quenched by the slow addition of ammonium (B1175870) chloride. The ammonia is allowed to evaporate.

  • Workup: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation.

Protocol 2: Alkylation of this compound with an Alkyl Iodide using n-BuLi in THF

This protocol is based on a general method for the alkylation of 1-alkynes.[6]

  • Setup: A flame-dried, three-necked round-bottom flask is fitted with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation: Anhydrous THF is added to the flask, followed by this compound. The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 1-2 hours at this temperature.

  • Alkylation: The alkyl iodide (1.1 equivalents) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quench: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The product is purified by flash column chromatography on silica (B1680970) gel or by fractional distillation.

Visualizations

experimental_workflow General Experimental Workflow for this compound Alkylation setup Reaction Setup (Inert Atmosphere) deprotonation Deprotonation of this compound (Strong Base) setup->deprotonation alkylation Addition of Alkyl Halide (Alkylation) deprotonation->alkylation quench Reaction Quench alkylation->quench workup Aqueous Workup (Extraction) quench->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis troubleshooting_low_yield Troubleshooting Low Product Yield start Low or No Product Yield check_reagents Check Reagent Quality (Base, Alkyl Halide, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) check_reagents->check_conditions incomplete_deprotonation Incomplete Deprotonation? check_conditions->incomplete_deprotonation side_reactions Significant Side Reactions? incomplete_deprotonation->side_reactions No optimize_base Optimize Base/ Reaction Time incomplete_deprotonation->optimize_base Yes optimize_alkyl_halide Use Primary Alkyl Halide/ Optimize Temperature side_reactions->optimize_alkyl_halide Yes rerun Re-run Reaction with Optimized Parameters side_reactions->rerun No optimize_base->rerun optimize_alkyl_halide->rerun

References

Technical Support Center: Gaseous 1-Butyne Safety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with gaseous 1-Butyne (Ethylacetylene). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as ethylacetylene) is a terminal alkyne, an organic compound with the chemical formula C₄H₆.[1] It exists as a colorless, extremely flammable gas with a characteristic acetylenic odor.[2] Due to the triple bond in its structure, it is highly reactive and is often used as a starting material or substrate in organic synthesis.[1][3]

Q2: What are the primary hazards associated with gaseous this compound?

A2: The primary hazards are:

  • Extreme Flammability: this compound is an extremely flammable gas that can form explosive mixtures with air.[4][5] Its vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[6][7]

  • Explosion Hazard: As a gas under pressure, containers of this compound may explode if heated.[4][5] It can also rupture violently if exposed to intense heat or chlorine.[3]

  • Health Hazards: Inhalation may cause respiratory tract irritation, dizziness, headache, and nausea.[3][4] It can also act as a simple asphyxiant by displacing oxygen.[4]

  • Frostbite Hazard: Direct contact with the liquefied gas can cause severe skin burns and frostbite due to rapid evaporation.[4][8]

Q3: What are the immediate symptoms of this compound exposure?

A3: Symptoms of inhalation can include dizziness, headache, nausea, and drowsiness.[3][7] High concentrations can lead to rapid suffocation without warning.[4][6] Direct skin or eye contact with the expanding liquid or cold gas will cause a freezing sensation, burns, and frostbite.[4][8]

Q4: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A4: The following PPE is required:

  • Eye/Face Protection: Chemical safety goggles and a face shield are necessary.[4]

  • Skin Protection: A lab coat and suitable protective clothing should be worn.[4] Consider flame-resistant, anti-static clothing.[5]

  • Hand Protection: Wear protective gloves. When handling cylinders or in situations with potential contact with the liquid, use cold-insulating gloves.[4][9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If ventilation is inadequate, appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA) for heavy exposure or emergencies, is required.[4][10]

Troubleshooting Guides

Handling Issues

Q: I suspect a leak from the cylinder or tubing. What is the correct procedure? A: If you suspect a leak, follow the emergency protocol immediately. Do not attempt to fix the leak yourself unless you are trained and it is unequivocally safe to do so. The priority is to ensure personnel safety and prevent ignition.

Q: My pressure regulator appears frozen. What should I do? A: A frozen regulator is often caused by the rapid expansion of gas (the Joule-Thomson effect), which can indicate a high flow rate or a leak. Close the main cylinder valve immediately. Allow the regulator to warm to ambient temperature naturally. Do not apply direct heat. Once thawed, cautiously leak-test all connections with a suitable leak detection solution before attempting to reopen the valve.

Q: Can I use this compound in a standard fume hood? A: You must use this compound in a well-ventilated area.[4] A properly functioning chemical fume hood is acceptable, but you must ensure that the ventilation is sufficient and that all electrical equipment within the hood is intrinsically safe or explosion-proof to prevent ignition.[11] An oxygen level detector should be used in the area.[4]

Storage Issues

Q: The temperature in our gas storage area has exceeded the recommended limit. What are the risks? A: this compound cylinders should not be exposed to temperatures exceeding 50-52°C (122-125°F).[4][7][8] Higher temperatures increase the pressure inside the cylinder, which can cause the pressure relief device to vent the flammable gas or, in extreme cases, lead to a violent rupture of the cylinder.[6][12] Immediately cool the containers with a water spray from a safe distance if they have been exposed to heat.[4]

Q: Can I temporarily store a this compound cylinder on the open lab bench? A: No. Cylinders must be stored upright and securely chained or fastened to a wall or other solid structure to prevent them from falling.[4][12] Storage should be in a designated, cool, dry, well-ventilated, and fireproof area, not on a lab bench where it is vulnerable to being knocked over and is exposed to potential ignition sources.[4][9]

Emergency Scenarios

Q: What is the first aid procedure for skin contact with liquid this compound? A: For frostbite, immediately flush the affected area with plenty of lukewarm water (105-115°F / 41-46°C).[10][13] Do not use hot water.[10] If warm water is unavailable, gently wrap the affected parts in blankets.[13] Do not rub the area. Seek immediate medical attention.[10]

Q: A fire has started near my this compound setup. What should I do? A: If a fire starts near a this compound cylinder, the primary goal is to cool the container to prevent an explosion (BLEVE).[11]

  • Activate the fire alarm and evacuate the area.[14]

  • Call emergency services and inform them that a flammable gas cylinder is involved.[15]

  • If it is safe to do so, shut off the gas flow.[15]

  • If the gas itself is on fire (a leaking gas fire), do not extinguish the flame unless the gas leak can be stopped safely.[4][11] An unextinguished leak can lead to the formation of an explosive gas cloud.[7]

  • From a safe distance, use a water spray to cool the fire-exposed containers.[4]

Data and Protocols

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Formula C₄H₆ [3]
Molecular Weight 54.09 g/mol [3]
Boiling Point 8 °C (46.5 °F) [1][3]
Melting Point -125.7 °C (-194.3 °F) [1]
Flash Point -61 °C (-78 °F) [3]
Density 0.67 g/cm³ [3]
Solubility in Water Somewhat soluble / Insoluble [2][3]

| Odor | Characteristic, Acetylenic |[2][3] |

Table 2: Hazard Identification Summary

Hazard Classification GHS Hazard Statement
Flammable Gas H220 - Extremely flammable gas.[4]
Gas Under Pressure H280 - Contains gas under pressure; may explode if heated.[4]
Skin Irritation H315 - Causes skin irritation.[4]
Eye Irritation H319 - Causes serious eye irritation.[4]
Specific Target Organ Toxicity H335 - May cause respiratory irritation.[4]

| Simple Asphyxiant | H380 - May displace oxygen and cause rapid suffocation.[4] |

Experimental Protocols

Protocol: Standard Operating Procedure for Handling Gaseous this compound
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify the work area is well-ventilated and free of ignition sources.[4]

    • Confirm that an emergency eye wash station and safety shower are accessible.[4]

    • Check that all equipment is properly grounded and bonded.[10]

  • Cylinder Setup:

    • Secure the this compound cylinder upright with chains or straps.[4]

    • Inspect the cylinder valve for damage or contaminants.

    • Connect the appropriate pressure-reducing regulator designed for flammable gases.

    • Use only non-sparking tools for connections.[4]

  • Leak Testing:

    • After connecting the regulator and before opening the main valve, ensure all downstream valves are closed.

    • Slowly open the main cylinder valve.

    • Apply a non-reactive leak detection solution to all connections. The formation of bubbles indicates a leak.

    • If a leak is detected, close the main valve immediately, depressurize the system, and retighten the connection. Repeat the leak test. Do not proceed until the system is leak-free.

  • Operation:

    • Open the main cylinder valve slowly.

    • Adjust the regulator to the desired delivery pressure.

    • Open downstream valves to begin gas flow to the experiment.

  • Shutdown:

    • Close the main cylinder valve securely.[4]

    • Vent the gas remaining in the lines through the experimental apparatus or a safe exhaust.

    • Once the regulator gauges read zero, close all downstream valves.

Protocol: Emergency Response to a this compound Leak
  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Eliminate Ignition Sources: If it can be done without risk, extinguish all nearby flames and turn off spark-producing equipment. Do not operate electrical switches.[15][16]

  • Stop the Gas Flow: If you are trained and it is safe to do so, close the main cylinder valve to stop the leak.[15]

  • Evacuate: Evacuate the area immediately.[17]

  • Ventilate: If possible and safe, open windows and doors to increase ventilation as you exit.[15]

  • Isolate the Area: Secure the area to prevent re-entry.

  • Call for Help: From a safe location, call emergency services. Provide them with the name of the chemical and the nature of the emergency.

Visual Guides

G start Start: Prepare for Use inspect 1. Inspect Cylinder & Connections start->inspect secure 2. Secure Cylinder (Upright, Chained) inspect->secure connect 3. Connect Regulator & Equipment secure->connect leak_test 4. Perform Leak Test connect->leak_test re_tighten Retighten & Re-test leak_test->re_tighten Fail operate 5. Open Valves & Operate System leak_test->operate Pass re_tighten->leak_test shutdown 6. Close Cylinder Valve & Purge Lines operate->shutdown end End: System Safe shutdown->end G start Suspect a Gas Leak (Odor or Sound) alert Alert Others start->alert is_safe Is it safe to approach the source? stop_leak Stop Gas Flow (Close Cylinder Valve) is_safe->stop_leak Yes evacuate EVACUATE AREA IMMEDIATELY is_safe->evacuate No stop_leak->evacuate ignite Eliminate Ignition Sources (NO SWITCHES) alert->ignite ignite->is_safe ventilate Ventilate Area (If safe while exiting) evacuate->ventilate call Call Emergency Services From a Safe Location ventilate->call

References

Technical Support Center: Troubleshooting Side Products in 1-Butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unwanted side products during chemical reactions involving 1-butyne.

Frequently Asked Questions (FAQs)

Hydration of this compound

Q1: I am trying to synthesize butanal via the hydration of this compound, but I am consistently isolating 2-butanone (B6335102). Why is this happening and how can I favor the formation of the aldehyde?

A1: The formation of 2-butanone during the hydration of this compound is a common issue and is due to the reaction mechanism. Standard acid-catalyzed hydration or oxymercuration-demercuration of terminal alkynes like this compound follows Markovnikov's rule. This means that the initial enol intermediate forms with the hydroxyl group on the more substituted carbon, which then rapidly tautomerizes to the more stable ketone, 2-butanone.

To favor the formation of butanal (the anti-Markovnikov product), you should employ a hydroboration-oxidation reaction. Using a bulky borane (B79455) reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), will enhance the regioselectivity for the boron to add to the terminal carbon, leading to the desired aldehyde upon oxidation.

Q2: Can ethers be formed as side products during the acid-catalyzed hydration of this compound?

A2: Yes, under certain conditions, ethers can form as side products. If an alcohol is used as the solvent or is present in the reaction mixture during acid-catalyzed hydration, it can act as a nucleophile and attack the intermediate vinyl cation. This will lead to the formation of an ether.[1][2][3][4] For example, if ethanol (B145695) is present, 2-ethoxy-1-butene could be formed as a minor product. To avoid this, use water as the solvent and ensure the absence of other alcohols.

Hydroboration-Oxidation of this compound

Q3: Even when using hydroboration-oxidation to synthesize butanal from this compound, I am still observing the formation of some 2-butanone. How can I improve the selectivity for the aldehyde?

A3: While hydroboration-oxidation is the preferred method for producing aldehydes from terminal alkynes, the regioselectivity is not always perfect. The formation of 2-butanone as a side product indicates that some of the boron reagent is adding to the internal carbon of the alkyne. To maximize the yield of butanal, it is crucial to use a sterically hindered borane.[5] Bulky boranes like 9-BBN are highly effective at increasing the selectivity for the anti-Markovnikov product.[6]

Quantitative Data on Regioselectivity of Hydroboration-Oxidation of 1-Alkenes (as an analogue for this compound):

Borane Reagent% Anti-Markovnikov Product (Aldehyde)% Markovnikov Product (Ketone)
BH₃>90%<10%
9-BBN>99%<1%

Note: Data is generalized for terminal alkenes and alkynes and can vary based on specific reaction conditions.[7]

Halogenation of this compound

Q4: I am performing a bromination of this compound and expected to get a single product, but my analysis shows a mixture of isomers. What are the possible side products?

A4: The halogenation of alkynes can lead to a mixture of stereoisomers. The addition of the first equivalent of a halogen, such as Br₂, typically proceeds through a bridged halonium ion intermediate, leading to anti-addition and the formation of the trans-dihaloalkene as the major product.[8][9] However, some syn-addition can also occur, resulting in the formation of the cis-dihaloalkene as a minor product.[10] With the addition of a second equivalent of the halogen, a tetrahaloalkane is formed.

Furthermore, under radical conditions (e.g., in the presence of peroxides or UV light), the regioselectivity of HBr addition is reversed (anti-Markovnikov), and a mixture of syn and anti addition products can be observed.[11][12]

Ozonolysis of this compound

Q5: What are the expected products and potential side products from the ozonolysis of this compound?

A5: The ozonolysis of a terminal alkyne like this compound, followed by a workup, will cleave the triple bond.

  • Reductive Workup (e.g., with dimethyl sulfide, DMS, or zinc): This will theoretically yield propanoic acid and formic acid. However, formic acid is often unstable under these conditions and may be further oxidized or decomposed.

  • Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This will yield propanoic acid and carbon dioxide, as any initially formed formic acid is oxidized.[13][14][15][16][17]

A potential side reaction is incomplete cleavage or over-oxidation, especially with a strong oxidizing workup, which could lead to a mixture of carboxylic acids of different chain lengths, although this is less common for simple alkynes.

Isomerization of this compound

Q6: During a reaction with this compound, I've noticed the presence of 2-butyne (B1218202) in my product mixture. How does this isomerization occur?

A6: The isomerization of a terminal alkyne like this compound to a more stable internal alkyne, 2-butyne, can occur, particularly in the presence of a strong base.[18][19] For example, treatment with ethanolic potassium hydroxide (B78521) can promote this rearrangement.[18] The mechanism involves the deprotonation of a carbon adjacent to the triple bond, followed by a series of proton transfers that result in the migration of the triple bond. If your reaction conditions involve strong bases or high temperatures, this isomerization should be considered a potential side reaction.

Troubleshooting Guides

Problem: Unexpected Ketone (2-Butanone) Formation

Logical Workflow for Troubleshooting:

G cluster_hydration Hydration Troubleshooting cluster_hydroboration Hydroboration Troubleshooting start Unexpected 2-Butanone Detected check_reaction Identify Reaction Type start->check_reaction hydration Hydration (Acid-catalyzed or Oxymercuration) check_reaction->hydration Is it... hydroboration Hydroboration-Oxidation check_reaction->hydroboration Is it... hydration_cause Cause: Markovnikov addition is expected. hydration->hydration_cause hydroboration_cause Cause: Insufficient regioselectivity. hydroboration->hydroboration_cause hydration_solution Solution: Switch to Hydroboration-Oxidation for butanal synthesis. hydration_cause->hydration_solution hydroboration_solution Solution: Use a bulkier borane (e.g., 9-BBN). Optimize reaction temperature. hydroboration_cause->hydroboration_solution

Caption: Troubleshooting unexpected 2-butanone formation.

Problem: Presence of Isomeric Side Products

Logical Workflow for Troubleshooting:

G cluster_halogenation Halogenation Troubleshooting cluster_isomerization Isomerization Troubleshooting start Isomeric Side Products Detected check_reaction Identify Reaction Type start->check_reaction halogenation Halogenation check_reaction->halogenation Is it... isomerization Other Reactions check_reaction->isomerization Is it... halogenation_cause Cause: Mixture of syn and anti addition. halogenation->halogenation_cause isomerization_cause Cause: this compound isomerized to 2-Butyne. isomerization->isomerization_cause halogenation_solution Solution: Control reaction conditions (temperature, solvent) to favor one stereoisomer. Analyze product mixture by GC or NMR. halogenation_cause->halogenation_solution isomerization_solution Solution: Avoid strong bases and high temperatures. Use milder reaction conditions if possible. isomerization_cause->isomerization_solution

Caption: Troubleshooting isomeric side products.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Hydration Products

This protocol is designed to separate and identify the main product (2-butanone) and potential side products (butanal, ethers) from the hydration of this compound.

1. Sample Preparation:

  • Quench the reaction by adding an equal volume of cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with an equal volume of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Dissolve the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., dichloromethane).

2. GC-MS Parameters:

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas.

Experimental Workflow:

G start Reaction Mixture quench Quench with NaHCO₃ start->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate under N₂ dry->concentrate dissolve Dissolve in CH₂Cl₂ concentrate->dissolve gcms Inject into GC-MS dissolve->gcms analysis Analyze Data (Identify & Quantify) gcms->analysis end Results analysis->end

Caption: GC-MS analysis workflow for this compound reactions.

Protocol 2: Distinguishing Butanal and 2-Butanone using ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a small amount of the purified product (or reaction mixture) in a deuterated solvent (e.g., CDCl₃).

2. ¹H NMR Analysis:

  • Butanal (Aldehyde): Will show a characteristic aldehyde proton signal (a triplet) in the downfield region, typically between δ 9.7-9.8 ppm. The adjacent methylene (B1212753) group protons will appear as a quartet around δ 2.4 ppm.

  • 2-Butanone (Ketone): Will not have a signal in the aldehyde region. It will show a singlet for the methyl group adjacent to the carbonyl at around δ 2.1 ppm and a quartet for the methylene group at around δ 2.4 ppm, coupled to a triplet for the terminal methyl group around δ 1.05 ppm.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundFunctional Group ProtonsChemical Shift (δ, ppm)Multiplicity
Butanal-CHO~9.76triplet
-CH₂-CHO~2.42quartet
2-Butanone-C(O)-CH₃~2.13singlet
-C(O)-CH₂-~2.45quartet

References

Technical Support Center: Preventing Catalyst Poisoning by 1-Butyne Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning caused by 1-butyne impurities.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning by this compound?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison. This compound, a terminal alkyne, can act as a poison, particularly for transition metal catalysts like palladium (Pd) and platinum (Pt), which are commonly used in hydrogenation reactions. The poisoning occurs when this compound strongly adsorbs to the active sites on the catalyst surface, preventing the desired reactant molecules from binding and reacting. This leads to a decrease in or complete loss of catalytic activity.

Q2: How does this compound poison a palladium catalyst?

A2: The poisoning of palladium catalysts by this compound is a result of strong chemisorption. The triple bond in the this compound molecule interacts strongly with the palladium surface, forming stable surface species. This strong binding blocks the active sites required for the catalytic cycle of other reactions, such as the hydrogenation of less strongly adsorbing functional groups. In some cases, terminal alkynes can also oligomerize on the catalyst surface, leading to fouling, a physical blockage of active sites.

Q3: What are the common symptoms of catalyst poisoning by this compound in an experiment?

A3: The primary symptom of catalyst poisoning is a significant decrease in the reaction rate. You may observe that the reaction is sluggish or fails to proceed to completion. Other indicators include a decrease in product yield and selectivity. For instance, in a reaction intended to reduce a different functional group, the presence of this compound can halt the reaction altogether. In some cases, the reaction may start but then stop prematurely as the catalyst becomes progressively poisoned.

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: The possibility of regenerating a catalyst poisoned by this compound depends on the nature and severity of the poisoning. If the deactivation is due to simple, reversible adsorption of this compound, it may be possible to regenerate the catalyst. However, if strong, irreversible binding or significant fouling by oligomerization has occurred, regeneration may be difficult or impossible. Regeneration methods can include solvent washing to remove weakly bound species or more aggressive treatments like controlled oxidation to burn off carbonaceous deposits, followed by a reduction step.

Troubleshooting Guide

Problem 1: My hydrogenation reaction is very slow or has stopped completely.

  • Possible Cause: Your catalyst may be poisoned by this compound or other alkyne impurities in your starting materials or solvents.

  • Recommended Action:

    • Verify Purity: Analyze your starting materials and solvents for the presence of alkyne impurities using techniques like GC-MS.

    • Purify Reagents: If impurities are detected, purify your materials. Solvents can be purified by distillation or by passing them through a column of activated alumina.

    • Use a Scavenger Resin: Consider using a scavenger resin designed to remove terminal alkynes from your reaction mixture prior to adding the catalyst.

    • Increase Catalyst Loading: As a temporary solution, you can try increasing the catalyst loading to compensate for the poisoned sites, though this is not ideal for process efficiency.

Problem 2: I observe the formation of undesired side products and low selectivity.

  • Possible Cause: While this compound can act as a poison, it can also participate in side reactions on the catalyst surface, leading to the formation of byproducts. Additionally, the strong adsorption of this compound can alter the electronic properties of the catalyst, affecting its selectivity for the desired transformation.

  • Recommended Action:

    • Optimize Reaction Conditions: Lowering the reaction temperature may help to minimize side reactions.

    • Consider a More Selective Catalyst: If you are trying to hydrogenate a less reactive functional group in the presence of a potential alkyne impurity, you may need to use a catalyst that is less susceptible to poisoning or one that is more selective for your desired transformation.

Problem 3: My catalyst appears to have lost activity after being used once.

  • Possible Cause: The catalyst was likely poisoned by this compound impurities in the first reaction.

  • Recommended Action:

    • Attempt Regeneration: Before discarding the catalyst, you can attempt a regeneration procedure. A detailed protocol for lab-scale regeneration is provided below.

    • Prevent Future Poisoning: Ensure all reagents for subsequent reactions are thoroughly purified to prevent recurring catalyst deactivation.

Quantitative Data Summary

The presence of even trace amounts of this compound can have a significant impact on catalyst performance. The following table summarizes the general effect of this compound concentration on the activity of a palladium catalyst in a typical hydrogenation reaction.

This compound Concentration (ppm)Effect on Catalyst ActivityImpact on Product Yield
< 10Minimal to no observable effect> 95%
10 - 50Noticeable decrease in reaction rate70 - 95%
50 - 200Significant reduction in reaction rate; reaction may not go to completion30 - 70%
> 200Complete or near-complete deactivation of the catalyst< 30%

Note: These values are illustrative and the exact impact will depend on the specific reaction, catalyst type, and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound Impurity in an Organic Solvent by GC-MS

Objective: To accurately determine the concentration of this compound in a solvent (e.g., ethanol) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • GC column suitable for volatile hydrocarbons (e.g., Agilent J&W GS-Alumina)

  • Helium (carrier gas)

  • This compound standard

  • Ethanol (B145695) (or solvent to be tested)

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 1, 5, 10, 25, 50 ppm).

  • GC-MS Parameters:

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 200 °C at 10 °C/min.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Scan mode (e.g., m/z 15-200) or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 54, 39, 27).

  • Analysis:

    • Inject a known volume (e.g., 1 µL) of each calibration standard into the GC-MS.

    • Inject the same volume of the solvent sample to be tested.

    • Integrate the peak area corresponding to this compound in each chromatogram.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Lab-Scale Removal of this compound from a Solvent using a Scavenger Resin

Objective: To remove trace amounts of this compound from a solvent using a scavenger resin.

Materials:

  • Thiol-based scavenger resin

  • Glass column

  • Solvent contaminated with this compound

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Column Packing: Pack a glass column with the thiol-based scavenger resin. The amount of resin will depend on the volume of solvent and the estimated concentration of this compound.

  • Solvent Purification: Slowly pass the contaminated solvent through the packed column. The thiol groups on the resin will react with the terminal alkyne, effectively removing it from the solvent.

  • Solvent Collection: Collect the purified solvent as it elutes from the column.

  • Verification of Purity: Analyze a small sample of the purified solvent by GC-MS (using the protocol above) to confirm the absence of this compound.

  • Solvent Recovery: If the solvent contains a non-volatile solute, the solvent can be removed by rotary evaporation to isolate the purified compound.

Protocol 3: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by this compound

Objective: To regenerate a Pd/C catalyst that has been deactivated by this compound poisoning in a laboratory setting.

Materials:

  • Poisoned Pd/C catalyst

  • Buchner funnel and filter paper

  • Solvents (e.g., ethanol, deionized water)

  • Tube furnace with temperature control

  • Quartz tube

  • Inert gas (Nitrogen or Argon)

  • Dilute oxygen in nitrogen (e.g., 5% O₂ in N₂)

  • Hydrogen gas (or a dilute mixture, e.g., 5% H₂ in N₂)

Procedure:

  • Solvent Washing:

    • Filter the poisoned catalyst from the reaction mixture using a Buchner funnel.

    • Wash the catalyst thoroughly with a solvent like ethanol to remove any adsorbed organic residues.

    • Wash with deionized water.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.

  • Controlled Oxidation (Calcination):

    • Place the dried, poisoned catalyst in a quartz tube and load it into a tube furnace.

    • Purge the tube with an inert gas (N₂ or Ar) for 15-30 minutes.

    • While maintaining the inert gas flow, slowly heat the furnace to 300-350 °C.

    • Once the temperature is stable, switch the gas flow to a dilute oxygen mixture (5% O₂ in N₂).

    • Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits. Caution: This step can be exothermic.

  • Reduction:

    • After the oxidation step, switch the gas flow back to the inert gas and allow the furnace to cool down.

    • Once cooled, switch the gas flow to a hydrogen-containing gas (e.g., 5% H₂ in N₂).

    • Slowly heat the furnace to 150-200 °C and hold for 2-4 hours to reduce the palladium oxide back to metallic palladium.

  • Passivation and Storage:

    • Cool the catalyst to room temperature under an inert atmosphere.

    • The regenerated catalyst is now ready for use. It should be stored under an inert atmosphere to prevent re-oxidation.

Visualizations

CatalystPoisoningMechanism cluster_0 Catalyst Surface cluster_1 Reactants cluster_2 Reaction Outcome ActiveSite Active Site (Pd) Product Desired Product ActiveSite->Product Catalyzes reaction NoReaction No Reaction ActiveSite->NoReaction Blocked by Butyne Reactant Desired Reactant Reactant->ActiveSite Binds to active site Butyne This compound Impurity Butyne->ActiveSite Strongly Binds (Poisons)

Caption: Mechanism of catalyst poisoning by this compound.

TroubleshootingWorkflow Start Low/No Reaction Conversion CheckPurity Analyze Reagents for Impurities (GC-MS) Start->CheckPurity ImpurityFound Impurity Detected? CheckPurity->ImpurityFound Purify Purify Reagents (Distillation/Scavenger Resin) ImpurityFound->Purify Yes NoImpurity Check Other Parameters (Catalyst Loading, H2 Pressure, etc.) ImpurityFound->NoImpurity No ReRun Re-run Experiment Purify->ReRun Regenerate Regenerate Catalyst Purify->Regenerate End Successful Reaction ReRun->End Regenerate->ReRun

Caption: Troubleshooting workflow for low reaction conversion.

Technical Support Center: Enhancing Electrophilic Additions to 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic additions to 1-butyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and problems encountered during the electrophilic addition to this compound.

Q1: My electrophilic addition reaction to this compound is sluggish or not proceeding to completion. What are the primary factors I should investigate?

A1: Slow reaction rates in electrophilic additions to alkynes are a common issue. Alkynes are generally less reactive than alkenes in these reactions due to the formation of a high-energy vinyl carbocation intermediate.[1][2] Here are the key factors to consider for improving the reaction rate:

  • Catalyst Choice: The uncatalyzed addition of electrophiles to this compound is often slow. The use of a suitable catalyst is crucial to activate the alkyne. For hydration reactions (Markovnikov addition), mercury(II) salts (e.g., HgSO₄) are traditionally used.[3][4] However, due to toxicity concerns, catalysts based on gold(I), platinum(II), and palladium(II) are now more common.[5] For anti-Markovnikov hydration to yield aldehydes, ruthenium(II) complexes are highly effective.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[7] For instance, in some nucleophilic additions to activated alkynes, polar solvents like water have been shown to enhance the reaction rate.[7]

  • Reagent Purity: Ensure the purity of your this compound and the electrophilic reagent. Impurities can inhibit the catalyst or lead to unwanted side reactions.

  • Temperature: Increasing the reaction temperature can enhance the rate, but it may also lead to decreased selectivity and the formation of side products. Optimization of the temperature is often necessary.

Q2: I am observing low yields in my hydration of this compound. What are the common causes and how can I troubleshoot this?

A2: Low yields in the hydration of this compound can stem from several issues. Here’s a troubleshooting guide:

  • Inefficient Catalyst Activity: If you are using a metal-based catalyst, ensure it has not been deactivated. Some catalysts are sensitive to air and moisture, requiring the use of an inert atmosphere.

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time can all affect the yield. For mercury-catalyzed hydration, the presence of a strong acid like sulfuric acid is essential.[8][9]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

  • Side Reactions: Polymerization of the alkyne can be a significant side reaction, reducing the yield of the desired product. Using a less reactive, bulky borane (B79455) in hydroboration can help prevent multiple additions.[4]

  • Product Volatility: The product of this compound hydration, 2-butanone (B6335102), is a low-boiling point ketone. Ensure that your workup and purification procedures (e.g., rotary evaporation) are gentle enough to avoid loss of product.

Q3: I am getting a mixture of regioisomers in the hydrohalogenation of this compound. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is key for the synthetic utility of hydrohalogenation.

  • For Markovnikov Addition (formation of 2-halo-1-butene):

    • Ensure Ionic Mechanism: The reaction should proceed via the more stable secondary vinyl carbocation. This is favored in the absence of radical initiators. Ensure your reagents and solvents are free of peroxides and the reaction is protected from UV light, as these can trigger a radical mechanism leading to the anti-Markovnikov product.[10][11]

    • Catalyst Choice: While not always necessary for hydrohalogenation, Lewis acids can sometimes be used to enhance the reaction rate and may influence selectivity.

  • For Anti-Markovnikov Addition (formation of 1-halo-1-butene with HBr):

    • Induce a Radical Mechanism: The addition of peroxides (e.g., benzoyl peroxide) or exposure to UV light in the presence of HBr will promote a radical chain reaction.[12][13][14] In this mechanism, the bromine radical adds first to the terminal carbon to form the more stable secondary radical intermediate, leading to the anti-Markovnikov product.[15][16] This effect is specific to HBr; HCl and HI do not typically give anti-Markovnikov products under these conditions.[15]

Q4: How can I prevent the formation of di-addition byproducts in the hydrohalogenation of this compound?

A4: The initial product of hydrohalogenation is a haloalkene, which can undergo a second addition reaction to form a geminal dihalide. To favor the mono-addition product:

  • Control Stoichiometry: Use only one equivalent of the hydrogen halide (e.g., HBr or HCl).

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting alkyne has been consumed. Lowering the reaction temperature can also help to slow down the second addition, which is generally less favorable than the first.

Data Presentation

Table 1: Comparison of Catalysts for the Hydration of Terminal Alkynes

Catalyst SystemRegioselectivityTypical Product with this compoundAdvantagesDisadvantages
HgSO₄ / H₂SO₄Markovnikov2-Butanone[17][18]Well-established, often high-yielding[3]Highly toxic
Au(I) or Au(III) complexesMarkovnikov2-ButanoneLess toxic than mercury, high efficiency[5]High cost
Pt(II) or Pd(II) complexesMarkovnikov2-ButanoneAlternatives to mercury and gold[5]Can have lower activity than gold
RuCpCl(dppm)Anti-MarkovnikovButanal[6]High selectivity for the aldehyde, good yields[6]Requires specific ligand synthesis
Disiamylborane or 9-BBN followed by H₂O₂/NaOHAnti-MarkovnikovButanal[4][19]Excellent anti-Markovnikov selectivityRequires stoichiometric borane reagent

Experimental Protocols

Protocol 1: Mercury(II)-Catalyzed Hydration of this compound (Markovnikov Addition)

This protocol describes the formation of 2-butanone from this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagent Preparation: In the flask, cautiously add a catalytic amount of HgSO₄ to a solution of dilute H₂SO₄ in water.

  • Reaction Initiation: Cool the solution in an ice bath and begin bubbling this compound gas through the solution, or add liquid this compound dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently heat if necessary to drive the reaction to completion. Monitor the reaction progress by GC.

  • Workup: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 2-butanone.

Protocol 2: Radical-Initiated Anti-Markovnikov Addition of HBr to this compound

This protocol details the synthesis of 1-bromo-1-butene (B1587848) from this compound.

Materials:

  • This compound

  • Hydrogen bromide (HBr)

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous, peroxide-free solvent (e.g., hexane)

  • Round-bottom flask

  • Gas inlet

  • UV lamp (optional)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a gas inlet. The reaction should be protected from light unless a UV lamp is used for initiation.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Reagents: Dissolve this compound in the anhydrous solvent and add a small amount of benzoyl peroxide.

  • Reaction: Cool the mixture (e.g., to 0°C) and slowly bubble HBr gas through the solution. Alternatively, add a solution of HBr in a suitable solvent. If using UV initiation, irradiate the mixture with a UV lamp.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, quench any remaining HBr by washing with a saturated solution of sodium bicarbonate.

  • Purification: Separate the organic layer, wash with water, and dry over a drying agent. Purify the product by distillation.

Protocol 3: Setting up an Inert Atmosphere for Sensitive Reactions

Some catalysts are sensitive to air and moisture, requiring an inert atmosphere.[20][21][22][23]

Materials:

  • Reaction flask and glassware, oven- or flame-dried

  • Rubber septa

  • Inert gas (Nitrogen or Argon) cylinder with a regulator

  • Balloon

  • Needles and tubing

Procedure:

  • Drying Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator, or flame-dry it under vacuum and cool under a stream of inert gas.[20]

  • Assembly: Assemble the glassware while still warm and seal all openings with rubber septa.

  • Gas Source: Fill a balloon with nitrogen or argon from the gas cylinder.[20]

  • Purging: Insert a needle connected to the gas-filled balloon through the septum of the reaction flask. Insert a second "outlet" needle to allow the air inside to be displaced.[20]

  • Maintaining Positive Pressure: After 5-10 minutes of purging, remove the outlet needle. The balloon will maintain a slight positive pressure of the inert gas, preventing air from entering the flask.[20]

Visualizations

Electrophilic_Addition_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 1_Butyne This compound Pi_Complex π-Complex 1_Butyne->Pi_Complex Coordination Electrophile E-Nu Electrophile->Pi_Complex Vinyl_Cation Vinyl Carbocation (Rate-determining) Pi_Complex->Vinyl_Cation Slow Product Addition Product Vinyl_Cation->Product Fast + :Nu⁻ Markovnikov_vs_AntiMarkovnikov cluster_markovnikov Markovnikov Pathway (Ionic) cluster_anti_markovnikov Anti-Markovnikov Pathway (Radical) Start This compound + HBr Markovnikov_Intermediate Secondary Vinyl Carbocation (More Stable) Start->Markovnikov_Intermediate H⁺ addition AntiMarkovnikov_Intermediate Secondary Radical (More Stable) Start->AntiMarkovnikov_Intermediate Br• addition (Peroxides) Markovnikov_Product 2-Bromo-1-butene Markovnikov_Intermediate->Markovnikov_Product + Br⁻ AntiMarkovnikov_Product 1-Bromo-1-butene AntiMarkovnikov_Intermediate->AntiMarkovnikov_Product + HBr Experimental_Workflow_Hydration cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware (flask, condenser) B 2. Add H₂O, H₂SO₄, and HgSO₄ catalyst A->B C 3. Cool to 0°C B->C D 4. Add this compound C->D E 5. Stir at room temp or heat gently D->E F 6. Monitor by TLC/GC E->F G 7. Quench and extract with organic solvent F->G H 8. Wash and dry organic layer G->H I 9. Purify by distillation H->I

References

Technical Support Center: Kinetic Studies of 1-Butyne Oxidation and Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic studies of 1-butyne oxidation and pyrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental techniques used to study this compound kinetics?

A1: The primary experimental techniques include shock tubes, rapid compression machines (RCMs), and flow reactors.[1][2] Shock tubes and RCMs are typically used for high-temperature ignition delay time measurements, while flow reactors are often employed for pyrolysis studies and species concentration analysis at lower to intermediate temperatures.[2][3]

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound is a flammable and reactive gas. Key safety precautions include:

  • Ensuring proper ventilation to prevent the accumulation of flammable mixtures.

  • Using leak-proof gas handling systems.

  • Grounding all equipment to prevent static discharge.

  • Keeping ignition sources away from the experimental setup.

  • Having appropriate fire suppression equipment readily available.

Q3: What are the major products observed in this compound pyrolysis?

A3: The primary products of this compound pyrolysis include propargyl radicals, which are crucial in the formation of aromatic hydrocarbons and soot.[1][4][5] Other significant products can include 1,3-butadiene.[3]

Q4: How does pressure affect the pyrolysis and oxidation of this compound?

A4: Pressure significantly influences both pyrolysis and oxidation kinetics. In pyrolysis, higher pressures can lead to an increased production of heavier molecules.[6] For oxidation, ignition delay times are strongly dependent on pressure, with higher pressures generally leading to shorter ignition delays.[1][5]

Troubleshooting Guides

Shock Tube Experiments

Problem: Inconsistent or non-ideal shock wave behavior.

  • Possible Cause 1: Diaphragm rupture issues. The way the diaphragm ruptures can affect the shock wave quality.

    • Solution: Ensure the diaphragm is properly scored for a clean and rapid opening. Experiment with different diaphragm materials and thicknesses to achieve consistent rupture pressures.

  • Possible Cause 2: Boundary layer effects. Viscous effects at the shock tube walls can lead to pressure non-idealities behind the reflected shock.[7]

    • Solution: Employ larger diameter shock tubes to minimize the surface-area-to-volume ratio.[7] Driver inserts can also be used to counteract the pressure rise caused by the boundary layer.[7]

  • Possible Cause 3: Driver and driven gas interface. The interaction between the driver gas and the test gas at the contact surface can influence the test conditions.[8]

    • Solution: Use a driver gas that is much lighter than the driven gas (e.g., helium for a mixture containing this compound in argon) to minimize interactions between the reflected shock and the contact surface.[7]

Problem: Difficulty in achieving desired test temperatures and pressures.

  • Possible Cause 1: Incorrect driver gas composition or pressure. The properties of the driver gas determine the strength of the shock wave.

    • Solution: Adjust the driver gas pressure and composition. Using a lighter driver gas like helium will produce stronger shocks. Adding a heavier gas to the driver can slow down the expansion wave, extending the test time.[9]

  • Possible Cause 2: Leaks in the shock tube. Leaks in the driven or driver sections will prevent the desired pressure differential from being reached.

    • Solution: Perform regular leak checks of the entire shock tube assembly using a vacuum pump and pressure gauge.

Flow Reactor Experiments

Problem: Poor reproducibility of species concentration measurements.

  • Possible Cause 1: Temperature fluctuations in the reactor. Inconsistent temperature profiles will lead to variations in reaction rates.

    • Solution: Ensure the furnace controlling the reactor temperature has a stable and uniform temperature profile. Use multiple thermocouples along the reactor to monitor the temperature distribution.

  • Possible Cause 2: Variations in residence time. Fluctuations in flow rates will alter the time the gas mixture spends in the reactor.

    • Solution: Use high-precision mass flow controllers to maintain constant and accurate flow rates of all gases.

  • Possible Cause 3: Inefficient mixing of reactants. Incomplete mixing can lead to localized variations in concentration and reaction rates.

    • Solution: Use an appropriate mixing section before the reactor entrance to ensure a homogeneous mixture.

Experimental Protocols

Shock Tube Ignition Delay Time Measurement

This protocol outlines the general steps for measuring the ignition delay time of a this compound/oxidizer mixture in a shock tube.

  • Mixture Preparation: Prepare the desired gas mixture of this compound, oxidizer (e.g., 'air' - O₂/N₂), and a diluent (e.g., Argon) in a mixing tank. Allow sufficient time for the gases to become fully homogeneous.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling the Driven Section: Introduce the prepared gas mixture into the driven section to a specific initial pressure.

  • Pressurizing the Driver Section: Fill the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.

  • Data Acquisition: The shock wave generated upon diaphragm rupture travels down the tube, reflects off the end wall, and heats and compresses the test gas.[9] High-speed pressure transducers and optical diagnostics (e.g., chemiluminescence detectors) near the end wall record the pressure and light emission profiles.

  • Ignition Delay Time Determination: The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of a rapid pressure rise or a sharp increase in light emission, indicating ignition.

Flow Reactor Pyrolysis Study

This protocol describes a typical procedure for studying the pyrolysis of this compound in a flow reactor.

  • System Preparation: Bring the tubular flow reactor to the desired pyrolysis temperature using a furnace.

  • Gas Flow: Establish a steady flow of an inert carrier gas (e.g., nitrogen or argon) through the reactor using mass flow controllers.

  • Reactant Introduction: Introduce a known concentration of this compound into the carrier gas stream.

  • Sampling: After the reaction has reached a steady state, extract a sample of the product gas mixture from the reactor outlet.

  • Product Analysis: Analyze the composition of the sampled gas using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pyrolysis products.

  • Varying Parameters: Repeat the experiment at different temperatures and residence times (by adjusting the flow rate) to study their effects on the product distribution.

Data Presentation

Table 1: Ignition Delay Times for this compound/'Air' Mixtures
Pressure (bar)Equivalence Ratio (Φ)Temperature Range (K)
10.5, 1.0, 2.0680 - 1580
100.5, 1.0, 2.0680 - 1580
300.5, 1.0, 2.0680 - 1580
500.5, 1.0, 2.0680 - 1580

Data sourced from experimental studies using rapid compression machines and shock tubes.[1][5]

Table 2: Experimental Conditions for this compound Pyrolysis
Pressure (bar)Temperature Range (K)Diluent
21000 - 1600Argon

Data from single-pulse shock tube experiments.[1][5]

Visualizations

Experimental_Workflow_Shock_Tube cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Prep_Mixture Prepare this compound/ Oxidizer/Diluent Mixture Fill_Driven Fill Driven Section Prep_Mixture->Fill_Driven Evacuate_Driven Evacuate Driven Section Evacuate_Driven->Fill_Driven Pressurize_Driver Pressurize Driver Section Fill_Driven->Pressurize_Driver Diaphragm_Rupture Diaphragm Rupture Pressurize_Driver->Diaphragm_Rupture Shock_Propagation Shock Propagation & Reflection Diaphragm_Rupture->Shock_Propagation Record_Data Record Pressure & Chemiluminescence Shock_Propagation->Record_Data Determine_IDT Determine Ignition Delay Time (IDT) Record_Data->Determine_IDT

Caption: Workflow for Shock Tube Ignition Delay Time Measurement.

Pyrolysis_Flow_Reactor_Workflow cluster_setup System Setup cluster_reaction Reaction cluster_analysis Analysis Heat_Reactor Heat Flow Reactor to Target Temperature Flow_Inert Establish Inert Carrier Gas Flow Heat_Reactor->Flow_Inert Introduce_Butyne Introduce this compound Flow_Inert->Introduce_Butyne Steady_State Achieve Steady State Introduce_Butyne->Steady_State Sample_Products Sample Product Gas Steady_State->Sample_Products Analyze_GCMS Analyze with GC-MS Sample_Products->Analyze_GCMS Vary_Params Vary Temperature/ Residence Time Analyze_GCMS->Vary_Params Vary_Params->Heat_Reactor Repeat

Caption: Workflow for Flow Reactor Pyrolysis Study.

Logical_Relationship_Troubleshooting Inconsistent_Shocks Inconsistent Shock Behavior Diaphragm_Issues Diaphragm Rupture Issues Inconsistent_Shocks->Diaphragm_Issues Caused by Boundary_Layer Boundary Layer Effects Inconsistent_Shocks->Boundary_Layer Caused by Gas_Interface Driver/Driven Gas Interface Inconsistent_Shocks->Gas_Interface Caused by Proper_Scoring Proper Diaphragm Scoring Diaphragm_Issues->Proper_Scoring Solved by Large_Diameter Use Larger Diameter Tube Boundary_Layer->Large_Diameter Mitigated by Driver_Inserts Use Driver Inserts Boundary_Layer->Driver_Inserts Mitigated by Light_Driver_Gas Use Light Driver Gas Gas_Interface->Light_Driver_Gas Minimized by

Caption: Troubleshooting Logic for Inconsistent Shock Behavior.

References

Technical Support Center: Controlling Regioselectivity in the Hydration of 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the regioselectivity of the hydration of 1-butyne. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the regioselectivity of this compound hydration?

A1: The two primary methods for controlling regioselectivity are oxymercuration-demercuration, which yields the Markovnikov product (2-butanone), and hydroboration-oxidation, which results in the anti-Markovnikov product (butanal).[1][2][3]

Q2: How do I favor the formation of 2-butanone (B6335102) from this compound?

A2: To favor the formation of 2-butanone, you should use the oxymercuration-demercuration reaction. This reaction is typically carried out using mercury(II) sulfate (B86663) (HgSO₄) as a catalyst in aqueous sulfuric acid (H₂SO₄).[1][4][5] This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.[1][4][5]

Q3: How do I selectively synthesize butanal from this compound?

A3: The synthesis of butanal from this compound is achieved through hydroboration-oxidation.[2][6][7] This reaction follows anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon. To achieve high selectivity and prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is recommended.[2][6][7][8]

Q4: What is the role of the bulky borane in the hydroboration of this compound?

A4: A bulky borane reagent, like 9-BBN or disiamylborane, is crucial for two reasons. First, it increases the regioselectivity of the anti-Markovnikov addition due to steric hindrance.[6][7][8] Second, it prevents a second hydroboration reaction from occurring on the initially formed vinylborane (B8500763), which would lead to undesired byproducts.[6][9]

Q5: Are there any safety concerns with these reactions?

A5: Yes. Oxymercuration-demercuration involves the use of mercury compounds, which are highly toxic.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. All mercury-containing waste must be disposed of according to institutional protocols. Borane reagents used in hydroboration are flammable and reactive towards moisture and should be handled under an inert atmosphere.[10]

Troubleshooting Guides

Oxymercuration-Demercuration (for 2-Butanone)
Issue Possible Cause Solution
Low or no yield of 2-butanone Inactive catalyst.Ensure the mercury(II) sulfate is of good quality and has been stored properly.
Incomplete reaction.The reaction may be sluggish. Gentle heating can help to accelerate the reaction. Monitor the reaction by TLC or GC to determine completion.
Loss of volatile product.2-butanone is volatile. Ensure your workup and isolation procedures (e.g., distillation) are performed with care to minimize loss. Use a cooled receiving flask during distillation.
Formation of side products Acid-sensitive starting material or product.If your substrate has acid-sensitive functional groups, consider alternative methods. The ketone product can also be acid-sensitive and may undergo side reactions like aldol (B89426) condensation if not handled properly.
Hydroboration-Oxidation (for Butanal)
Issue Possible Cause Solution
Low yield of butanal Borane reagent quenched.Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as boranes react with moisture. Use anhydrous solvents.
Incomplete oxidation.Ensure an adequate amount of oxidizing agent (hydrogen peroxide) and base (sodium hydroxide) are used. The oxidation step can be exothermic; add reagents slowly and with cooling to maintain control.
Over-oxidation of the aldehyde.While not typically an issue with H₂O₂ workup, ensure the reaction is worked up promptly after completion to avoid potential side reactions.
Poor regioselectivity (presence of 2-butanone) Borane reagent is not bulky enough.Use a sterically hindered borane like 9-BBN or disiamylborane for optimal anti-Markovnikov selectivity.[6][7][8]
Double hydroboration.The use of a bulky, dialkylborane (R₂BH) like 9-BBN or disiamylborane is essential to prevent a second addition of borane to the vinylborane intermediate.[6][9]

Data Presentation: Regioselectivity in the Hydration of Terminal Alkynes

Reaction Reagents Product Regioselectivity (Product Ratio)
Oxymercuration-Demercuration1) HgSO₄, H₂SO₄, H₂O2-Butanone (Markovnikov)>95% Markovnikov product is typically observed.
Hydroboration-Oxidation1) 9-BBN, THFButanal (anti-Markovnikov)High anti-Markovnikov selectivity. For a similar terminal alkyne (1-hexyne), a regioselectivity of approximately 9:1 (anti-Markovnikov:Markovnikov) has been reported.[6]
Hydroboration-Oxidation1) Disiamylborane, THFButanal (anti-Markovnikov)High anti-Markovnikov selectivity due to the steric bulk of the reagent.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Butanone from this compound via Oxymercuration-Demercuration
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Reagent Addition : Carefully add a catalytic amount of mercury(II) sulfate (HgSO₄) followed by the dropwise addition of concentrated sulfuric acid (H₂SO₄).

  • Reaction : Stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by washing the organic layer with a saturated sodium bicarbonate solution and then brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation. The crude product can be further purified by fractional distillation to obtain pure 2-butanone.

Protocol 2: Synthesis of Butanal from this compound via Hydroboration-Oxidation
  • Hydroboration :

    • Reaction Setup : In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

    • Reagent Addition : Cool the flask to 0 °C in an ice bath. Add a solution of 9-BBN (0.5 M in THF) dropwise to the stirred solution of this compound.

    • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the specified time (e.g., 1-2 hours) to ensure the complete formation of the vinylborane.

  • Oxidation :

    • Reagent Addition : Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution : This oxidation is exothermic.

    • Reaction : Stir the mixture vigorously at room temperature for a few hours until the oxidation is complete.

  • Workup :

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

  • Purification :

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent by distillation.

    • The crude butanal can be purified by distillation.

Visualizations

Hydration_Pathways cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway This compound This compound Enol_Intermediate_M Enol_Intermediate_M This compound->Enol_Intermediate_M HgSO4, H2SO4, H2O Vinylborane Vinylborane This compound->Vinylborane 1. 9-BBN 2-Butanone 2-Butanone Enol_Intermediate_M->2-Butanone Tautomerization Enol_Intermediate_AM Enol_Intermediate_AM Vinylborane->Enol_Intermediate_AM 2. H2O2, NaOH Butanal Butanal Enol_Intermediate_AM->Butanal Tautomerization

Caption: Reaction pathways for the selective hydration of this compound.

Troubleshooting_Logic cluster_butanone 2-Butanone Issues cluster_butanal Butanal Issues Start Start Desired_Product Desired Product? Start->Desired_Product Check_Yield Low Yield? Desired_Product->Check_Yield 2-Butanone Desired_Product->Check_Yield Butanal Check_Purity Impure Product? Check_Yield->Check_Purity No Inactive_Catalyst Check catalyst activity Check_Yield->Inactive_Catalyst Yes (2-Butanone) Incomplete_Reaction Increase reaction time/temp Check_Yield->Incomplete_Reaction Yes (2-Butanone) Reagent_Quenched Ensure anhydrous conditions Check_Yield->Reagent_Quenched Yes (Butanal) Incomplete_Oxidation Check oxidant/base stoichiometry Check_Yield->Incomplete_Oxidation Yes (Butanal) Wrong_Regioisomer Use bulky borane (9-BBN) Check_Purity->Wrong_Regioisomer Yes (Butanal)

Caption: Troubleshooting workflow for this compound hydration experiments.

References

Managing the Flammability Hazards of 1-Butyne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the hazards associated with 1-Butyne, an extremely flammable gas. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary flammability hazards of this compound?

A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1][2][3] Its vapors are heavier than air and can travel along the ground to a distant ignition source, causing a flashback.[4] The gas is stored under pressure and may explode if heated.[1]

Q2: I suspect a this compound leak in my lab. What is the immediate course of action?

A2: If you suspect a leak, immediately evacuate all personnel from the danger area.[2] If it is safe to do so, eliminate all ignition sources, such as open flames, sparks, and hot surfaces.[2][5] Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[3][6] Ventilate the area and move the leaking container to a well-ventilated space if possible.[1][3]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: When handling this compound, it is crucial to use appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical goggles or safety glasses and a face shield.[1]

  • Hand Protection: Protective gloves.[1] For handling the liquefied gas, use cold-insulating gloves.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

Q4: How should this compound cylinders be stored?

A4: this compound cylinders must be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Protect them from sunlight and do not expose them to temperatures exceeding 50°C (122°F).[1] Cylinders should be stored upright and securely chained to prevent them from falling.[1]

Q5: In the event of a fire involving a this compound cylinder, what is the correct firefighting procedure?

A5: In case of a fire, evacuate the area immediately.[1] If a cylinder is involved, fight the fire remotely due to the risk of explosion.[1] Use water spray or fog to cool exposed containers.[1] Suitable extinguishing media include alcohol-resistant foam, carbon dioxide, and dry powder.[1] Do not extinguish a leaking gas fire unless the leak can be stopped safely.[3][6]

Q6: What are the first-aid measures for exposure to this compound?

A6:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: Contact with the liquefied gas can cause frostbite.[1] Immediately warm the affected area with lukewarm water (not to exceed 105°F or 41°C).[2][6] Do not rub the affected area. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C4H6[7]
Molecular Weight 54.09 g/mol [7]
Boiling Point 8 °C (46.4 °F)[7]
Melting Point -126 °C (-194.8 °F)[7]
Flash Point -61 °C (-77.8 °F)[7]
Lower Explosive Limit (LEL) 1.6% by volume in air[6]
Upper Explosive Limit (UEL) 10% by volume in air[6]
Autoignition Temperature 385 °C (725 °F)[6]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound Gas

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a fume hood.

    • Verify that a calibrated gas leak detector is present and functional.

    • Remove all potential ignition sources from the vicinity.

    • Don the required personal protective equipment (PPE): safety glasses with side shields, flame-retardant lab coat, and appropriate gloves.

  • Cylinder Inspection and Connection:

    • Visually inspect the this compound cylinder for any signs of damage or leaks.

    • Ensure the cylinder is securely fastened in an upright position.

    • Use a regulator and tubing specifically designed for flammable gases.

    • Connect the regulator to the cylinder valve, ensuring a tight seal. Use only non-sparking tools for this purpose.[1]

  • Dispensing:

    • Slowly open the main cylinder valve.

    • Adjust the regulator to the desired delivery pressure.

    • Monitor for any audible or visible leaks. If a leak is detected, immediately close the cylinder valve and address the leak before proceeding.

    • Once the desired amount of gas is dispensed, close the cylinder valve first, then the regulator valve.

Protocol 2: Emergency Shutdown Procedure

  • Immediate Action:

    • In the event of a significant leak, fire, or other emergency, immediately close the main cylinder valve if it is safe to do so.

    • Activate the laboratory's emergency shutdown system, if available.

  • Evacuation and Notification:

    • Evacuate all personnel from the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • If there is a fire, activate the nearest fire alarm.

  • First Response (Trained Personnel Only):

    • Only trained personnel should attempt to address the emergency.

    • For a small fire not involving the cylinder, use a dry chemical or carbon dioxide fire extinguisher.

    • For a leaking gas fire, do not extinguish the flame unless the gas flow can be stopped.[3][6]

Visual Workflow

Hazard_Management_Workflow start Start: Experiment with this compound check_ventilation Is ventilation adequate? start->check_ventilation ppe_check Is appropriate PPE worn? check_ventilation->ppe_check Yes stop_work Stop work and re-evaluate check_ventilation->stop_work No leak_check Gas leak detected? ppe_check->leak_check Yes ppe_check->stop_work No proceed Proceed with experiment leak_check->proceed No secure_area Secure the area and stop the leak (if safe) leak_check->secure_area Yes proceed->start Continue Monitoring evacuate Evacuate and notify safety personnel secure_area->evacuate

Caption: A workflow for managing hazards during experiments with this compound.

References

Technical Support Center: Overcoming Challenges in 1-Butyne Volatility During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling volatile compounds, with a special focus on 1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for minimizing product loss during experimental workups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so volatile and challenging to handle?

A1: this compound is extremely volatile due to its low molecular weight (54.09 g/mol ) and a very low boiling point of approximately 8.1°C (46.6°F)[1]. This means that at or even slightly above standard laboratory room temperature, this compound exists as a gas. Its high vapor pressure contributes to significant evaporative losses if not handled in a properly sealed and cooled apparatus.

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns are its extreme flammability and the potential for the formation of explosive acetylides with certain metals (like copper, silver, and mercury). As a gas at room temperature, it can form explosive mixtures with air[2]. It is crucial to work in a well-ventilated fume hood, away from ignition sources, and to use equipment free of incompatible metals.

Q3: How can I minimize the loss of this compound during solvent removal?

A3: Standard rotary evaporation is often unsuitable for removing solvents from reaction mixtures containing volatile products like this compound derivatives. The combination of reduced pressure and heat will likely result in the co-evaporation and loss of your product. Alternative methods include:

  • Low-Pressure Distillation at Low Temperature: Carefully distill the solvent at a reduced pressure while maintaining the collection flask at a very low temperature (e.g., in a dry ice/acetone bath).

  • Use of a High-Boiling Point Solvent: If the reaction chemistry allows, using a solvent with a significantly higher boiling point than your product can facilitate easier removal of a lower-boiling point extraction solvent.

  • In-situ Analysis: If possible, analyze the product directly in the reaction mixture via techniques like NMR by taking an aliquot and adding a deuterated solvent.

Q4: My NMR analysis shows a low yield of my this compound derivative after workup. What are the likely causes?

A4: Low yields after working up reactions with volatile products like this compound derivatives are common and can often be attributed to:

  • Loss during Quenching: If the quenching procedure is exothermic, it can heat the reaction mixture and cause the volatile product to evaporate.

  • Loss during Extraction: Inefficient phase separation or venting the separatory funnel too aggressively can lead to the loss of your gaseous product.

  • Loss during Solvent Removal: As mentioned in Q3, using a standard rotary evaporator is a primary cause of product loss.

  • Incomplete Reaction: Ensure your reaction has gone to completion before initiating the workup.

Troubleshooting Guides

Issue: Significant Product Loss Detected After Workup

This guide provides a systematic approach to identifying and mitigating the loss of volatile this compound and its derivatives during the workup process.

Potential Cause Troubleshooting Step Recommended Action
Evaporation during Quenching Monitor the temperature of the reaction mixture during the quench.Perform the quench at a low temperature (e.g., -78°C to 0°C) by adding the quenching agent slowly and dropwise to a cooled reaction vessel.
Loss from Separatory Funnel Observe for any gas evolution or pressure buildup during extraction.Vent the separatory funnel carefully and infrequently. Avoid vigorous shaking; instead, use gentle inversions to mix the layers. Ensure all seals are tight.
Co-evaporation with Solvent Analyze the distillate from your solvent removal step (if collected) for the presence of your product.Avoid using a rotary evaporator. Opt for low-temperature, reduced-pressure distillation or use a higher boiling point solvent for the reaction that allows for selective removal of the extraction solvent.
Product Adherence to Glassware Rinse all glassware that came into contact with the product with fresh, cold solvent and combine the rinses.Always rinse the reaction flask, separatory funnel, and any transfer pipettes with the extraction solvent to recover any adsorbed product.
Formation of Aerosols Observe for the formation of a fine mist or "smoke" when venting or transferring the organic layer.Minimize the headspace in your vessels and transfer liquids via cannula where possible to reduce aerosol formation.

Data Presentation

Table 1: Boiling Points of this compound and Common Laboratory Solvents

This table illustrates the challenge of separating this compound from common solvents by distillation.

CompoundBoiling Point (°C)
This compound 8.1
Pentane36.1
Diethyl Ether34.6
Dichloromethane (DCM)39.8
Acetone56.3
Hexane68.7
Ethyl Acetate77.1
Tetrahydrofuran (B95107) (THF)66.0
Acetonitrile81.6
Toluene110.6

Data sourced from publicly available chemical property databases.[1][3][4][5]

Experimental Protocols

Protocol 1: Deprotonation of this compound and In-Situ Quenching with an Electrophile

This protocol details a procedure for the deprotonation of this compound with n-butyllithium (n-BuLi) and subsequent reaction with an electrophile, with specific steps to minimize the loss of the volatile starting material and product.

Materials:

  • This compound (condensed and weighed at low temperature)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., a primary alkyl halide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition of this compound:

    • In a separate, pre-weighed, and cooled flask, condense a known amount of this compound gas.

    • Dissolve the condensed this compound in cold, anhydrous THF.

    • Using a pre-cooled cannula, transfer the this compound/THF solution to the reaction flask under a positive pressure of inert gas.

  • Deprotonation:

    • Slowly add n-BuLi dropwise to the stirred this compound solution at -78°C.

    • Monitor the reaction progress by observing the evolution of butane (B89635) gas (if a bubbler is used).

    • Stir the reaction mixture at -78°C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Electrophilic Quench:

    • Slowly add the electrophile to the lithium acetylide solution at -78°C.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.

  • Low-Temperature Workup:

    • Cool the reaction mixture back down to -10°C.

    • Slowly and dropwise, quench the reaction with pre-chilled saturated aqueous NH₄Cl solution. Maintain the internal temperature below 0°C.

    • Allow the mixture to warm to room temperature.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice with cold diethyl ether.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Filter the drying agent.

    • For solvent removal, set up a simple distillation apparatus with the receiving flask cooled in a dry ice/acetone bath to trap the volatile product. Do not use a rotary evaporator.

  • Analysis:

    • Prepare an NMR sample of the collected product in a deuterated solvent.

Visualizations

experimental_workflow setup 1. Reaction Setup (-78°C, Inert Atmosphere) add_butyne 2. Add this compound/THF Solution setup->add_butyne deprotonation 3. Deprotonation with n-BuLi (-78°C) add_butyne->deprotonation quench 4. Electrophilic Quench (-78°C to 0°C) deprotonation->quench workup 5. Low-Temperature Workup (Quench with cold aq. NH4Cl) quench->workup extraction 6. Extraction (Cold Diethyl Ether) workup->extraction drying 7. Drying and Solvent Removal (Distillation into cold trap) extraction->drying analysis 8. Product Analysis (NMR) drying->analysis

Caption: Experimental workflow for this compound deprotonation and quench.

troubleshooting_logic start Low Product Yield check_quench Was the quench performed at low temperature? start->check_quench check_extraction Were gentle extractions used? check_quench->check_extraction Yes solution_quench Implement low-temperature quenching. check_quench->solution_quench No check_solvent_removal Was a rotary evaporator used? check_extraction->check_solvent_removal Yes solution_extraction Use gentle inversions instead of vigorous shaking. check_extraction->solution_extraction No solution_solvent Use low-temp distillation instead of rotovap. check_solvent_removal->solution_solvent Yes end Improved Yield check_solvent_removal->end No solution_quench->end solution_extraction->end solution_solvent->end

Caption: Troubleshooting logic for low yield in volatile product synthesis.

References

Validation & Comparative

A Comparative Guide to Experimental Methods for Distinguishing 1-Butyne and 2-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate identification of structural isomers is a critical step. 1-Butyne and 2-Butyne, both isomers with the molecular formula C₄H₆, exhibit different chemical and physical properties due to the position of their carbon-carbon triple bond. This compound is a terminal alkyne, possessing an acidic hydrogen atom on an sp-hybridized carbon, whereas 2-Butyne is an internal alkyne and lacks this feature. This fundamental structural difference forms the basis for the various experimental methods used to distinguish them.

This guide provides an objective comparison of common chemical and spectroscopic methods for differentiating between this compound and 2-Butyne, complete with experimental data and detailed protocols.

Comparison of Distinguishing Methods

The primary methods to differentiate this compound from 2-Butyne exploit the unique reactivity of the terminal alkyne or the distinct signatures they produce in spectroscopic analyses.

Quantitative Data Summary

The following table summarizes the expected quantitative results from the key distinguishing experiments.

Method This compound (Terminal Alkyne) 2-Butyne (Internal Alkyne) Distinguishing Feature
Tollens' Test White precipitate (Silver Butynide) forms.[1][2]No reaction.[1][3]Formation of a precipitate.[1]
Ammoniacal CuCl Test Red-brown precipitate (Copper(I) Butynide) forms.[4][5]No reaction.[4][6]Formation of a precipitate.[4]
IR Spectroscopy Strong, sharp peak at ~3300 cm⁻¹ (≡C-H stretch).[7][8] Peak at ~2120 cm⁻¹ (C≡C stretch).No peak at ~3300 cm⁻¹.[7][9] C≡C stretch is weak or absent due to symmetry.[9]Presence of a strong ≡C-H stretch peak around 3300 cm⁻¹.[8][9]
¹H NMR Spectroscopy 3 distinct signals. Acetylenic proton (≡C-H) appears around δ 1.9 ppm.1 singlet signal for 6 equivalent methyl protons.[10]Number of signals and presence of the acetylenic proton signal.[10]
¹³C NMR Spectroscopy 4 distinct signals.[11]2 distinct signals due to symmetry.[11][12]Number of unique carbon signals.[11]
Boiling Point 8.1 °C27 °CSignificant difference in boiling points.[13]

Experimental Protocols

Detailed methodologies for the most effective chemical and spectroscopic tests are provided below.

Chemical Test Protocols

The reactivity of the acidic terminal hydrogen in this compound is the basis for simple and effective wet chemistry tests.

1. Tollens' Test (Ammoniacal Silver Nitrate)

This test identifies terminal alkynes, which react with Tollens' reagent to form a precipitate of silver acetylide.[1][14] Internal alkynes do not react.[3]

  • Protocol:

    • Prepare Tollens' Reagent: To 2 mL of a 5% silver nitrate (B79036) (AgNO₃) solution in a clean test tube, add one drop of 10% sodium hydroxide (B78521) (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form. Add 2% ammonia (B1221849) (NH₃) solution dropwise, with shaking, until the brown precipitate just dissolves. This forms the [Ag(NH₃)₂]⁺ complex.

    • Reaction: Bubble a small amount of the sample gas (or add a few drops of the liquefied sample) through the freshly prepared Tollens' reagent.

    • Observation: The formation of a white or grey precipitate of silver butynide indicates the presence of this compound.[1][2] 2-Butyne will produce no observable reaction.[1]

2. Ammoniacal Cuprous Chloride Test

Similar to the Tollens' test, this method relies on the acidic proton of a terminal alkyne to form a precipitate, in this case, a copper(I) acetylide.[4]

  • Protocol:

    • Prepare the Reagent: Dissolve 1 g of cuprous chloride (CuCl) in 5 mL of concentrated ammonium (B1175870) hydroxide (NH₄OH).

    • Reaction: Bubble the sample gas (or add a few drops of the liquefied sample) through the ammoniacal cuprous chloride solution.

    • Observation: this compound will produce a red-brown precipitate of copper(I) butynide immediately.[4][5][15] 2-Butyne will show no reaction.[4]

Caption: Reactivity difference between this compound and 2-Butyne with metal complexes.

Spectroscopic Method Protocols

Spectroscopic methods provide definitive structural information, allowing for unambiguous identification.

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their absorption of infrared radiation. The key is to look for the absorption corresponding to the terminal ≡C-H bond.

  • Protocol:

    • Sample Preparation: Obtain a sample of the butyne isomer, either in a gas cell for gaseous samples or as a thin film between salt plates (NaCl or KBr) for liquid samples.

    • Data Acquisition: Place the sample in an IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Analysis:

      • This compound: The spectrum will show a characteristic strong and sharp absorption band around 3300 cm⁻¹, which corresponds to the ≡C-H bond stretch.[7][8] A weaker C≡C triple bond stretch will appear around 2120 cm⁻¹.

      • 2-Butyne: The spectrum will be missing the sharp peak at 3300 cm⁻¹.[9] Due to the molecule's symmetry, the C≡C stretch around 2100-2260 cm⁻¹ will be very weak or completely absent (IR-inactive) because the vibration causes no change in the molecular dipole moment.[8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments in a molecule, respectively.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the butyne isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Place the tube in an NMR spectrometer and acquire the ¹H and ¹³C spectra.

    • Analysis:

      • ¹H NMR: The spectrum of this compound will display three distinct sets of signals corresponding to its three unique proton environments (CH₃, CH₂, and ≡C-H). In contrast, 2-Butyne is a symmetrical molecule and will show only one sharp singlet in its ¹H NMR spectrum, representing all six equivalent methyl protons.[10]

      • ¹³C NMR: The spectrum of this compound will show four signals for its four non-equivalent carbon atoms.[11] The spectrum of 2-Butyne will only show two signals due to its symmetry: one for the two equivalent methyl carbons and one for the two equivalent sp-hybridized carbons.[11][12]

Spectroscopic_Workflow cluster_ir IR Analysis cluster_nmr NMR Analysis start Butyne Isomer Sample ir_spec Acquire IR Spectrum start->ir_spec nmr_spec Acquire NMR Spectrum start->nmr_spec ir_decision Peak at ~3300 cm⁻¹? ir_spec->ir_decision nmr_decision ¹H: 1 Signal? ¹³C: 2 Signals? nmr_spec->nmr_decision ir_1_butyne Result: this compound ir_decision->ir_1_butyne Yes ir_2_butyne Result: 2-Butyne ir_decision->ir_2_butyne No nmr_1_butyne Result: this compound nmr_decision->nmr_1_butyne No (¹H: 3 Signals, ¹³C: 4 Signals) nmr_2_butyne Result: 2-Butyne nmr_decision->nmr_2_butyne Yes

Caption: Workflow for distinguishing butyne isomers using spectroscopic methods.

Conclusion

Both chemical and spectroscopic methods can reliably distinguish between this compound and 2-Butyne.

  • Chemical tests using Tollens' reagent or ammoniacal cuprous chloride are rapid, simple, and require minimal instrumentation, making them ideal for quick qualitative identification.[2]

  • Spectroscopic methods , particularly IR and NMR, provide unambiguous structural proof. IR spectroscopy offers a fast and definitive answer by checking for the presence or absence of the terminal ≡C-H stretch.[7] ¹H and ¹³C NMR provide the most detailed structural information, clearly differentiating the isomers based on their molecular symmetry and the number of unique proton and carbon environments.[10][11]

The choice of method will depend on the available equipment, the required level of certainty, and the sample quantity. For definitive structural assignment in a research or development setting, spectroscopic methods are superior.

References

Differentiating Butyne Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Isomers, such as 1-butyne and 2-butyne (B1218202), possess the same molecular formula (C4H6) but differ in the location of their carbon-carbon triple bond. This subtle structural variance leads to distinct spectroscopic signatures. This guide provides a detailed comparison of this compound and 2-butyne using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), complete with experimental data and protocols to aid in their differentiation.

Spectroscopic Data Summary

The key to distinguishing between this compound and 2-butyne lies in how their structural differences manifest in various spectroscopic techniques. Due to its terminal alkyne, this compound exhibits unique signals that are absent in the symmetrical, internal alkyne structure of 2-butyne.

Spectroscopic TechniqueThis compound2-Butyne
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch)~2120 cm⁻¹ (weak, C≡C stretch)No signal around 3300 cm⁻¹~2200 cm⁻¹ (very weak or absent, C≡C stretch)
¹H NMR Spectroscopy Three distinct signals:~1.95 ppm (t, 1H, ≡C-H)~2.15 ppm (tq, 2H, -CH₂-)~1.10 ppm (t, 3H, -CH₃)One signal:~1.75 ppm (s, 6H, -CH₃)
¹³C NMR Spectroscopy Four distinct signals:~85 ppm (C-1)~68 ppm (C-2)~20 ppm (C-3)~13 ppm (C-4)Two distinct signals:~74 ppm (alkynyl C)~3 ppm (methyl C)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 54Base Peak: m/z 39 ([C₃H₃]⁺)Other Fragments: m/z 53, 27Molecular Ion (M⁺): m/z 54Base Peak: m/z 54 (M⁺)Other Fragments: m/z 39, 27

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence or absence of the terminal ≡C-H bond.

Methodology:

  • Sample Preparation: As butyne is a gas at room temperature, the analysis is best performed using a gas cell. Purge the gas cell with an inert gas (e.g., nitrogen) to remove any atmospheric impurities. Introduce the gaseous butyne isomer into the cell to an appropriate pressure.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty (or nitrogen-filled) gas cell. Then, acquire the spectrum of the butyne isomer. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Examine the region around 3300 cm⁻¹ for a strong, sharp absorption band indicative of the ≡C-H stretch of a terminal alkyne.[1][2] Also, inspect the 2300-2100 cm⁻¹ region for the C≡C stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number of unique proton and carbon environments and their connectivities.

Methodology:

  • Sample Preparation:

    • Carefully condense a small amount of the gaseous butyne isomer into a cooled NMR tube containing a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A typical concentration is 5-25 mg of the analyte in 0.5-0.7 mL of solvent.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters on a 400 MHz spectrometer: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 100 MHz spectrometer: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Analysis:

    • For ¹H NMR, analyze the number of signals, their chemical shifts (ppm), integration (proton ratio), and multiplicity (splitting pattern).

    • For ¹³C NMR, analyze the number of signals and their chemical shifts to determine the number of unique carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce the gaseous butyne isomer into the mass spectrometer via a gas inlet system or by injecting a solution of the isomer in a volatile solvent into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the m/z values and relative intensities of the fragment ions to deduce the structure.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for differentiating butyne isomers and the logical connection between their structures and spectroscopic data.

experimental_workflow Experimental Workflow for Butyne Isomer Differentiation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Butyne_Isomer Butyne Isomer (this compound or 2-butyne) IR IR Spectroscopy Butyne_Isomer->IR NMR NMR Spectroscopy (¹H and ¹³C) Butyne_Isomer->NMR MS Mass Spectrometry Butyne_Isomer->MS IR_Data Analyze for ≡C-H stretch (~3300 cm⁻¹) IR->IR_Data NMR_Data Analyze number of signals, chemical shifts, and splitting NMR->NMR_Data MS_Data Analyze molecular ion and fragmentation pattern MS->MS_Data Differentiation Structural Differentiation IR_Data->Differentiation NMR_Data->Differentiation MS_Data->Differentiation

Caption: A flowchart of the experimental process for differentiating butyne isomers.

logical_relationship Structure-Spectra Correlation for Butyne Isomers cluster_structures Isomeric Structures cluster_ir IR Spectra cluster_nmr NMR Spectra cluster_ms Mass Spectra Butyne_1 This compound (Terminal Alkyne) IR_1 ≡C-H stretch ~3300 cm⁻¹ Butyne_1->IR_1 NMR_1 Multiple ¹H and ¹³C signals Butyne_1->NMR_1 MS_1 Base peak at m/z 39 Butyne_1->MS_1 Butyne_2 2-Butyne (Internal, Symmetrical Alkyne) IR_2 Absence of ≡C-H stretch Butyne_2->IR_2 NMR_2 Single ¹H and two ¹³C signals Butyne_2->NMR_2 MS_2 Base peak at m/z 54 (M⁺) Butyne_2->MS_2

Caption: The logical links between butyne isomer structures and their spectral data.

References

Validating 1-Butyne Reaction Products with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective transformation of terminal alkynes, such as 1-butyne, is a cornerstone of modern organic synthesis, providing access to a diverse array of valuable chemical entities. Verifying the outcomes of these reactions is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comparative analysis of the NMR data for the products of several common this compound reactions, alongside detailed experimental protocols to facilitate reproducible research.

Distinguishing Reaction Products: A Tale Told by Chemical Shifts and Splitting Patterns

The structural differences between the products of this compound's various transformations are clearly delineated in their ¹H and ¹³C NMR spectra. The disappearance of the characteristic terminal alkyne signals—a proton resonance around δ 2.0-3.0 ppm and sp-hybridized carbon signals at approximately δ 68 (C-1) and 84 ppm (C-2)—is the first indication of a successful reaction. The appearance of new, distinct signals provides unequivocal evidence for the formation of the desired product.

Table 1: Comparative ¹H NMR Data for this compound Reaction Products
ProductStructureSignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Butanal CH₃CH₂CH₂CHOa9.76Triplet1.9-CHO
b2.43Triplet of doublets7.4, 1.9-CH₂-CHO
c1.66Sextet7.4-CH₂-CH₃
d0.94Triplet7.4-CH₃
2-Butanone CH₃COCH₂CH₃a2.13Singlet--COCH₃
b2.44Quartet7.2-CH₂-
c1.05Triplet7.2-CH₃
cis-2-Butene cis-CH₃CH=CHCH₃a5.45Multiplet-=CH-
b1.65Doublet of triplets~6, ~1.5-CH₃
Propanoic Acid CH₃CH₂COOHa11.5 (broad)Singlet--COOH
b2.36Quartet7.5-CH₂-
c1.17Triplet7.5-CH₃
Table 2: Comparative ¹³C NMR Data for this compound Reaction Products
ProductStructureSignalChemical Shift (δ, ppm)
Butanal CH₃CH₂CH₂CHOa202.5
b46.4
c16.2
d13.6
2-Butanone CH₃COCH₂CH₃a208.7
b36.8
c29.8
d7.8
cis-2-Butene cis-CH₃CH=CHCH₃a124.5
b11.6
Propanoic Acid CH₃CH₂COOHa180.9
b27.6
c9.1

Experimental Pathways to this compound Transformation

Reproducibility is key in scientific research. The following are detailed protocols for the key reactions discussed.

Experimental Protocol 1: Hydroboration-Oxidation of this compound to Butanal

This reaction proceeds via an anti-Markovnikov addition of water across the triple bond.

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide (B78521) (3 M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield butanal.

Experimental Protocol 2: Acid-Catalyzed Hydration of this compound to 2-Butanone

This reaction follows Markovnikov's rule to yield a ketone.

  • Reaction Setup: To a mixture of water and concentrated sulfuric acid, add mercury(II) sulfate (catalytic amount).

  • Add this compound (1.0 eq) to the acidic solution.

  • Reaction: Heat the mixture under reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and extract with diethyl ether. Neutralize the organic layer with saturated sodium bicarbonate solution, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 2-butanone.

Experimental Protocol 3: Hydrogenation of this compound to cis-2-Butene

This partial reduction is achieved using a "poisoned" catalyst.

  • Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

  • Hydrogenation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol) in the presence of the Lindlar's catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Work-up: Filter the catalyst and carefully remove the solvent to isolate cis-2-butene.

Experimental Protocol 4: Ozonolysis of this compound

Ozonolysis cleaves the triple bond to form carboxylic acids.

  • Ozonolysis: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (30% aqueous solution) and allow the mixture to warm to room temperature.

  • Separate the aqueous layer and extract the organic layer with a basic aqueous solution. Acidify the combined aqueous layers and extract with an organic solvent to isolate propanoic acid.[1]

Visualizing the Workflow and Logic

To further clarify the process of product validation, the following diagrams illustrate the experimental workflow and the logic of NMR spectral interpretation.

G cluster_reaction Reaction Step cluster_purification Purification cluster_analysis NMR Analysis This compound This compound Reaction Reaction This compound->Reaction Reagents Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Distillation, Chromatography Pure Product Pure Product Purification->Pure Product NMR_Sample_Prep NMR_Sample_Prep Pure Product->NMR_Sample_Prep Dissolve in CDCl3 NMR_Spectrometer NMR_Spectrometer NMR_Sample_Prep->NMR_Spectrometer Acquire Spectra Data_Processing Data_Processing NMR_Spectrometer->Data_Processing Spectral_Interpretation Spectral_Interpretation Data_Processing->Spectral_Interpretation Product_Validation Product_Validation Spectral_Interpretation->Product_Validation

Caption: Experimental workflow from this compound reaction to NMR validation.

G cluster_signals Key Spectral Features Start NMR Spectrum of Reaction Product Disappearance_Alkyne Disappearance of This compound Signals (δ ~2.0-3.0, 68, 84 ppm) Start->Disappearance_Alkyne Appearance_Product Appearance of New Characteristic Signals Start->Appearance_Product Conclusion Successful Reaction? Disappearance_Alkyne->Conclusion Confirms consumption of starting material Appearance_Product->Conclusion Indicates formation of new compound Yes Product Validated Conclusion->Yes No Incomplete Reaction or Side Product Formation Conclusion->No

Caption: Logical flow for validating reaction success using NMR spectroscopy.

References

A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is critical for efficient molecular design and synthesis. The position of the carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)—dramatically influences its chemical behavior. This guide provides an objective comparison of the reactivity of terminal and internal alkynes across several key transformations, supported by experimental data and detailed protocols.

Key Differences in Reactivity

The primary distinctions in reactivity between terminal and internal alkynes stem from two key features of terminal alkynes: the presence of an acidic acetylenic proton and the reduced steric hindrance around one of the sp-hybridized carbons. These differences manifest in unique reactivity patterns in reactions such as catalytic hydrogenation, hydroboration, and various coupling reactions.

Acidity of Terminal Alkynes

A defining characteristic of terminal alkynes is the acidity of the hydrogen atom attached to an sp-hybridized carbon.[1][2] The high s-character (50%) of the sp orbital leads to greater electronegativity, stabilizing the resulting acetylide anion.[1][2] This acidity allows for deprotonation by a strong base to form a potent carbon nucleophile, a reaction not possible for internal alkynes.[1]

Table 1: Comparison of pKa Values for Various Hydrocarbons [3][4][5]

Hydrocarbon TypeExampleHybridization of C-H BondpKa
Terminal Alkyne Ethyne sp ~25
AlkeneEthenesp²~44
AlkaneEthanesp³~50

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes can be controlled to yield either alkenes (semi-hydrogenation) or alkanes (full hydrogenation). The substitution pattern of the alkyne plays a significant role in the selectivity of semi-hydrogenation.

Internal alkynes generally exhibit higher selectivity for the corresponding cis-alkene, particularly with catalysts like nickel boride.[6] In contrast, the semi-hydrogenation of terminal alkynes can be less selective, with over-hydrogenation to the alkane being a more common side reaction.[7] Studies have shown that for terminal alkynes, the rate of hydrogenation of the alkyne can be slower than the subsequent hydrogenation of the resulting alkene, leading to alkane formation even at partial conversion.[7] Conversely, for internal alkynes, the initial hydrogenation is typically faster than the subsequent alkene hydrogenation, allowing for higher selectivity to the alkene.[7]

Table 2: Alkene Selectivity in the Catalytic Hydrogenation of Terminal vs. Internal Alkynes [6][8]

Alkyne TypeSubstrateCatalystAlkene Selectivity (%)Alkane Formation
Terminal 1-Octyne Nickel Boride (Ni₂B) up to 90 Observed
Terminal Phenylacetylene (B144264) Nickel Boride (Ni₂B) up to 90 Observed
Internal 2-Hexyne Nickel Boride (Ni₂B) 96 Minimal
Internal 3-Hexyne Nickel Boride (Ni₂B) 98 Minimal
Experimental Protocol: Semi-Hydrogenation of Phenylacetylene with Nickel Boride

This protocol is adapted from studies on the catalytic hydrogenation of alkynes using nickel boride.[9][10]

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate (B1210297) tetrahydrate in ethanol (B145695). To this solution, add a solution of sodium borohydride (B1222165) in ethanol dropwise with vigorous stirring. A black precipitate of nickel boride will form.

  • Reaction Setup: In a separate flask, dissolve phenylacetylene in ethanol.

  • Hydrogenation: Add the nickel boride catalyst to the phenylacetylene solution. The flask is then purged with hydrogen gas and connected to a hydrogen balloon or a hydrogenation apparatus to maintain a hydrogen atmosphere.

  • Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material and the formation of styrene.

  • Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to isolate styrene.

G cluster_workflow Hydrogenation Workflow prep Catalyst Preparation (Nickel Boride) setup Reaction Setup (Phenylacetylene in Ethanol) prep->setup hydrog Hydrogenation (H2 atmosphere) setup->hydrog monitor Monitoring (TLC/GC) hydrog->monitor workup Workup (Filtration) monitor->workup purify Purification (Chromatography) workup->purify

Caption: General experimental workflow for catalytic hydrogenation.

Hydroboration-Oxidation

The hydroboration-oxidation of alkynes is a two-step process that converts alkynes into carbonyl compounds. The regioselectivity of this reaction is highly dependent on whether the alkyne is terminal or internal.

Terminal alkynes undergo anti-Markovnikov addition of the borane (B79455), leading to the formation of an aldehyde after oxidation.[11][12] The use of sterically bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial to prevent double addition across the triple bond and to enhance the anti-Markovnikov selectivity.[4][11][13]

Internal alkynes, upon hydroboration-oxidation, yield ketones.[12] If the internal alkyne is unsymmetrical, a mixture of two different ketone products is often obtained, as the boron can add to either of the sp-hybridized carbons.[4]

Table 3: Products of Hydroboration-Oxidation of Terminal vs. Internal Alkynes [11][12][13]

Alkyne TypeSubstrateReagentMajor Product(s)
Terminal 1-Hexyne 1. 9-BBN, THF 2. H₂O₂, NaOH Hexanal (B45976)
Internal (Symmetrical) 3-Hexyne 1. 9-BBN, THF 2. H₂O₂, NaOH 3-Hexanone
Internal (Unsymmetrical) 2-Hexyne 1. 9-BBN, THF 2. H₂O₂, NaOH Mixture of 2-Hexanone and 3-Hexanone
Experimental Protocol: Hydroboration-Oxidation of 1-Hexyne with 9-BBN

This protocol is a general procedure based on established methods for the hydroboration of alkynes.[5]

  • Hydroboration: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, a solution of 9-BBN in tetrahydrofuran (B95107) (THF) is prepared or a commercially available solution is used. The flask is cooled in an ice bath. 1-Hexyne is added dropwise to the stirred 9-BBN solution. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The flask is cooled again in an ice bath. Slowly and carefully, a solution of sodium hydroxide (B78521) is added, followed by the dropwise addition of 30% hydrogen peroxide. The addition of hydrogen peroxide is exothermic and should be done with caution to maintain the temperature below 50 °C.

  • Monitoring: The reaction progress can be monitored by GC to confirm the consumption of the vinylborane (B8500763) intermediate.

  • Workup: After the oxidation is complete, the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude hexanal can be purified by distillation.

G cluster_hydroboration Hydroboration-Oxidation Pathway Alkyne Terminal Alkyne Vinylborane Vinylborane Intermediate (anti-Markovnikov) Alkyne->Vinylborane 1. 9-BBN Enol Enol Intermediate Vinylborane->Enol 2. H₂O₂, NaOH Aldehyde Aldehyde Product Enol->Aldehyde Tautomerization

Caption: Reaction pathway for hydroboration-oxidation of a terminal alkyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[15]

A key requirement for the Sonogashira reaction is the presence of the acidic terminal proton of the alkyne.[9][10] The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with a palladium(II) complex.[9][15] Internal alkynes, lacking this acidic proton, are unreactive in the Sonogashira coupling. This makes the reaction highly specific for terminal alkynes.

Table 4: Reactivity of Terminal vs. Internal Alkynes in Sonogashira Coupling

Alkyne TypeReactivity in Sonogashira CouplingReason
Terminal Reactive Presence of an acidic proton allows for the formation of a copper acetylide intermediate.
Internal Unreactive Absence of an acidic proton prevents the formation of the necessary nucleophile.
Experimental Protocol: Sonogashira Coupling of Phenylacetylene and Iodobenzene (B50100)

This protocol is a representative procedure for a standard Sonogashira coupling reaction.[1][2][3][14][15]

  • Reaction Setup: To a Schlenk flask are added bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Reagent Addition: Degassed solvent (e.g., triethylamine (B128534) or a mixture of THF and triethylamine) is added, followed by iodobenzene and phenylacetylene via syringe.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the starting materials are consumed, as monitored by TLC or GC.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium (B1175870) chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, diphenylacetylene, is purified by column chromatography on silica gel or by recrystallization.

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuI Cu(I) Cu_acetylide Cu-C≡CR Cu_acetylide->PdII R_alkyne R-C≡C-H R_alkyne->Cu_acetylide Base, Cu(I) ArX Ar-X ArX->PdII

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Conclusion

The reactivity of alkynes is profoundly influenced by the position of the triple bond. Terminal alkynes possess a unique chemical handle in their acidic proton, enabling a range of reactions, most notably the Sonogashira coupling, that are inaccessible to internal alkynes. In other reactions, such as catalytic hydrogenation and hydroboration, the substitution pattern dictates the selectivity and, in some cases, the relative reaction rates. For researchers in organic synthesis and drug development, a thorough understanding of these differences is essential for the strategic design of synthetic routes and the efficient construction of complex molecular architectures.

References

A Comparative Guide to the Detection of 1-Butyne: Ammoniacal Silver Nitrate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate identification of terminal alkynes, such as 1-butyne, is a critical step in reaction monitoring and quality control. This guide provides a detailed comparison of the classical chemical test using ammoniacal silver nitrate (B79036) (Tollens' reagent) with other qualitative and quantitative methods for the detection of this compound.

Introduction to this compound Detection

This compound is a terminal alkyne, characterized by the presence of an acidic proton on a triply bonded carbon atom. This feature is the basis for its selective identification using specific chemical tests. The primary method discussed here is the reaction with ammoniacal silver nitrate, which leads to the formation of a distinct precipitate. This guide will compare the performance of this test with an alternative precipitation method using ammoniacal cuprous chloride, as well as with general tests for unsaturation and modern instrumental techniques.

Experimental Protocols

Detailed methodologies for the key qualitative tests are provided below. It is recommended that all tests be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Ammoniacal Silver Nitrate Test (Tollens' Test)

This test is highly specific for terminal alkynes. The acidic proton of this compound reacts with the silver-ammonia complex in Tollens' reagent to form a white precipitate of silver butynide.[1][2][3]

Reagent Preparation (Tollens' Reagent): To a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one to two drops of a 10% sodium hydroxide (B78521) solution to form a brown precipitate of silver oxide. Then, add a 2% ammonia (B1221849) solution dropwise, with shaking, until the brown precipitate completely dissolves, forming a clear, colorless solution of diamminesilver(I) complex, [Ag(NH₃)₂]⁺. This reagent should be freshly prepared and not stored, as it can form explosive silver nitride upon standing.

Procedure:

  • Dissolve a small sample (a few drops or milligrams) of the substance to be tested in a suitable solvent that is inert to the reagent, such as ethanol (B145695) or diethyl ether.

  • Add 1-2 mL of the freshly prepared Tollens' reagent to the sample solution.

  • Observe for the formation of a precipitate at room temperature. Gentle warming in a water bath may be required if no immediate reaction occurs.

Positive Result for this compound: Formation of a white or greyish-white precipitate of silver 1-butynide.[1][2][3]

Ammoniacal Cuprous Chloride Test

Similar to the Tollen's test, this method is selective for terminal alkynes and relies on the acidic nature of the terminal alkyne's proton.

Reagent Preparation: Dissolve 1 g of cuprous chloride in 5 mL of concentrated ammonia solution. The resulting solution should be blue.

Procedure:

  • Dissolve a small amount of the sample in a minimal amount of a suitable solvent.

  • Add the ammoniacal cuprous chloride solution dropwise to the sample.

  • Observe for any precipitate formation.

Positive Result for this compound: Formation of a red or reddish-brown precipitate of copper(I) 1-butynide.[2][4]

Bromine Water Test

This is a general test for unsaturation (double or triple bonds) and is not specific to terminal alkynes. Both this compound and its isomer 2-butyne (B1218202), as well as alkenes, will give a positive result.

Procedure:

  • Dissolve a small amount of the sample in an inert solvent like carbon tetrachloride or dichloromethane.

  • Add a 2% solution of bromine in the same solvent dropwise while shaking.

  • Observe the color change.

Positive Result: The reddish-brown color of the bromine solution disappears (decolorization) as it is consumed in an addition reaction across the triple bond.

Baeyer's Test for Unsaturation

This is another general test for unsaturation. Like the bromine water test, it does not distinguish between different types of unsaturated compounds.

Reagent Preparation (Baeyer's Reagent): Prepare a 1% aqueous solution of potassium permanganate (B83412) (KMnO₄). Add a small amount of sodium carbonate to make the solution alkaline.

Procedure:

  • Dissolve the sample in water or a suitable organic solvent like ethanol or acetone.

  • Add the Baeyer's reagent drop by drop to the sample solution with shaking.

  • Observe for any color change.

Positive Result: The purple color of the permanganate solution disappears, and a brown precipitate of manganese dioxide (MnO₂) is formed.[5][6]

Comparison of Qualitative Tests

Test Reagent(s) Positive Result with this compound Selectivity Advantages Disadvantages
Ammoniacal Silver Nitrate (Tollens') Ammoniacal Silver NitrateWhite/Grey PrecipitateSpecific to terminal alkynesHigh selectivity for terminal alkynes.Reagent must be freshly prepared; potential for explosive byproducts if stored.
Ammoniacal Cuprous Chloride Ammoniacal Cuprous ChlorideRed/Reddish-Brown PrecipitateSpecific to terminal alkynesHigh selectivity; distinct color change.Reagent preparation involves handling concentrated ammonia.
Bromine Water Test Bromine in an inert solventDecolorization of reddish-brown solutionDetects unsaturation (alkenes and alkynes)Simple and rapid.Not specific; does not distinguish between terminal and internal alkynes or alkenes.
Baeyer's Test Alkaline Potassium PermanganateDisappearance of purple color and formation of a brown precipitateDetects unsaturation (alkenes and alkynes)Simple and visually clear result.Not specific; can give false positives with other oxidizable functional groups.

Instrumental Methods for Analysis

For a more definitive and quantitative analysis, instrumental methods are superior to qualitative chemical tests.

  • Gas Chromatography (GC): GC is an excellent technique for separating and quantifying volatile compounds like this compound. By using an appropriate column, this compound can be separated from its isomers (e.g., 2-butyne, 1,3-butadiene) and other components in a mixture. The retention time is characteristic of the compound, and the peak area provides quantitative information.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. This compound will exhibit a characteristic sharp absorption peak around 3300 cm⁻¹ due to the C-H stretch of the terminal alkyne and a weaker absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. The symmetrical internal alkyne, 2-butyne, will not show the C-H stretch at 3300 cm⁻¹ and its C≡C stretch may be very weak or absent in the IR spectrum due to a lack of a significant dipole moment change.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can unambiguously distinguish between this compound and its isomers. In the ¹H NMR spectrum of this compound, the terminal acetylenic proton will appear as a distinct signal. In contrast, the ¹H NMR spectrum of 2-butyne will only show signals for the methyl groups.[6][8]

Logical Workflow for this compound Identification

The following diagram illustrates a logical workflow for the identification of this compound in an unknown sample.

G Workflow for this compound Identification cluster_unsaturation Unsaturation Test Result cluster_terminal_alkyne Terminal Alkyne Test Result start Unknown Sample test_unsaturation Test for Unsaturation (Bromine Water or Baeyer's Test) start->test_unsaturation unsat_pos Positive (Decolorization/Precipitate) test_unsaturation->unsat_pos Unsaturated unsat_neg Negative (No Reaction) test_unsaturation->unsat_neg Saturated test_terminal_alkyne Test for Terminal Alkyne (Ammoniacal Silver Nitrate) unsat_pos->test_terminal_alkyne term_alk_pos Positive (White Precipitate) test_terminal_alkyne->term_alk_pos Terminal Alkyne term_alk_neg Negative (No Reaction) test_terminal_alkyne->term_alk_neg Internal Alkyne or Alkene confirm_1_butyne Confirmatory Analysis (GC, IR, NMR) term_alk_pos->confirm_1_butyne term_alk_neg->confirm_1_butyne result_1_butyne This compound Identified confirm_1_butyne->result_1_butyne Positive Confirmation

Caption: Logical workflow for the identification of this compound.

Conclusion

The selection of a suitable method for the detection of this compound depends on the specific requirements of the analysis, including the need for selectivity, sensitivity, and quantitative data.

  • For rapid and selective qualitative identification of a terminal alkyne like this compound, the ammoniacal silver nitrate (Tollens') test and the ammoniacal cuprous chloride test are highly effective. They provide clear visual confirmation and can distinguish this compound from its internal alkyne isomer, 2-butyne, as well as from alkenes.

  • General tests for unsaturation, such as the bromine water test and Baeyer's test , can indicate the presence of multiple bonds but lack the specificity to differentiate between various types of unsaturated hydrocarbons.

  • For unambiguous identification, structural elucidation, and quantitative analysis, instrumental methods such as GC, IR, and NMR spectroscopy are indispensable. These techniques offer superior sensitivity, selectivity, and the ability to analyze complex mixtures.

In a research and development setting, a combination of these methods is often employed. A preliminary qualitative test can provide a quick indication, which is then confirmed and quantified using more sophisticated instrumental techniques.

References

A Comparative Guide to the Structural Confirmation of 1-Butyne and Alternative Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to confirm the molecular structure of 1-butyne following its synthesis. It further contrasts these findings with data from related alkynes, namely its isomer 2-butyne (B1218202) and the homologous terminal alkyne, 1-pentyne. Detailed experimental protocols and quantitative spectroscopic data are presented to aid researchers in the unambiguous identification of these fundamental chemical building blocks.

Spectroscopic Data Comparison

The structural elucidation of small organic molecules like this compound relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. Below is a comparative summary of the key spectroscopic data for this compound, 2-butyne, and 1-pentyne.

Spectroscopic Data This compound 2-Butyne 1-Pentyne
¹H NMR (ppm) ~1.95 (t, 1H, ≡C-H), ~2.14 (q, 2H, -CH₂-), ~1.09 (t, 3H, -CH₃)~1.74 (s, 6H, -CH₃)~1.95 (t, 1H, ≡C-H), ~2.18 (td, 2H, -CH₂-C≡), ~1.52 (sextet, 2H, -CH₂-CH₃), ~0.98 (t, 3H, -CH₃)
¹³C NMR (ppm) ~68.0 (≡C-H), ~85.0 (C≡C-), ~20.6 (-CH₂-), ~13.5 (-CH₃)~74.0 (C≡C), ~3.5 (-CH₃)~68.4 (≡C-H), ~84.2 (C≡C-), ~22.2 (-CH₂-C≡), ~20.5 (-CH₂-CH₃), ~13.1 (-CH₃)
Key IR Absorptions (cm⁻¹) ~3310 (strong, sharp, ≡C-H stretch), ~2120 (weak, C≡C stretch), ~2970 (C-H stretch)No ≡C-H stretch, C≡C stretch often weak or absent due to symmetry~3310 (strong, sharp, ≡C-H stretch), ~2120 (weak, C≡C stretch), ~2960 (C-H stretch)
Mass Spec. (m/z) 54 (M+), 53 (M-1), 39, 2754 (M+), 39, 2768 (M+), 67 (M-1), 53, 41, 39, 29

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the alkyne.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified alkyne sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a proton frequency of 400 MHz.

      • Set the spectral width to cover the range of -1 to 12 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at a carbon frequency of 100 MHz.

      • Set the spectral width to cover the range of 0 to 220 ppm.

      • Employ proton decoupling to simplify the spectrum.

      • Use a pulse angle of 45 degrees.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the presence of characteristic functional groups, particularly the alkyne C≡C and ≡C-H bonds.

Methodology:

  • Sample Preparation:

    • For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin film.

  • Instrument Parameters (for an FT-IR spectrometer):

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean salt plates before running the sample spectrum.

  • Data Acquisition and Processing:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the alkyne and analyze its fragmentation pattern to support structural confirmation.

Methodology:

  • Sample Introduction:

    • For volatile liquids like the alkynes in this guide, direct injection via a heated probe or introduction through a gas chromatography (GC) system is common.

    • Ensure the sample is sufficiently pure to avoid interference from impurities.

  • Ionization and Analysis (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.

    • The ionized fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Interpretation:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum plots the relative intensity of ions versus their m/z.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and structural confirmation of this compound and the decision-making process for differentiating between terminal and internal alkynes.

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation cluster_analysis Data Analysis Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Conditions Crude_Product Crude_Product Synthesis->Crude_Product Isolation Purification Purification Crude_Product->Purification e.g., Distillation Pure_Product Pure_Product Purification->Pure_Product NMR_Analysis NMR_Analysis Pure_Product->NMR_Analysis IR_Analysis IR_Analysis Pure_Product->IR_Analysis MS_Analysis MS_Analysis Pure_Product->MS_Analysis Data_Interpretation Data_Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Final_Structure Final_Structure Data_Interpretation->Final_Structure Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Alkyne_Differentiation Start Analyze IR Spectrum Check_CH_Stretch Peak around 3300 cm⁻¹? Start->Check_CH_Stretch Terminal_Alkyne Terminal Alkyne (e.g., this compound) Check_CH_Stretch->Terminal_Alkyne Yes Internal_Alkyne Internal Alkyne (e.g., 2-Butyne) Check_CH_Stretch->Internal_Alkyne No NMR_Confirmation Confirm with NMR Terminal_Alkyne->NMR_Confirmation Internal_Alkyne->NMR_Confirmation Final_Identification Final Structure Identified NMR_Confirmation->Final_Identification

Caption: Decision tree for differentiating terminal vs. internal alkynes.

Thermodynamic Stability of 1-Butyne vs. 2-Butyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermodynamic stability of two isomers of butyne: 1-butyne and 2-butyne (B1218202). Understanding the relative stabilities of these fundamental building blocks is crucial for predicting reaction outcomes, designing synthetic pathways, and developing robust chemical processes. This document summarizes key thermodynamic data, outlines the experimental methods for their determination, and explains the underlying structural factors governing their stability.

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by several key parameters. The standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar entropy (S°) for this compound and 2-butyne in the gaseous state are summarized in the table below. A lower (more negative or less positive) enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability.

Thermodynamic ParameterThis compound2-ButyneUnit
Std. Enthalpy of Formation (ΔHf°) +166.19+145.7kJ/mol
Std. Gibbs Free Energy of Formation (ΔGf°) +219.0+209.2kJ/mol
Std. Molar Entropy (S°) 300.95294.97J/mol·K

Data sourced from the NIST Chemistry WebBook.

As the data indicates, 2-butyne possesses a lower standard enthalpy of formation and a lower standard Gibbs free energy of formation compared to this compound, confirming that 2-butyne is the more thermodynamically stable isomer .

The Structural Basis for Stability: Hyperconjugation

The observed difference in thermodynamic stability between this compound and 2-butyne can be primarily attributed to the phenomenon of hyperconjugation .

  • This compound is a terminal alkyne, with the triple bond located at the end of the carbon chain. In this molecule, the sp-hybridized carbons of the triple bond are adjacent to an ethyl group.

  • 2-Butyne is an internal alkyne, with the triple bond located in the middle of the carbon chain. Here, the sp-hybridized carbons are flanked by two methyl groups.

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond (usually C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital. In the case of alkynes, the π-orbitals of the triple bond can accept electron density from adjacent C-H σ-bonds.

In 2-butyne, there are six C-H σ-bonds on the two methyl groups that are in a position to interact with the π-system of the triple bond. In contrast, this compound has only two C-H σ-bonds on the adjacent methylene (B1212753) group of the ethyl substituent that can participate in hyperconjugation. The greater number of hyperconjugative interactions in 2-butyne leads to a more effective delocalization of electron density, which lowers the overall potential energy of the molecule and thus increases its stability.

G Hyperconjugation in Butyne Isomers cluster_1butyne This compound cluster_2butyne 2-Butyne 1-Butyne_Structure H₃C-CH₂-C≡CH 1-Butyne_HC 2 α-Hydrogens for Hyperconjugation 1-Butyne_Structure->1-Butyne_HC leads to 1-Butyne_Stability Less Stable 1-Butyne_HC->1-Butyne_Stability 2-Butyne_Stability More Stable 2-Butyne_Structure H₃C-C≡C-CH₃ 2-Butyne_HC 6 α-Hydrogens for Hyperconjugation 2-Butyne_Structure->2-Butyne_HC leads to 2-Butyne_HC->2-Butyne_Stability

Caption: Relationship between structure and stability in butyne isomers.

Experimental Protocols

The thermodynamic data presented in this guide are typically determined through calorimetric experiments. The standard enthalpy of formation (ΔHf°) is often calculated from the enthalpy of combustion (ΔHc°), which is measured directly using a technique called bomb calorimetry .

Experimental Workflow: Bomb Calorimetry for Determining Enthalpy of Combustion

G Workflow for Bomb Calorimetry cluster_workflow Workflow for Bomb Calorimetry start Start sample_prep Sample Preparation (weighing a precise mass) start->sample_prep bomb_assembly Bomb Assembly (placing sample in a sealed 'bomb' with excess O₂) sample_prep->bomb_assembly calorimeter_setup Calorimeter Setup (submerging the bomb in a known volume of water) bomb_assembly->calorimeter_setup combustion Initiate Combustion (ignite sample electrically) calorimeter_setup->combustion temp_measurement Temperature Measurement (record temperature change of water) combustion->temp_measurement calculation Calculation of ΔHc° temp_measurement->calculation end End calculation->end

A Comparative Guide to Demonstrating the Unsaturation of 1-Butyne with Bromine Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction of 1-butyne, an alkyne, with bromine water, contrasted with the reactions of an alkene (1-butene) and an alkane (butane). This qualitative test serves as a fundamental demonstration of the presence of carbon-carbon multiple bonds, a key feature in many organic molecules relevant to chemical synthesis and drug design. The supporting experimental data is presented to highlight the differences in reactivity, and a detailed protocol for the safe execution of these reactions is provided.

Comparative Analysis of Reactivity

The reaction with bromine water is a classic test for unsaturation in organic compounds. The characteristic reddish-brown or orange-brown color of bromine water disappears as the bromine undergoes an electrophilic addition reaction across the carbon-carbon double or triple bonds.[1][2]

CompoundMolecular FormulaType of HydrocarbonObservation with Bromine WaterRelative Rate of Decolorization
This compound C₄H₆Alkyne (Unsaturated)The reddish-brown color of the bromine water disappears.Fast
1-Butene (B85601) C₄H₈Alkene (Unsaturated)The reddish-brown color of the bromine water disappears.Very Fast
Butane (B89635) C₄H₁₀Alkane (Saturated)The reddish-brown color of the bromine water persists.No reaction (in the absence of UV light)

Note on Reaction Rates: While both this compound and 1-butene decolorize bromine water, indicating their unsaturated nature, alkenes like 1-butene generally react faster than alkynes like this compound in electrophilic addition reactions with halogens.[3] This is attributed to the greater stability of the carbocation intermediate formed during the reaction with an alkene compared to the less stable vinylic carbocation intermediate formed with an alkyne.[3]

Experimental Protocols

A detailed methodology for safely demonstrating the unsaturation of the gaseous this compound and comparing it with liquid 1-butene and gaseous butane is outlined below.

Materials:

  • This compound gas cylinder with a regulator

  • 1-Butene (liquid)

  • Butane gas canister

  • Bromine water (approx. 0.5% aqueous solution)

  • Test tubes and test tube rack

  • Gas delivery tubes

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Safety Precautions:

  • All procedures should be conducted in a well-ventilated fume hood.

  • Bromine water is corrosive and toxic. Avoid inhalation of fumes and contact with skin and eyes.[4]

  • This compound and butane are flammable gases. Ensure there are no open flames or ignition sources in the vicinity.

  • Handle this compound gas with care, using a proper regulator to control the gas flow.

Procedure for Gaseous Hydrocarbons (this compound and Butane):

  • Place approximately 2 mL of bromine water into a clean test tube.

  • Securely clamp the test tube in a test tube rack inside the fume hood.

  • Using a gas delivery tube, carefully bubble the hydrocarbon gas (this compound or butane) through the bromine water at a slow, steady rate.

  • Observe any color change in the bromine water.

  • Record the approximate time it takes for the color to disappear (if it does).

  • Repeat the procedure for the other gaseous hydrocarbon.

Procedure for Liquid Hydrocarbon (1-Butene):

  • Place approximately 2 mL of bromine water into a clean test tube.

  • Add a few drops of liquid 1-butene to the test tube.

  • Gently shake the test tube to mix the contents.

  • Observe any color change and record the result.

Reaction Mechanisms and Visualization

The decolorization of bromine water by this compound is an electrophilic addition reaction. The reaction proceeds in two steps, with the initial addition of one molecule of bromine to form a dibromoalkene, which is then followed by the addition of a second molecule of bromine to yield a tetrabromoalkane.

Experimental Workflow

The logical flow of the comparative experiment can be visualized as follows:

G cluster_setup Experimental Setup cluster_reactions Reactions cluster_observations Observations Setup Prepare three test tubes with 2 mL of bromine water each Butyne Bubble this compound gas Setup->Butyne Butene Add 1-Butene liquid Setup->Butene Butane Bubble Butane gas Setup->Butane Decolorization_Fast Decolorization (Fast) Butyne->Decolorization_Fast Decolorization_VFast Decolorization (Very Fast) Butene->Decolorization_VFast No_Change No Color Change Butane->No_Change

A flowchart of the comparative experimental procedure.
Reaction of this compound with Bromine

The electrophilic addition of bromine to this compound proceeds through a two-step mechanism.

G Br2_1 + Br₂ Intermediate → [CH₃CH₂C(Br)=CH(Br)] Intermediate_Name 1,2-Dibromo-1-butene Product → CH₃CH₂C(Br)₂(Br)₂CH Intermediate->Product Step 2: Addition of second Br₂ molecule Br2_2 + Br₂ Product_Name 1,1,2,2-Tetrabromobutane This compound This compound This compound->Intermediate Step 1: Addition of first Br₂ molecule

The two-step addition of bromine to this compound.

References

A Comparative Analysis of 1-Butyne and 2-Butyne Oxidation Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the combustion characteristics of two C4H6 isomers, this guide offers a comparative study of 1-butyne and 2-butyne (B1218202) oxidation models. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of experimental data and methodologies, alongside visual representations of reaction pathways.

The combustion and oxidation characteristics of butyne isomers, this compound and 2-butyne, are of significant interest due to their role as intermediates in the combustion of larger hydrocarbons and their impact on soot formation. Understanding the differences in their oxidation mechanisms is crucial for the development and refinement of detailed chemical kinetic models used in combustion simulations. This guide presents a comparative analysis based on experimental data from various studies.

Data Presentation: A Side-by-Side Look at Combustion Properties

The following tables summarize key quantitative data from experimental studies on the oxidation of this compound and 2-butyne, focusing on ignition delay times and laminar flame speeds under various conditions.

Table 1: Ignition Delay Times of this compound/'Air' Mixtures

Pressure (bar)Equivalence Ratio (Φ)Temperature Range (K)Experimental Facility
10.5, 1.0, 2.0680 - 1580Rapid Compression Machine & Shock Tube
100.5, 1.0, 2.0680 - 1580Rapid Compression Machine & Shock Tube
300.5, 1.0, 2.0680 - 1580Rapid Compression Machine & Shock Tube
500.5, 1.0, 2.0680 - 1580Rapid Compression Machine & Shock Tube

Table 2: Ignition Delay Times of 2-Butyne/'Air' Mixtures

Pressure (bar)Equivalence Ratio (Φ)Temperature Range (K)Experimental Facility
1 - 500.5, 1.0, 2.0660 - 1630Rapid Compression Machine & Shock Tube

Table 3: Laminar Flame Speeds of this compound/'Air' Mixtures

Pressure (atm)Equivalence Ratio RangeTemperature
10.6 - 1.9Ambient
20.6 - 1.9Ambient
30.6 - 1.9Ambient

Table 4: Laminar Flame Speeds of 2-Butyne/'Air' Mixtures

Pressure (atm)Equivalence Ratio RangeTemperature
1 - 30.6 - 1.8Ambient

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide are primarily derived from experiments conducted in single-pulse shock tubes and rapid compression machines for ignition delay time measurements, and from various methods for determining laminar flame speeds.

Ignition Delay Time Measurements:

  • Single-Pulse Shock Tube: In these experiments, a mixture of the butyne isomer and an oxidizer (typically 'air') is rapidly heated and compressed by a shock wave. The ignition delay time is the time interval between the passage of the shock wave and the onset of combustion, which is typically detected by a sharp increase in pressure or the emission of light from excited chemical species. Pyrolysis experiments for both this compound and 2-butyne were conducted in a single-pulse shock tube at 2 bar over a temperature range of 1000 – 1600 K.[1]

  • Rapid Compression Machine (RCM): An RCM is used to simulate the compression stroke of an internal combustion engine. A fuel-air mixture is compressed rapidly by a piston, and the time to autoignition is measured. Ignition delay times for this compound/'air' mixtures were measured at pressures of 1, 10, 30, and 50 bar in a temperature range of 680 – 1580 K using RCMs and shock tubes.[1] For 2-butyne/'air' mixtures, ignition delay times were measured over a pressure range of 1 – 50 bar and a temperature range of 660 – 1630 K.[1]

Laminar Flame Speed Measurements:

Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity. These measurements were performed for both this compound and 2-butyne at ambient temperature and pressures ranging from 1 to 3 atm, covering a range of equivalence ratios.[1]

Key Oxidation Pathways: A Visual Comparison

The initial steps in the oxidation of this compound and 2-butyne differ due to the position of the triple bond, leading to distinct intermediate species and subsequent reaction pathways.

During its pyrolysis and oxidation, this compound primarily decomposes to form propargyl radicals.[1] In contrast, 2-butyne can decompose to form both propargyl and allyl radicals.[1] These radicals are known precursors to the formation of benzene (B151609) and other polycyclic aromatic hydrocarbons (PAHs), which are key intermediates in soot formation.[1]

1_Butyne_Oxidation_Workflow This compound This compound Propargyl Radical Propargyl Radical This compound->Propargyl Radical Decomposition Benzene/PAHs Benzene/PAHs Propargyl Radical->Benzene/PAHs Recombination Soot Soot Benzene/PAHs->Soot

Initial decomposition pathway of this compound.

2_Butyne_Oxidation_Workflow 2-Butyne 2-Butyne Propargyl Radical Propargyl Radical 2-Butyne->Propargyl Radical Decomposition Allyl Radical Allyl Radical 2-Butyne->Allyl Radical Decomposition Benzene/PAHs Benzene/PAHs Propargyl Radical->Benzene/PAHs Recombination Allyl Radical->Benzene/PAHs Recombination Soot Soot Benzene/PAHs->Soot

Initial decomposition pathways of 2-Butyne.

Concluding Remarks

The presented data and reaction pathways highlight the key differences in the oxidation of this compound and 2-butyne. The position of the triple bond significantly influences the initial decomposition products, with 2-butyne having an additional pathway to form allyl radicals. This difference in radical pool composition can affect the subsequent reaction kinetics, including the formation of soot precursors. The development of detailed chemical kinetic models, validated against a wide range of experimental data as presented here, is essential for accurately predicting the combustion behavior of these and other hydrocarbon fuels. Further research focusing on the quantification of intermediate species during oxidation will provide deeper insights into the complex reaction networks of these butyne isomers.

References

A Comparative Analysis of the Heat of Combustion of 1-Butyne and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and chemical professionals on the thermodynamic stability of C₄H₆ isomers based on their heats of combustion.

This guide provides a detailed comparison of the standard enthalpy of combustion for 1-butyne and its structural isomers: 2-butyne (B1218202), 1,2-butadiene, and 1,3-butadiene. The thermodynamic stability of these isomers is evaluated using experimental heat of combustion data, supported by a standardized experimental protocol for its determination.

Quantitative Data Summary

The standard enthalpy of combustion (ΔH°c) is a critical measure of the energy released when a compound undergoes complete combustion with oxygen under standard conditions. For isomers, a less negative heat of combustion indicates greater thermodynamic stability, as the molecule exists in a lower initial energy state. The following table summarizes the experimentally determined standard gas-phase enthalpies of combustion for this compound and its isomers.

CompoundIUPAC NameCAS NumberChemical FormulaStandard Enthalpy of Combustion (ΔH°c, gas) (kJ/mol)Reference
This compound But-1-yne107-00-6C₄H₆-2598.5 ± 1.2[NIST][1]
2-Butyne But-2-yne503-17-3C₄H₆-2595.6 ± 1.2[NIST][2]
1,2-Butadiene Buta-1,2-diene590-19-2C₄H₆-2593.8 ± 0.54[NIST][3]
1,3-Butadiene Buta-1,3-diene106-99-0C₄H₆-2540.2 ± 0.4[NIST][4]

Note: All data is for the gaseous state at standard conditions (298.15 K and 1 atm).

Analysis of Thermodynamic Stability

Based on the data presented, the order of thermodynamic stability for the C₄H₆ isomers, from most stable to least stable, is:

  • 1,3-Butadiene (ΔH°c = -2540.2 kJ/mol)

  • 1,2-Butadiene (ΔH°c = -2593.8 kJ/mol)

  • 2-Butyne (ΔH°c = -2595.6 kJ/mol)

  • This compound (ΔH°c = -2598.5 kJ/mol)

1,3-Butadiene is significantly more stable than the other isomers. This enhanced stability is attributed to the conjugation of its double bonds, which allows for delocalization of π-electrons over the entire molecule, thus lowering its overall energy.

Among the alkynes, the internal alkyne, 2-butyne, is more stable than the terminal alkyne, this compound. This is a general trend observed in alkynes and is due to the hyperconjugation effect, where the sp³-hybridized carbon atoms of the methyl groups in 2-butyne stabilize the sp-hybridized carbons of the triple bond. 1,2-Butadiene, an allene (B1206475) with cumulated double bonds, has a stability that falls between the conjugated diene and the alkynes.

G cluster_isomers C₄H₆ Isomers cluster_stability Thermodynamic Stability This compound This compound (-2598.5 kJ/mol) 2-Butyne 2-Butyne (-2595.6 kJ/mol) This compound->2-Butyne More Stable 1,2-Butadiene 1,2-Butadiene (-2593.8 kJ/mol) 2-Butyne->1,2-Butadiene More Stable 1,3-Butadiene 1,3-Butadiene (-2540.2 kJ/mol) 1,2-Butadiene->1,3-Butadiene Most Stable (Conjugation) Least_Stable Least_Stable More_Stable More_Stable Most_Stable Most_Stable G start Start prep Sample Preparation (weigh sample & fuse wire) start->prep assemble Assemble Bomb (place sample, attach wire) prep->assemble pressurize Pressurize Bomb (fill with ~30 atm O₂) assemble->pressurize submerge Submerge Bomb in Water (in calorimeter jacket) pressurize->submerge equilibrate Equilibrate & Record Ti (monitor initial temperature) submerge->equilibrate ignite Ignite Sample (pass current through fuse) equilibrate->ignite record_Tf Record Temperature Change (monitor until max temp, Tf) ignite->record_Tf calc_q Calculate Heat Released (q) (q = C_cal * ΔT) record_Tf->calc_q correct Apply Corrections (for fuse wire combustion) calc_q->correct calc_deltaH Calculate ΔH°c (convert ΔU°c to ΔH°c) correct->calc_deltaH end End calc_deltaH->end

References

Safety Operating Guide

Proper Disposal of 1-Butyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-butyne, a highly flammable and reactive gas, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Information

This compound is an extremely flammable liquefied gas that can form explosive mixtures with air.[1] It poses several hazards, including the risk of frostbite upon contact with the liquid form and potential respiratory irritation.[2][3] Due to its reactive nature, it can rupture violently if exposed to intense heat.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.[3][4]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is essential:

  • Chemical safety goggles or a face shield[5]

  • Flame-retardant lab coat[5]

  • Chemical-resistant gloves (e.g., nitrile)[5]

  • For liquid withdrawal or in case of leaks, cold-insulating gloves are necessary.[6]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] An operational fire extinguisher, safety shower, and eyewash station must be readily accessible.[4][5]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC₄H₆[3]
Molecular Weight54.09 g/mol [3]
Boiling Point8 °C[3]
Melting Point-126 °C[3]
Flash Point-61 °C[3]
Density0.67 g/cm³[3]
FlammabilityExtremely flammable gas[1][7]

Disposal Procedures

The primary and most crucial step in the disposal of this compound is to coordinate with your institution's Environmental Health and Safety (EHS) department.[5] Disposal regulations can vary significantly based on location.[1][3]

Step 1: Waste Identification and Container Management

  • Refillable Cylinders: The preferred method for managing this compound is to use refillable compressed gas cylinders. These should be returned to the supplier.[1] Ensure the cylinder valve is closed, and the valve protection cap is securely in place.[1][8]

  • Lecture Bottles/Non-Refillable Containers: For non-refillable containers, disposal must be handled through your institution's hazardous waste program. These containers, even when perceived as empty, contain residual flammable vapors and must be treated as hazardous waste.[2] Never attempt to pierce or burn a compressed gas container.[2]

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as tubing or absorbents from a leak, should be collected separately in a compatible, sealed container for hazardous waste disposal.[9]

Step 2: Labeling and Storage of Waste

  • Labeling: All containers destined for disposal must be clearly labeled as "Hazardous Waste."[5][10] The label must include the full chemical name ("this compound") and the associated hazards ("Flammable Gas").[5][7]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[5] This area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as oxidizers, strong acids, and strong bases.[1][3]

Step 3: Arranging for Disposal

  • Contact EHS: Once your waste container is appropriately labeled and stored, contact your institution's EHS or hazardous waste management department to schedule a pickup.[5]

  • Documentation: Complete any required waste disposal forms provided by your EHS department. Ensure the information on the form matches the information on the container's label.[9]

Prohibited Disposal Methods:

  • Do not dispose of this compound or its containers in standard trash.

  • Do not vent this compound into the atmosphere or a fume hood as a means of disposal.

  • Do not pour this compound down the drain or into any sewer system.[4][7]

Experimental Protocol: Managing a Leaking this compound Cylinder

In the event of a leak, immediate and decisive action is required to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated to prevent the accumulation of flammable vapors.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces. Use only non-sparking tools.[11][12]

  • Stop the Leak (If Safe): If it is safe to do so, and you are trained to handle such situations, attempt to stop the leak by closing the cylinder valve.[2]

  • Contact Emergency Services: Notify your institution's emergency response team or EHS department immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_action Action & Disposal start Start: this compound requires disposal is_refillable Is the cylinder refillable? start->is_refillable prep_return Prepare cylinder for return: - Close valve securely - Attach valve cap is_refillable->prep_return Yes prep_disposal Prepare for hazardous waste disposal: - Do not empty completely - Label as 'Hazardous Waste: this compound' is_refillable->prep_disposal No contact_supplier Contact gas supplier for return/pickup prep_return->contact_supplier store_waste Store in designated satellite accumulation area prep_disposal->store_waste end End: Disposal Complete contact_supplier->end Supplier confirms pickup contact_ehs Contact EHS for waste pickup contact_ehs->end EHS collects waste store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound cylinders.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Butyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of 1-Butyne in advanced research environments.

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This compound, a highly flammable and reactive alkyne, is a valuable compound in organic synthesis but demands rigorous adherence to safety protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in your laboratory.

Physical and Chemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in safe handling. This colorless gas possesses a characteristic acetylenic odor and is insoluble in water.[2]

PropertyValue
Molecular Formula C4H6[3]
Molecular Weight 54.09 g/mol [4]
Boiling Point 8.1 °C[2]
Melting Point -130 °C[2]
Flash Point -7 °C[2]
Density 0.668 g/mL[5]
Hazard Identification and Classification

This compound is classified with multiple hazards that necessitate careful handling and storage.

Hazard ClassificationGHS Code
Extremely flammable gasH220[3]
Contains gas under pressure; may explode if heatedH280[3]
Causes skin irritationH315[3]
Causes serious eye irritationH319[3]
May cause respiratory irritationH335[3]
May displace oxygen and cause rapid suffocationH380[3]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protective equipment is crucial to mitigate the risks associated with this compound.

PPE CategorySpecific Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear chemically protective and insulated gloves.[1][6]
Skin and Body Protection Wear a flame-retardant lab coat and a chemically protective suit.[1] Safety shoes are recommended for cylinder handling.[7]
Respiratory Protection In case of inadequate ventilation, use a self-contained breathing apparatus (SCBA).[1]

Operational Plan: A Step-by-Step Protocol for Handling this compound

This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.

Engineering Controls and Preparation
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[3]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[1]

  • Grounding: Implement proper grounding procedures to avoid the buildup of static electricity.[3]

Handling and Use
  • Cylinder Handling: Gas cylinders should be securely chained when in use to protect against physical damage.[3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Chemical Compatibility: this compound is incompatible with copper, silver, and strong oxidizing agents.[1] It can form unstable peroxides on exposure to air.[1]

Storage
  • Temperature and Sunlight: Store in a cool, dry, well-ventilated area between 2 - 8 °C, protected from sunlight.[3] Do not expose to temperatures exceeding 50 °C.[3]

  • Container Integrity: Keep containers tightly closed when not in use.[1]

Disposal Plan: Safe Decontamination and Waste Management

Proper disposal of this compound is critical to prevent environmental contamination and ensure safety.

Spill and Leak Procedures
  • Small Spills: In a fume hood, if a leak occurs, turn off the main valve of the gas cylinder and evacuate all personnel. Do not re-enter until the area has been verified as safe and properly ventilated.

  • Large Spills: Evacuate the area immediately. Remove all sources of ignition. Ventilate the area.[3]

Waste Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]

  • Waste Characterization: Fully identify and quantify the amount of this compound waste.

  • Packaging: Place the waste in a designated, sealed, and compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (e.g., Flammable).[8]

  • Licensed Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company.[8]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound prep Preparation - Verify Engineering Controls - Don PPE - Inspect Equipment handling Handling & Use - Work in Fume Hood - Avoid Ignition Sources - Monitor for Leaks prep->handling Proceed with caution storage Storage - Cool, Dry, Ventilated Area - Protect from Sunlight - Secure Cylinders handling->storage After use spill Spill/Leak Response - Evacuate Area - Ventilate - Eliminate Ignition Sources handling->spill If spill occurs storage->handling For subsequent use disposal Disposal - Package in Labeled Container - Contact Licensed Disposal Service - Maintain Records storage->disposal For final disposal spill->disposal Contain and collect end End of Process disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.